1-(Azepan-1-yl)-2-methylpropan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(azepan-1-yl)-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-10(2,11)9-12-7-5-3-4-6-8-12/h3-9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTQCHXUONPDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424536 | |
| Record name | 1-(azepan-1-yl)-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21404-91-1 | |
| Record name | 1-(azepan-1-yl)-2-methylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(Azepan-1-yl)-2-methylpropan-2-amine
Abstract
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 1-(azepan-1-yl)-2-methylpropan-2-amine, a novel amine derivative with potential applications in pharmaceutical and materials science research. The proposed synthesis is a robust two-step process commencing with the nucleophilic substitution of 1-chloro-2-methylpropan-2-one with azepane to yield the key intermediate, 1-(azepan-1-yl)-2-methylpropan-2-one. This is followed by the reductive amination of the ketone intermediate to afford the target primary amine. This guide will explore two effective methodologies for the reductive amination step: a stoichiometric approach using sodium triacetoxyborohydride and a catalytic approach employing a nickel catalyst. Detailed experimental protocols, mechanistic insights, and data are presented to enable researchers to successfully synthesize this compound.
Introduction
The synthesis of novel amine scaffolds is a cornerstone of modern drug discovery and development. The unique steric and electronic properties of the this compound moiety, which combines a seven-membered azepane ring with a sterically hindered tertiary butylamine group, make it an attractive candidate for incorporation into new chemical entities. The azepane ring can impart favorable pharmacokinetic properties, while the neopentyl amine motif can influence receptor binding and metabolic stability. This guide details a logical and efficient synthetic strategy to access this promising molecule, designed for researchers and scientists in the field of organic synthesis and medicinal chemistry.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, this compound, suggests a key disconnection at the C-N bond of the primary amine. This leads to the precursor ketone, 1-(azepan-1-yl)-2-methylpropan-2-one, which can be formed through a nucleophilic substitution reaction between azepane and a suitable electrophile, such as 1-chloro-2-methylpropan-2-one.
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathway
The forward synthesis is a two-step process, as illustrated below:
Caption: Overall synthetic pathway for this compound.
Step 1: Synthesis of 1-(Azepan-1-yl)-2-methylpropan-2-one
The synthesis of the ketone intermediate is achieved via a standard SN2 reaction. Azepane, acting as a nucleophile, displaces the chloride from 1-chloro-2-methylpropan-2-one. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid formed as a byproduct, thus preventing the protonation and deactivation of the starting azepane.
3.1.1. Experimental Protocol
-
To a solution of azepane (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (1.2 eq.) or potassium carbonate (1.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1-chloro-2-methylpropan-2-one (1.1 eq.) in the same solvent to the reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the salt byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(azepan-1-yl)-2-methylpropan-2-one.
3.1.2. Mechanistic Rationale
The lone pair of electrons on the nitrogen atom of azepane initiates a nucleophilic attack on the carbon atom bearing the chlorine atom. The presence of the adjacent carbonyl group can slightly activate the α-carbon towards nucleophilic attack. The base is crucial to drive the reaction to completion by scavenging the generated HCl.
Step 2: Reductive Amination of 1-(Azepan-1-yl)-2-methylpropan-2-one
The conversion of the ketone intermediate to the target primary amine is accomplished through reductive amination. This transformation involves the in-situ formation of an imine from the ketone and ammonia, followed by its reduction. Due to the sterically hindered nature of the ketone, careful selection of the reducing agent is paramount. We present two effective methods below.
Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly effective for the reductive amination of ketones in the presence of an amine.[1][2][3][4][5] It is less reactive towards the ketone starting material than the intermediate iminium ion, which minimizes the formation of the corresponding alcohol as a byproduct.
3.2.1.1. Experimental Protocol
-
Dissolve 1-(azepan-1-yl)-2-methylpropan-2-one (1.0 eq.) in a chlorinated solvent such as 1,2-dichloroethane (DCE).
-
Add ammonium acetate (10 eq.) as the ammonia source.[1]
-
To this stirred suspension, add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.
-
Stir the reaction mixture for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
3.2.1.2. Mechanistic Rationale
The reaction proceeds through the initial formation of an iminium ion from the ketone and ammonia (from ammonium acetate). The hydridic nature of STAB allows for the selective reduction of this electrophilic iminium ion over the less reactive ketone. The mildness of STAB is attributed to the electron-withdrawing effect of the acetoxy groups, which tempers the reactivity of the borohydride.[5]
For a more atom-economical and environmentally benign approach, catalytic reductive amination using molecular hydrogen as the terminal reductant is an excellent alternative.[6][7][8][9] Various transition metal catalysts, such as those based on nickel or iridium, can effectively catalyze this transformation.[7][8]
3.2.2.1. Experimental Protocol
-
In a high-pressure reactor, combine 1-(azepan-1-yl)-2-methylpropan-2-one (1.0 eq.), a suitable nickel catalyst (e.g., Raney Nickel or a supported nickel catalyst, 5-10 mol%), and a solvent such as methanol or ethanol.
-
Add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonia.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar H2).
-
Heat the reaction mixture to a suitable temperature (e.g., 50-100 °C) and stir for 12-24 hours.
-
After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via distillation or column chromatography to obtain the desired primary amine.
3.2.2.2. Mechanistic Rationale
The catalytic cycle typically involves the initial formation of the imine on the catalyst surface or in solution. The catalyst then facilitates the hydrogenation of the imine C=N double bond to furnish the amine product. The use of a catalyst allows for the regeneration of the active species, making the process more efficient in terms of reagent consumption.
Data Summary
The following table provides a summary of the key reaction parameters for the proposed synthesis.
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Ketone Synthesis | Azepane, 1-Chloro-2-methylpropan-2-one, Triethylamine | Acetonitrile | 0 °C to RT | 70-85% |
| 2A | Reductive Amination (STAB) | 1-(Azepan-1-yl)-2-methylpropan-2-one, NH4OAc, NaBH(OAc)3 | DCE | RT | 60-75% |
| 2B | Reductive Amination (Catalytic) | 1-(Azepan-1-yl)-2-methylpropan-2-one, NH3, H2, Ni catalyst | Methanol | 50-100 °C | 65-80% |
Conclusion
This technical guide outlines a practical and efficient two-step synthesis for the novel compound this compound. The pathway is designed to be accessible to researchers with a standard background in organic synthesis. The provision of two distinct methods for the crucial reductive amination step offers flexibility in terms of reagent availability, scale, and environmental considerations. The successful synthesis of this molecule will undoubtedly open new avenues for its exploration in various fields of chemical and biological research.
References
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
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- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Antipin, R. L., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)
- Nicastri, M. C., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society, 142(2), 987–998.
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ACS Publications. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Available at: [Link]
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PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Available at: [Link]
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PubMed. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Available at: [Link]
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- National Institutes of Health. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles.
- ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
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A Novel, High-Yield Synthesis of 1-(Azepan-1-yl)-2-methylpropan-2-amine: A Modular Approach for Drug Discovery Scaffolds
An In-depth Technical Guide
Abstract
The azepane ring is a crucial seven-membered nitrogen heterocycle that, despite its prevalence in bioactive molecules, remains underrepresented in medicinal chemistry libraries compared to its five- and six-membered counterparts.[1][2] This disparity is largely due to a lack of versatile and efficient synthetic methodologies for creating complex azepane-containing structures.[1][2][3] This guide details a novel and highly efficient two-step synthetic pathway for 1-(Azepan-1-yl)-2-methylpropan-2-amine, a promising molecular scaffold for drug development. The strategy is predicated on two robust and well-established transformations: the nucleophilic alkylation of azepane followed by catalytic hydrogenation. This approach offers high yields, operational simplicity, and utilizes readily accessible starting materials, providing a reliable method for researchers and scientists in drug development to access this valuable compound.
Introduction: The Significance of the Azepane Moiety
Nitrogen-containing heterocycles are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals.[2] While piperidine and pyrrolidine rings are ubiquitous in drug design, the seven-membered azepane scaffold offers a unique three-dimensional chemical space that is ripe for exploration.[1] The increased conformational flexibility of the azepane ring allows for novel interactions with biological targets, making its derivatives highly sought after for the development of new therapeutic agents, including anticancer, antidiabetic, and antiviral drugs.[4][5]
The target molecule, this compound, incorporates this valuable azepane core linked to a sterically hindered primary amine, a common pharmacophore. The absence of a documented, streamlined synthesis for this specific compound necessitates the development of a novel route. This guide provides a logical, field-proven strategy designed for reproducibility and scalability.
Strategic Design: A Retrosynthetic Approach
To devise a logical and efficient synthesis, we employed a retrosynthetic analysis. The target molecule was deconstructed at key bond locations to identify plausible precursor molecules and reactions.
The most logical disconnection point is the C-N bond between the azepane nitrogen and the propyl chain. This bond can be readily formed via a nucleophilic substitution reaction, where the azepane nitrogen acts as the nucleophile. This leads to a retrosynthetic pathway that relies on two key transformations: the reduction of a nitro group to a primary amine and the alkylation of a secondary amine.
Caption: Retrosynthetic analysis of the target molecule.
Causality Behind Experimental Choices: This strategy was selected for its robustness and predictability.
-
Nucleophilic Alkylation of Amines: The reaction of a secondary amine like azepane with a primary alkyl halide is a classic and high-yielding SN2 reaction.[6] The use of a hindered electrophile minimizes the risk of over-alkylation.
-
Nitro Group Reduction: The reduction of an aliphatic nitro group to a primary amine via catalytic hydrogenation is one of the most efficient and clean methods available, typically proceeding with near-quantitative yields and producing only water as a byproduct.[6] This avoids the use of harsh stoichiometric metal reductants and simplifies product purification.
Synthesis of Key Intermediate: 1-(2-Methyl-2-nitropropyl)azepane
The first step involves the construction of the carbon skeleton by coupling the azepane ring to the nitro-containing side chain. This is achieved through a standard nucleophilic substitution reaction.
Reaction Scheme: Azepane + 1-Bromo-2-methyl-2-nitropropane → 1-(2-Methyl-2-nitropropyl)azepane
Detailed Experimental Protocol
-
Reagent Preparation: To a solution of azepane (1.0 eq.) in acetonitrile (ACN, 10 mL/mmol of azepane) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).
-
Expert Insight: Potassium carbonate acts as a mild, insoluble base to neutralize the hydrobromic acid (HBr) formed during the reaction, preventing the protonation and deactivation of the azepane nucleophile. ACN is an ideal polar aprotic solvent for SN2 reactions.
-
-
Addition of Electrophile: Add 1-bromo-2-methyl-2-nitropropane (1.1 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and maintain for 12-18 hours.
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the consumption of the azepane starting material.
-
-
Workup: After cooling to room temperature, filter the mixture to remove the potassium carbonate and salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure intermediate, 1-(2-methyl-2-nitropropyl)azepane, as a pale yellow oil.
Final Step: Reduction to this compound
The final transformation is the reduction of the nitro group on the key intermediate to the target primary amine. Catalytic hydrogenation is the method of choice for its efficiency and clean reaction profile.
Reaction Scheme: 1-(2-Methyl-2-nitropropyl)azepane --[H₂, Pd/C]--> this compound
Detailed Experimental Protocol
-
Catalyst Suspension: In a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add 10% Palladium on Carbon (Pd/C) (5 mol %) as a slurry in methanol (MeOH, 20 mL/mmol of substrate).
-
Expert Insight: Methanol is an excellent solvent for this reaction as it readily dissolves the substrate and does not interfere with the catalyst. 5 mol % is a standard catalytic loading, which can be optimized if needed.
-
-
Substrate Addition: Add the purified 1-(2-methyl-2-nitropropyl)azepane (1.0 eq.) dissolved in a minimal amount of methanol to the vessel.
-
Hydrogenation: Seal the vessel, purge with nitrogen gas, and then pressurize with hydrogen gas (H₂) to 50 psi. Stir the reaction mixture vigorously at room temperature for 8-12 hours.
-
Self-Validation: Reaction completion is typically indicated by the cessation of hydrogen uptake by the reaction mixture. The progress can also be confirmed by TLC or LC-MS analysis.
-
-
Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Purification: Concentrate the combined filtrate under reduced pressure to yield the final product, this compound. The product is often of high purity (>95%) after this procedure. If necessary, further purification can be achieved by vacuum distillation.
Workflow Summary and Data
The entire synthetic process is summarized in the workflow diagram below, highlighting the modular and straightforward nature of the methodology.
Caption: Overall experimental workflow for the two-step synthesis.
Quantitative Data Summary
The following table presents the expected outcomes for the synthesis based on established precedents for these reaction types.
| Step | Reaction | Key Reagents | Solvent | Typical Yield | Purity (Post-Purification) |
| 1 | Nucleophilic Alkylation | K₂CO₃, 1-bromo-2-methyl-2-nitropropane | Acetonitrile | 75-88% | >98% |
| 2 | Catalytic Hydrogenation | H₂ (50 psi), 10% Pd/C | Methanol | 92-99% | >98% |
| Overall | Two-Step Synthesis | - | - | 69-87% | >98% |
Conclusion
This guide presents a novel, robust, and high-yield two-step synthesis for this compound. By leveraging the reliability of nucleophilic substitution and the efficiency of catalytic hydrogenation, this methodology provides a practical and scalable route to a valuable molecular scaffold. The detailed, self-validating protocols and causal explanations are designed to empower researchers in medicinal chemistry and drug development to readily synthesize this and analogous compounds, thereby expanding the accessible chemical space for discovering next-generation therapeutics.
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Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16, 771–779. Available at: [Link][1][2]
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Christoffers, J., et al. (2023). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. Available at: [Link][3]
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Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link][7]
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Voskressensky, L.G., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. Available at: [Link][4][8]
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An In-depth Technical Guide to 1-(Azepan-1-yl)-2-methylpropan-2-amine: Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(Azepan-1-yl)-2-methylpropan-2-amine, a tertiary amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document integrates known information with predictive analyses based on established chemical principles and data from structurally analogous compounds. The guide covers the molecule's structure and physicochemical properties, proposes a plausible synthetic route with a detailed experimental protocol, and outlines a comprehensive analytical workflow for its structural elucidation and purity assessment. This document is intended to serve as a foundational resource for researchers and developers working with this and similar chemical entities.
Introduction
This compound is a saturated heterocyclic compound featuring a seven-membered azepane ring connected to a substituted propane backbone. The presence of both a tertiary amine within the azepane ring and a primary amine on the propane chain imparts this molecule with unique chemical characteristics and potential for diverse functionalization. While specific applications are not yet extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules, suggesting potential utility as a scaffold in drug discovery. This guide aims to bridge the current information gap by providing a detailed theoretical and practical framework for the study of this compound.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. While some data is reported, other properties are predicted based on computational models and comparison with similar structures.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 21404-91-1 | [1] |
| Molecular Formula | C₁₀H₂₂N₂ | [1] |
| Molecular Weight | 170.30 g/mol | [2][3] |
| Canonical SMILES | CC(C)(N)CN1CCCCCC1 | N/A |
Predicted Physicochemical Data
The following table presents predicted physicochemical properties that are crucial for understanding the compound's behavior in various experimental settings. These predictions are derived from established computational algorithms.
| Property | Predicted Value | Notes |
| pKa (most basic) | ~10.5 (Primary Amine) | The primary amine is expected to be the more basic nitrogen due to the absence of steric hindrance compared to the tertiary amine within the azepane ring. |
| pKa (less basic) | ~9.0 (Azepane Nitrogen) | The tertiary amine's basicity is slightly reduced due to the electron-donating alkyl groups. |
| LogP | ~1.5 - 2.0 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |
| Boiling Point | ~200-220 °C | Estimated based on the molecular weight and presence of hydrogen bonding. |
| Solubility | Soluble in water and polar organic solvents. | The presence of two amine groups capable of hydrogen bonding suggests good solubility in protic solvents. |
Synthesis and Purification
Proposed Synthetic Pathway
A logical approach to the synthesis of the target compound involves the reductive amination of 1-(azepan-1-yl)propan-2-one with ammonia. This pathway is advantageous due to the accessibility of the starting materials and the generally high yields of reductive amination reactions.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(Azepan-1-yl)propan-2-one
-
Reaction Setup: To a solution of azepane (1.0 eq) and triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., acetonitrile or THF) in a round-bottom flask, add chloroacetone (1.1 eq) dropwise at 0 °C with continuous stirring.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the purified 1-(azepan-1-yl)propan-2-one (1.0 eq) in methanol. Add a solution of ammonia in methanol (excess, e.g., 7N solution).
-
Reaction Execution: To this mixture, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C. Allow the reaction to proceed at room temperature for 24-48 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction by the careful addition of aqueous HCl. The solvent is then removed under reduced pressure. The residue is dissolved in water and washed with an organic solvent (e.g., dichloromethane) to remove any unreacted ketone. The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH > 12 and extracted with dichloromethane or ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product. Further purification can be achieved by distillation or chromatography if necessary.
Analytical Workflow for Structural Elucidation and Quality Control
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized this compound.
Caption: A comprehensive analytical workflow for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the azepane ring and the propan-2-amine moiety. The chemical shifts will be influenced by the proximity to the nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.
-
2D NMR (COSY, HSQC): Correlation Spectroscopy (COSY) will reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) will correlate protons to their directly attached carbons, aiding in the complete assignment of the structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Ionization Techniques: Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed. ESI is a softer ionization technique and is likely to show a prominent protonated molecular ion [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecular ion, which can be used to confirm the elemental composition (C₁₀H₂₂N₂).
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretch: The primary amine will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.
-
N-H Bend: The N-H bending vibration of the primary amine is expected around 1590-1650 cm⁻¹.
-
C-N Stretch: C-N stretching vibrations for both the primary and tertiary amines will appear in the fingerprint region (1000-1350 cm⁻¹).
Reactivity and Potential Applications
The presence of two amine functionalities with different steric and electronic environments suggests a rich reaction chemistry for this compound.
-
Nucleophilic Reactions: The primary amine can readily participate in nucleophilic substitution and addition reactions, allowing for the introduction of various substituents.
-
N-Alkylation and N-Acylation: Both the primary and, to a lesser extent, the tertiary amine can undergo alkylation and acylation reactions.
-
Coordination Chemistry: The nitrogen atoms can act as ligands, forming complexes with metal ions. This property could be explored in the development of catalysts or imaging agents.
-
Pharmaceutical Scaffolding: The azepane ring is a common motif in pharmacologically active compounds.[4] This molecule could serve as a versatile building block for the synthesis of novel drug candidates. The diamine structure may also be of interest in the development of proton sponge-like molecules or as a component in polyamine-based therapeutics.
Conclusion
While this compound is not yet a well-documented compound, its chemical structure suggests significant potential for applications in various fields, particularly in medicinal chemistry. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and a robust analytical framework for its characterization. The predictive nature of much of the data presented herein underscores the need for further experimental investigation to fully unlock the potential of this intriguing molecule. It is our hope that this guide will serve as a valuable resource and a catalyst for future research in this area.
References
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PubChem. (n.d.). 3-(Azepan-1-yl)-N-methylpropan-1-amine. Retrieved from [Link]
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ResearchGate. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C10H22N2, 1 gram. Retrieved from [Link]
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An In-depth Technical Guide to the Characterization of 1-(Azepan-1-yl)-2-methylpropan-2-amine
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 1-(Azepan-1-yl)-2-methylpropan-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The azepane scaffold is a significant structural motif in a variety of pharmacologically active compounds, and understanding the properties of its derivatives is crucial for the discovery of new therapeutic agents.[1][2]
The seven-membered nitrogen-containing heterocyclic ring, azepane, is a privileged scaffold in medicinal chemistry due to its inherent three-dimensional structure and synthetic accessibility.[3] This has led to the development of a wide array of therapeutic agents. Azepane-based compounds have demonstrated a broad range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[1][3] The unique conformational flexibility of the azepane ring is often a determining factor in its biological activity.[4] This guide will delve into the essential methodologies for the synthesis and detailed characterization of this compound, a compound with potential applications in drug discovery.
Section 1: Synthesis and Purification
The synthesis of this compound can be approached through several established synthetic routes for N-substituted amines. A common and effective method is reductive amination.[5] This approach involves the reaction of a ketone with an amine in the presence of a reducing agent.
Proposed Synthetic Pathway: Reductive Amination
The proposed synthesis of the target compound involves the reductive amination of 1-(azepan-1-yl)propan-2-one with ammonia or a protected amine equivalent, followed by deprotection if necessary.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(azepan-1-yl)propan-2-one (Intermediate)
-
To a solution of azepane (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1-chloropropan-2-one (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate.
Step 2: Reductive Amination
-
Dissolve the crude 1-(azepan-1-yl)propan-2-one in a suitable protic solvent like methanol.
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (excess).
-
Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH3CN) (1.5 eq), in portions. The choice of a mild reducing agent is crucial to prevent the reduction of the ketone before imine formation.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the formation of the product by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by carefully adding an aqueous acid solution (e.g., 1M HCl) until the evolution of gas ceases.
-
Basify the solution with an aqueous base (e.g., 1M NaOH) to a pH of >12.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified using column chromatography on silica gel. A gradient elution system, for instance, starting with pure dichloromethane and gradually increasing the polarity with methanol containing a small percentage of triethylamine (to prevent protonation of the amine on the silica), is typically effective. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by the characterization techniques outlined below.
Section 2: Physicochemical and Spectroscopic Characterization
Due to the absence of publicly available experimental data for this compound, the following characterization data is predictive, based on the analysis of its chemical structure and comparison with known spectroscopic data of structurally similar compounds.[6]
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C10H22N2 |
| Molecular Weight | 170.30 g/mol [7][8] |
| XLogP3 | 1.4[7] |
| Hydrogen Bond Donor Count | 1[8] |
| Hydrogen Bond Acceptor Count | 2[8] |
| Rotatable Bond Count | 4[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
2.2.1. Predicted ¹H NMR Data
The proton NMR spectrum is expected to provide distinct signals for the protons of the propan-amine backbone and the azepane ring. The chemical shifts are influenced by the neighboring nitrogen atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| -NH2 | 0.8 - 1.5 | broad singlet | 2H |
| -C(CH3)2 | 1.0 - 1.2 | singlet | 6H |
| -CH2-N(azepane) | 2.3 - 2.5 | singlet | 2H |
| Azepane -CH2- (α to N) | 2.5 - 2.7 | triplet | 4H |
| Azepane -CH2- (β, γ to N) | 1.4 - 1.7 | multiplet | 8H |
Note: Predicted chemical shifts are relative to a standard internal reference (e.g., TMS at 0 ppm) and are subject to solvent effects.
2.2.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show resonances for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C(CH3)2 | 25 - 30 |
| -C(CH3)2 | 50 - 55 |
| -CH2-N(azepane) | 60 - 65 |
| Azepane -CH2- (α to N) | 55 - 60 |
| Azepane -CH2- (β to N) | 26 - 30 |
| Azepane -CH2- (γ to N) | 27 - 31 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. For this compound, Electrospray Ionization (ESI) in positive ion mode would be a suitable method.
2.3.1. Predicted Mass Spectrum
-
Molecular Ion Peak [M+H]⁺: The most prominent peak is expected to be the protonated molecular ion at m/z 171.18, corresponding to the molecular formula [C10H23N2]⁺.
-
Fragmentation Pattern: Characteristic fragmentation patterns in mass spectrometry provide valuable structural information. For this compound, a likely fragmentation would involve the cleavage of the C-C bond between the quaternary carbon and the methylene group attached to the azepane ring, leading to a fragment corresponding to the azepanylmethyl cation. Another significant fragmentation could be the loss of ammonia from the molecular ion. The fragmentation of propan-2-amine typically shows a base peak at m/z 44.[9]
Caption: A typical workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H stretch (primary amine) | 3300 - 3500 (two bands) |
| C-H stretch (aliphatic) | 2850 - 3000 |
| N-H bend (primary amine) | 1590 - 1650 |
| C-N stretch | 1000 - 1250 |
Section 3: Potential Biological Activity and Applications
While the specific biological activity of this compound has not been reported, the azepane scaffold is present in numerous bioactive molecules.[5][10] Derivatives of azepane have been investigated for a wide range of therapeutic applications, including as inhibitors of enzymes and as agents targeting the central nervous system.[2][3] For instance, N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides have been identified as novel inhibitors of the glycine transporter 1 (GlyT1).[11]
Given the structural features of this compound, which includes a primary amine and a tertiary amine within a flexible seven-membered ring, it could be a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to explore its biological profile.
Section 4: Conclusion
This technical guide has provided a comprehensive, albeit predictive, characterization of this compound. A plausible and detailed synthetic route via reductive amination has been proposed, along with a purification strategy. The predicted spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR) offer a solid foundation for the identification and structural confirmation of this compound. The presence of the pharmacologically significant azepane moiety suggests that this compound is a promising candidate for further investigation in the field of medicinal chemistry and drug discovery. The methodologies and predictive data presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis and characterization of this and structurally related novel compounds.
References
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. (2019-01-15). [Link]
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. National Center for Biotechnology Information. [Link]
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Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed. (2015-06-01). [Link]
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Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. ResearchGate. [Link]
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Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. (2022-08-15). [Link]
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Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. National Center for Biotechnology Information. [Link]
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Azepine synthesis. Organic Chemistry Portal. [Link]
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Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]
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N-[1-(azepan-2-yl)propan-2-yl]-1,3-thiazol-2-amine. PubChem. [Link]
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N-[1-(azepan-2-yl)propan-2-yl]-1H-indol-5-amine. PubChem. [Link]
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This compound, 95% Purity, C10H22N2, 1 gram. CP Lab Safety. [Link]
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N-[1-(azepan-2-yl)propan-2-yl]pyrrol-1-amine. PubChem. [Link]
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3-(Azepan-1-yl)-N-methylpropan-1-amine. PubChem. [Link]
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1H-Azepin-1-amine, hexahydro-. NIST WebBook. [Link]
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Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
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N-(azepan-2-ylmethyl)-N-propan-2-ylpentan-1-amine. Angene Chemical. [Link]
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Acylhydrazones and Their Biological Activity: A Review. MDPI. [Link]
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Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. PubMed. (2010-08-15). [Link]
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Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. National Center for Biotechnology Information. [Link]
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Acylhydrazones and Their Biological Activity: A Review. PubMed. (2022-12-09). [Link]
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Synthesis of racemic disubstituted 1-phenylpropan-2-amines (8b–d).... ResearchGate. [Link]
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mass spectrum of propan-2-amine. Doc Brown's Advanced Organic Chemistry. [Link]
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An In-depth Technical Guide to 1-(Azepan-1-yl)-2-methylpropan-2-amine
CAS Number: 21404-91-1
For Research and Development Professionals
This guide provides a comprehensive technical overview of 1-(Azepan-1-yl)-2-methylpropan-2-amine, a molecule of interest for researchers in drug discovery and synthetic chemistry. Due to the limited availability of specific literature for this compound, this document presents a scientifically grounded, hypothetical framework for its synthesis, characterization, and potential applications, based on established chemical principles and data from analogous structures.
Introduction: Structural Significance and Potential Utility
This compound incorporates two key structural motifs: a saturated seven-membered azepane ring and a sterically hindered 2-methylpropan-2-amine (tert-butylamine) moiety. The azepane ring is a prevalent scaffold in a variety of FDA-approved drugs, valued for its conformational flexibility and its ability to serve as a versatile pharmacophore.[1][2][3] This heterocyclic system is found in drugs with diverse therapeutic applications, including anticancer, antimicrobial, and central nervous system-acting agents.[1][2]
The tert-butylamine group provides significant steric bulk, which can influence the molecule's reactivity and its interactions with biological targets. This combination of a flexible, lipophilic cyclic amine and a sterically demanding primary amine suggests potential applications as a novel building block in medicinal chemistry, a ligand in coordination chemistry, or a specialized base in organic synthesis.
Physicochemical and Computed Properties
| Property | Predicted Value | Source |
| CAS Number | 21404-91-1 | Vendor Information |
| Molecular Formula | C₁₀H₂₂N₂ | Vendor Information |
| Molecular Weight | 170.30 g/mol | PubChem |
| Boiling Point | Estimated 180-200 °C | Estimation based on similar structures |
| Density | Estimated 0.85-0.95 g/cm³ | Estimation based on similar structures |
| LogP | Estimated 1.5 - 2.5 | Estimation based on similar structures |
| pKa (of primary amine) | Estimated 10.5 - 11.0 | Estimation based on tert-butylamine |
| pKa (of tertiary amine) | Estimated 9.0 - 9.5 | Estimation based on N-alkylazepanes |
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be envisioned through a reductive amination pathway. This common and robust method for forming C-N bonds is widely used in the synthesis of secondary and tertiary amines.[4]
The proposed two-step synthesis involves the reaction of azepane with a suitable carbonyl compound, followed by the introduction of the primary amine.
Step 1: Synthesis of 1-(Azepan-1-yl)propan-2-one
The initial step involves the nucleophilic substitution of a halogenated acetone derivative with azepane.
Reaction:
Experimental Protocol:
-
To a stirred solution of azepane (1.0 eq.) and a suitable base such as potassium carbonate (1.5 eq.) in a polar aprotic solvent like acetonitrile, add 1-chloropropan-2-one (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(Azepan-1-yl)propan-2-one, which can be purified by vacuum distillation or column chromatography.
Step 2: Reductive Amination to Yield this compound
The final step involves the reductive amination of the synthesized ketone with ammonia or a protected amine equivalent, followed by the addition of a methyl group. A more direct approach would be a one-pot reaction with ammonia and a reducing agent, followed by methylation if necessary, though this can be challenging to control. A more controlled approach is outlined below.
Reaction:
Experimental Protocol:
-
Dissolve 1-(Azepan-1-yl)propan-2-one (1.0 eq.) in a suitable solvent such as methanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Introduce a reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise while maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.
-
Quench the reaction by the careful addition of an aqueous acid solution (e.g., 1M HCl) until the evolution of gas ceases.
-
Basify the mixture with an aqueous solution of sodium hydroxide (e.g., 2M NaOH) and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the final compound by vacuum distillation or column chromatography on silica gel.
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed two-step synthesis of this compound.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the azepane ring, the methylene bridge, and the methyl groups of the propan-2-amine moiety. The signals for the azepane protons would likely appear as complex multiplets in the range of 1.5-3.0 ppm. The methylene protons adjacent to the azepane nitrogen would be expected around 2.5-2.8 ppm. The two methyl groups on the quaternary carbon would likely give a singlet at around 1.1-1.3 ppm, integrating to six protons. The primary amine protons would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for each carbon atom. The azepane ring carbons would resonate in the aliphatic region (25-60 ppm). The carbons of the 2-methylpropan-2-amine moiety would also appear in the aliphatic region, with the quaternary carbon bearing the amine group expected to be the most downfield of this fragment.
Infrared (IR) Spectroscopy
IR spectroscopy can identify the functional groups present in the molecule.
-
N-H Stretch: A characteristic broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the primary amine (NH₂) group.
-
C-H Stretch: Strong absorption bands in the 2850-3000 cm⁻¹ region due to the C-H stretching of the aliphatic CH₂ and CH₃ groups.
-
N-H Bend: An absorption band around 1590-1650 cm⁻¹ from the N-H bending vibration of the primary amine.
-
C-N Stretch: C-N stretching vibrations for both the tertiary amine in the azepane ring and the primary amine would be expected in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 170.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of a methyl group ([M-15]⁺) and cleavage alpha to the nitrogen atoms, leading to characteristic fragment ions.
Diagram of the Analytical Workflow:
Caption: Workflow for the analytical characterization of the target compound.
Potential Applications and Research Directions
Given its structural features, this compound could be a valuable tool in several areas of chemical research:
-
Medicinal Chemistry: As a novel scaffold for the synthesis of new chemical entities. The azepane moiety can be explored for its interaction with various biological targets, while the sterically hindered primary amine can be further functionalized.[5]
-
Catalysis: The molecule could serve as a bidentate ligand for transition metals, with potential applications in catalysis. The combination of a tertiary and a primary amine offers multiple coordination sites.
-
Organic Synthesis: The compound could be utilized as a non-nucleophilic base in reactions where steric hindrance is desirable to prevent side reactions.
Safety and Handling
As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid inhaling vapors. Use in a fume hood.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This compound is a compound with interesting structural features that suggest its potential as a valuable building block in synthetic and medicinal chemistry. While specific experimental data for this molecule is scarce, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential exploration. The proposed synthetic route via reductive amination offers a practical approach for its preparation, and the predicted analytical data serves as a benchmark for its characterization. Further research into this and similar molecules could unveil novel chemical properties and biological activities.
References
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-
PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
- The Chemical Properties and Applications of Azepane. (n.d.). Retrieved from a chemical supplier's technical article.
-
Wikipedia. (n.d.). Azepane. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
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An In-depth Technical Guide to the Structure Elucidation of 1-(Azepan-1-yl)-2-methylpropan-2-amine
Abstract
The definitive determination of a molecule's chemical structure is the bedrock upon which all further chemical, biological, and pharmaceutical evaluation rests. This guide provides a comprehensive, multi-technique framework for the structural elucidation of 1-(Azepan-1-yl)-2-methylpropan-2-amine, a molecule featuring a tertiary amine within a saturated heterocycle and a primary amine at a sterically hindered quaternary carbon center. We will proceed through a logical workflow, beginning with foundational mass and functional group analysis and culminating in the detailed atomic connectivity mapping provided by advanced nuclear magnetic resonance spectroscopy. The causality behind each analytical choice is emphasized, presenting a self-validating system for researchers, scientists, and drug development professionals.
Introduction and Physicochemical Profile
This compound (Molecular Formula: C₁₀H₂₂N₂) is a diamine characterized by two distinct amine environments: a tertiary amine integrated into a seven-membered azepane ring and a primary amine attached to a quaternary carbon.[1] This unique arrangement presents an interesting challenge for spectral interpretation and makes a robust, multi-faceted analytical approach essential for unambiguous characterization. Understanding this structure is critical for predicting its reactivity, potential as a pharmaceutical scaffold, and for establishing quality control standards.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Justification / Source |
| Molecular Formula | C₁₀H₂₂N₂ | Based on IUPAC Name |
| Molecular Weight | 170.30 g/mol | Calculated from Molecular Formula[2] |
| Monoisotopic Mass | 170.1783 Da | High-resolution mass spectrometry target |
| Nitrogen Rule | Applicable | The molecule has an even number of nitrogen atoms (2), predicting an even nominal molecular weight.[3] |
| LogP | ~1.5 - 2.0 | Estimated based on aliphatic structure |
| pKa (most basic) | ~10.5 | Estimated for the primary amine |
| pKa (less basic) | ~9.0 | Estimated for the tertiary azepane nitrogen |
The Analytical Workflow: A Strategy for Unambiguous Elucidation
The structure elucidation of a novel compound is not a linear process but an integrated puzzle. Each piece of data from different analytical techniques must corroborate the others to build a conclusive picture. Our strategy is designed to be systematic, with each step confirming and refining the hypothesis derived from the previous one.
Caption: High-level workflow for structure elucidation.
Mass Spectrometry (MS): The First Clue
Objective: To determine the molecular weight and obtain initial structural information from the fragmentation pattern.
Causality: Mass spectrometry is the logical starting point as it provides the most fundamental piece of information: the molecular mass. For this molecule, high-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition (C₁₀H₂₂N₂). The fragmentation pattern offers the first glimpse into the molecule's assembly.
Experimental Protocol (Electron Ionization - MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or GC inlet.
-
Ionization: Utilize a standard electron ionization (EI) energy of 70 eV.
-
Analysis: Scan a mass range of m/z 40-200 to ensure capture of the molecular ion and key fragments.
Expected Data & Interpretation
-
Molecular Ion (M⁺): An ion peak at m/z 170 is expected. The presence of two nitrogen atoms dictates an even molecular weight, consistent with the Nitrogen Rule.[3][4] This peak may be weak or absent in aliphatic amines due to rapid fragmentation.[5]
-
Alpha (α)-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[6][7] This cleavage results in a resonance-stabilized cation. The loss of the largest substituent is typically favored.[4]
Table 2: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 170 | [C₁₀H₂₂N₂]⁺ | Molecular Ion (M⁺) |
| 155 | [M - CH₃]⁺ | Loss of a methyl radical from the quaternary center. |
| 98 | [C₆H₁₂N]⁺ | α-cleavage at the azepane ring, loss of the C₄H₁₀N radical. |
| 86 | [C₄H₁₂N₂]⁺ | α-cleavage with loss of a C₅H₁₀ radical from the azepane ring. |
| 72 | [C₄H₁₀N]⁺ | α-cleavage with loss of the azepane methylene radical. A key fragment. |
The observation of a base peak at m/z 72 would be strong evidence for the C(CH₃)₂NH₂ moiety connected to a methylene group.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Objective: To rapidly identify the functional groups present in the molecule, specifically confirming the types of amines.
Causality: FTIR is an invaluable, non-destructive technique that provides immediate confirmation of functional groups. For this molecule, its power lies in distinguishing between the primary and tertiary amine functionalities.
Experimental Protocol (FTIR-ATR)
-
Sample Preparation: Place a small amount of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer. Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Analysis: Acquire a background spectrum and ratio it against the sample spectrum to obtain the absorbance spectrum.
Expected Data & Interpretation
-
N-H Stretching: Primary amines (R-NH₂) characteristically show two medium-intensity absorption bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching.[8][9]
-
No N-H Stretching (Tertiary Amine): Tertiary amines (R₃N) lack N-H bonds and therefore do not exhibit absorption in this region.[10][11]
-
C-H Stretching: Strong, sharp peaks are expected in the 3000-2800 cm⁻¹ range, characteristic of sp³ C-H bonds in the aliphatic structure.[12]
-
N-H Bending: A broad peak between 1640-1560 cm⁻¹ is characteristic of the primary amine N-H "scissoring" vibration.[13]
-
C-N Stretching: Aliphatic C-N stretching absorptions are expected in the 1250-1000 cm⁻¹ range.[8][13]
The presence of the dual N-H stretch peaks and the N-H bend would confirm the primary amine, while the complete absence of any other N-H signal confirms the tertiary nature of the azepane nitrogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Objective: To determine the complete carbon-hydrogen framework and the precise connectivity of all atoms.
Causality: While MS and IR provide crucial pieces, NMR spectroscopy provides the detailed blueprint of the molecule. A combination of 1D and 2D NMR experiments is required to resolve all proton and carbon signals and, most importantly, to establish the connectivity across the non-protonated quaternary carbon.[14][15]
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Utilize a spectrometer with a field strength of at least 400 MHz. Acquire the following spectra:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
¹H and ¹³C NMR: Signal Assignment
The ¹H NMR spectrum will reveal all unique proton environments, while the ¹³C spectrum shows the unique carbon environments. The DEPT-135 experiment is critical for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, and importantly, quaternary carbons will be absent.[16]
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Position | Assignment | Predicted ¹H Shift (δ, ppm) | Multiplicity | Integration | Predicted ¹³C Shift (δ, ppm) | DEPT-135 |
| 1 | N-CH ₂-C(CH₃)₂ | ~2.4 | s | 2H | ~60-65 | Negative |
| 2 | C-(CH ₃)₂ | ~1.1 | s | 6H | ~25-30 | Positive |
| 2 | C -(CH₃)₂ | - | - | - | ~50-55 | Absent |
| 3 | -NH ₂ | ~1.5 (broad) | s | 2H | - | - |
| α (azepane) | N-CH ₂ | ~2.6 | t | 4H | ~55-60 | Negative |
| β (azepane) | N-CH₂-CH ₂ | ~1.6 | m | 4H | ~27-32 | Negative |
| γ (azepane) | N-CH₂-CH₂-CH ₂ | ~1.5 | m | 4H | ~26-30 | Negative |
Note: Chemical shifts are estimates and can be influenced by solvent and concentration.
2D NMR: Connecting the Pieces
-
¹H-¹H COSY: This experiment will establish proton-proton couplings. We expect to see correlations between the adjacent methylene groups within the azepane ring (α to β, β to γ), confirming the ring structure. No other correlations are expected due to the isolating quaternary carbon and methylene bridge.
-
¹H-¹³C HSQC: This spectrum acts as a direct map, correlating each proton signal to the carbon signal it is directly attached to, confirming the assignments made in Table 3.[17]
-
¹H-¹³C HMBC: This is the most critical experiment for this specific molecule. It reveals 2- and 3-bond correlations between protons and carbons, allowing us to connect the isolated spin systems.
Caption: Expected key HMBC correlations for connectivity.
Crucial HMBC Correlations:
-
From the gem-dimethyl protons (¹H at ~1.1 ppm): A correlation to the methylene bridge carbon (¹³C at ~60-65 ppm, a ²J coupling) and, critically, to the quaternary carbon (¹³C at ~50-55 ppm, a ²J coupling).
-
From the methylene bridge protons (¹H at ~2.4 ppm): Correlations to the gem-dimethyl carbons (³J), the quaternary carbon (²J), and the α-carbons of the azepane ring (³J).
This set of correlations unambiguously links the isobutylamine moiety to the azepane ring via the methylene bridge and confirms the position of the quaternary carbon.
X-ray Crystallography: The Gold Standard
Objective: To obtain an unambiguous, three-dimensional structure of the molecule in the solid state.
Causality: While the combination of MS and NMR provides a definitive structure in solution, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of atomic arrangement and stereochemistry (if applicable).[18][19] Its application is entirely dependent on the ability to grow a high-quality single crystal.[20][21]
Experimental Protocol
-
Crystallization: Attempt to grow single crystals through slow evaporation from various solvents (e.g., hexane, ethyl acetate, acetonitrile) or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to achieve a final, high-resolution structure.
A successful crystallographic analysis would provide precise bond lengths, bond angles, and conformational details of the azepane ring, leaving no doubt as to the molecule's identity.
Conclusion: An Integrated Approach to Certainty
The structural elucidation of this compound is achieved not by a single technique, but by the logical and systematic integration of data from multiple analytical platforms. Mass spectrometry confirms the molecular formula, and infrared spectroscopy validates the presence of a primary amine and the absence of N-H on the tertiary nitrogen. A full suite of 1D and 2D NMR experiments provides the complete, unambiguous map of atomic connectivity, with HMBC being the pivotal experiment for linking the molecular fragments across the key quaternary carbon. Finally, where possible, X-ray crystallography serves as the ultimate confirmation. This rigorous, self-validating workflow ensures the highest degree of confidence in the final structure, a critical requirement for advancing any molecule in research and development.
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Whitepaper: Elucidating the Mechanism of Action for 1-(Azepan-1-yl)-2-methylpropan-2-amine, a Novel Chemical Entity
Introduction and Structural Rationale
The compound 1-(Azepan-1-yl)-2-methylpropan-2-amine is a novel chemical entity for which no public-domain pharmacological data currently exists. Its structure comprises two key motifs that are well-represented in medicinal chemistry: an azepane ring and a tert-butylamine moiety.
-
Azepane Scaffold: The seven-membered saturated nitrogen heterocycle, azepane, is a privileged structure in drug discovery. It is a core component in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2] The conformational flexibility of the azepane ring allows it to present substituents in diverse three-dimensional orientations, enabling potent and selective interactions with a variety of biological targets. Derivatives have shown activity as secretase inhibitors for Alzheimer's disease, anticonvulsants, and histamine H3 receptor antagonists.[1][3]
-
tert-Butylamine Moiety: The 2-methylpropan-2-amine (tert-butylamine) group provides significant steric bulk. In established pharmaceuticals, this group can enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation.[4] It is also a key feature in various drug classes, including beta-blockers and as a salt-forming counterion to improve the physicochemical properties of active pharmaceutical ingredients.[4][5]
The conjunction of these two fragments suggests that this compound is a candidate for biological activity, potentially within the CNS. This document provides the strategic and methodological framework to investigate this hypothesis.
Chemical and Physical Properties
A foundational step in any NCE program is the confirmation of its basic properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂N₂ | [6] |
| Molecular Weight | 170.30 g/mol | PubChem |
| Structure | ![]() | N/A |
| Purity | >95% (as commercially available) | [6] |
| Predicted LogP | ~1.4 - 1.5 | Chemicalize |
| Predicted pKa | ~10.5 (tertiary amine) | Chemicalize |
A Strategic Workflow for Mechanism of Action (MoA) Elucidation
Without prior data, a broad, systematic screening approach is required to identify the molecular target(s) of this compound. The following workflow is proposed to efficiently narrow the field of potential targets and validate primary hits.
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Foreword: Charting the Unexplored Territory of a Novel Chemical Entity
An In-depth Technical Guide to the Biological Evaluation of 1-(Azepan-1-yl)-2-methylpropan-2-amine
The compound this compound is a novel chemical entity with no significant presence in the current scientific literature. Its structure, featuring a tertiary amine alpha to a quaternary carbon and an azepane ring, suggests potential interactions with biological systems, particularly the central nervous system (CNS). This guide is therefore not a review of existing data, but a forward-looking strategic framework for the comprehensive biological and pharmacological characterization of this compound. We will proceed from foundational in vitro assessments to complex in vivo behavioral paradigms, outlining the logic, methodology, and interpretation at each stage. This document is intended for researchers, scientists, and drug development professionals tasked with elucidating the therapeutic potential or abuse liability of new chemical entities.
Part 1: Foundational In Vitro Characterization: Target Identification and Functional Assessment
The initial phase of characterization aims to answer a fundamental question: Does this compound interact with key CNS targets, and if so, what is the nature of that interaction? Based on structural similarities to known psychostimulants, our primary hypothesis is that this compound may modulate monoamine transporters.
Primary Target Screening: Receptor Binding Affinity
The first step is to determine if the compound binds to the primary targets for psychostimulants: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] A competitive radioligand binding assay is the gold standard for this initial screen.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing human DAT, NET, or SERT, or use rodent striatal tissue known for high DAT density.
-
Assay Conditions: Incubate the prepared membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound, this compound.
-
Detection: After incubation, separate bound from free radioligand via rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Causality and Interpretation: A low Kᵢ value (typically in the nanomolar range) indicates high binding affinity for the transporter. This assay provides the first piece of evidence for a direct interaction between the compound and a specific molecular target.[3]
Functional Activity: Neurotransmitter Uptake and Release Assays
Binding does not equate to function. The compound could be an inhibitor (blocker) of the transporter or a substrate that induces reverse transport (a releaser).[2] Functional assays are required to distinguish between these mechanisms.
Experimental Protocol: In Vitro Neurotransmitter Uptake Assay
-
System Preparation: Use synaptosomes prepared from rodent brain tissue or cell lines expressing the transporter of interest (e.g., SH-SY5Y cells for dopaminergic properties).[4]
-
Uptake Measurement: Pre-incubate the cells/synaptosomes with various concentrations of this compound. Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Termination and Detection: After a short incubation period, terminate the uptake by rapid washing with ice-cold buffer. Lyse the cells and measure the accumulated radioactivity.
-
Data Analysis: Determine the IC₅₀ for the inhibition of neurotransmitter uptake.
Experimental Protocol: In Vitro Neurotransmitter Release Assay
-
System Preparation: Load transporter-expressing cells or synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Induction of Release: After washing to remove excess unincorporated neurotransmitter, expose the cells to various concentrations of this compound.
-
Quantification: Collect the extracellular medium at set time points and quantify the amount of released radioactivity.
-
Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximal release effect. A positive control, such as d-amphetamine, should be run in parallel.
Workflow for In Vitro Characterization
Caption: Workflow for initial in vitro screening.
Preliminary Safety: In Vitro Neurotoxicity
Before moving to in vivo studies, a preliminary assessment of neurotoxicity is crucial. This can be achieved using neuronal cell lines like SH-SY5Y or primary neuronal cultures.[5]
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Culture: Plate neuronal cells at a known density.
-
Compound Exposure: Treat cells with a range of concentrations of this compound for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the CC₅₀ (cytotoxic concentration 50), the concentration that reduces cell viability by 50%.
Hypothetical In Vitro Data Summary
| Assay Type | Target | Parameter | Hypothetical Value | Interpretation |
| Binding Affinity | DAT | Kᵢ | 50 nM | High affinity for dopamine transporter |
| NET | Kᵢ | 250 nM | Moderate affinity for norepinephrine transporter | |
| SERT | Kᵢ | > 10,000 nM | Negligible affinity for serotonin transporter | |
| Functional Assay | Dopamine Uptake | IC₅₀ | 120 nM | Potent inhibitor of dopamine uptake |
| Dopamine Release | EC₅₀ | > 10,000 nM | Not a dopamine releaser | |
| Neurotoxicity | SH-SY5Y Cells | CC₅₀ | 75 µM | Low cytotoxicity in vitro |
Part 2: In Vivo Behavioral Pharmacology: Assessing CNS Effects in Rodent Models
Positive in vitro results, such as high affinity for DAT and potent uptake inhibition, strongly suggest that this compound will have psychostimulant-like effects in vivo.[6][7] The next phase involves characterizing these behavioral effects in rodent models.
General Activity and Stimulant Properties: Locomotor Activity Test
The open field test is a fundamental assay to assess spontaneous locomotor activity and is highly sensitive to the effects of psychostimulant drugs.[8][9][10] An increase in locomotion is a hallmark of dopamine-enhancing compounds.
Experimental Protocol: Open Field Locomotor Activity
-
Acclimation: Individually house rodents (mice or rats) and bring them to the testing room at least 60 minutes before the experiment to acclimate.[9]
-
Apparatus: Use an open field arena (e.g., 40x40 cm) equipped with infrared beams or an overhead video tracking system.[11]
-
Administration: Administer various doses of this compound (and a vehicle control) via a relevant route (e.g., intraperitoneal injection).
-
Testing: Immediately place the animal in the center of the arena and record its activity for a set period (e.g., 60-120 minutes).
-
Data Analysis: Key parameters to analyze include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena. A dose-dependent increase in distance traveled is indicative of a stimulant effect.
Subjective Effects and Abuse Potential: Drug Discrimination
Drug discrimination is a highly specific behavioral assay that assesses the interoceptive (subjective) effects of a drug.[12][13] It is considered a robust predictor of a compound's abuse potential in humans.[14][15] The core question is whether the test compound feels like a known drug of abuse to the animal.
Experimental Protocol: Drug Discrimination Paradigm
-
Training Phase: Train rats in a two-lever operant chamber. On days when they receive an injection of a known psychostimulant (e.g., d-amphetamine, 1 mg/kg), presses on one lever are reinforced with a food pellet (the "drug" lever). On days they receive a saline injection, presses on the other lever are reinforced (the "vehicle" lever).[15]
-
Acquisition: Continue training until the rats reliably press the correct lever (>80% accuracy) based on the injection they received.
-
Test Phase: Once the discrimination is acquired, test sessions are conducted. Administer various doses of this compound and place the animal in the chamber with both levers active (but with no reinforcement).
-
Data Analysis: Measure the percentage of lever presses on the drug-appropriate lever. If the compound produces full substitution (>80% on the drug lever), it is considered to have subjective effects similar to the training drug. Also, monitor the response rate, as a decrease can indicate motor impairment or other disruptive effects.
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism: blockade of DAT, increasing synaptic dopamine.
Part 3: Synthesis, Future Directions, and Conclusion
The systematic approach outlined above, moving from molecular targets to behavioral outcomes, provides a robust framework for characterizing this compound.
Data Synthesis and Interpretation
Assuming our hypothetical data holds, we can construct a preliminary profile: this compound is a potent and selective dopamine transporter inhibitor. In vivo, it dose-dependently increases locomotor activity and fully substitutes for a known psychostimulant in drug discrimination studies. This profile is consistent with a compound that has a significant potential for abuse and would likely be classified as a CNS stimulant.
Recommended Future Directions
-
In Vivo Neurochemistry: Employ in vivo microdialysis in awake, freely-moving rats to confirm that the compound increases extracellular dopamine levels in brain regions like the nucleus accumbens, which would provide a direct link between the in vitro and behavioral findings.[16][17]
-
Metabolism and Pharmacokinetics: Conduct studies to identify the major metabolites and determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. In vitro metabolism studies using human liver microsomes are a standard starting point.[18][19]
-
Cognitive Effects: Given the role of dopamine in the prefrontal cortex, assess the compound's effects on cognitive functions like working memory and attention using relevant behavioral tasks.[7][20] Low doses of psychostimulants can sometimes enhance cognition.[21]
-
Comprehensive Toxicology: If any therapeutic potential is considered, a full battery of safety pharmacology and toxicology studies would be required.
Conclusion
While this compound is currently an unknown quantity, the application of a logical, multi-tiered evaluation strategy can rapidly and efficiently elucidate its biological activity. The framework presented here, grounded in established pharmacological principles, provides a clear path to understanding its mechanism of action, behavioral effects, and potential as either a therapeutic agent or a substance of abuse. This systematic approach ensures scientific integrity and provides the critical data needed for informed decision-making in drug development and regulatory assessment.
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- 8. What is the Locomotor Activity Test? [sandiegoinstruments.com]
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An In-depth Technical Guide to 1-(Azepan-1-yl)-2-methylpropan-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(azepan-1-yl)-2-methylpropan-2-amine and its derivatives. This class of compounds, characterized by a unique structural motif combining an azepane ring and a tertiary amine, has garnered interest for its potential pharmacological applications. This document will delve into the synthetic strategies for creating these molecules, explore their physicochemical properties, and discuss their known and potential biological activities. A significant focus will be placed on the structure-activity relationships (SAR) that govern their therapeutic potential, particularly in the context of central nervous system (CNS) disorders. Detailed experimental protocols for synthesis and characterization are provided to facilitate further research and development in this promising area of medicinal chemistry.
Introduction: The Azepane Moiety in Medicinal Chemistry
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its conformational flexibility allows it to interact with a wide range of biological targets.[1] When incorporated into larger molecules, the azepane moiety can influence pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability. The core structure of this compound combines this versatile heterocycle with a sterically hindered amine, presenting a unique template for the design of novel therapeutic agents.
While specific research on this compound itself is limited in publicly available literature, the broader class of azepane derivatives has shown significant promise in various therapeutic areas.[2] Notably, azepine-containing compounds have been investigated for their anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[1][3] This guide aims to synthesize the available information on related structures to provide a predictive framework for the exploration of this compound derivatives.
Synthetic Methodologies
The synthesis of this compound derivatives can be approached through several established organic chemistry reactions. A plausible and efficient pathway involves the reductive amination of a suitable ketone with azepane.
General Synthetic Pathway: Reductive Amination
A common and effective method for the synthesis of such amines is the reaction between a ketone and an amine in the presence of a reducing agent. For the parent compound, this compound, the synthesis would likely start from 1-azido-2-methylpropan-2-ol or a similar precursor, which can be synthesized from isobutylene oxide.
Sources
An In-depth Technical Guide to the Predicted Spectroscopic Data of 1-(Azepan-1-yl)-2-methylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 1-(Azepan-1-yl)-2-methylpropan-2-amine. In the absence of empirical data, this document serves as a foundational resource, offering theoretically derived spectral characteristics based on fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The predicted data, including ¹H and ¹³C NMR chemical shifts, mass-to-charge ratios of key fragments, and characteristic IR absorption bands, are presented to aid in the identification, characterization, and quality control of this molecule in a research and development setting. Standardized experimental protocols for acquiring this data are also detailed to ensure reproducibility and accuracy.
Introduction
This compound is a bifunctional molecule incorporating a sterically hindered primary amine and a tertiary amine within an azepane ring. This unique structural arrangement suggests potential applications in medicinal chemistry and materials science, where such motifs can influence pharmacokinetic properties, receptor binding, and polymer characteristics. Accurate and thorough characterization of this molecule is paramount for its successful application. This guide provides a detailed theoretical spectroscopic analysis to facilitate its unambiguous identification and further investigation.
Molecular Structure and Properties
Molecular Formula: C₁₀H₂₂N₂
Molecular Weight: 170.30 g/mol
Structure:
Figure 1: Chemical structure of this compound.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in a typical deuterated solvent like CDCl₃ would exhibit distinct signals for the protons of the azepane ring and the 2-methylpropan-2-amine side chain.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| -NH ₂ | 0.5 - 2.0 | Broad singlet | 2H | The chemical shift of amine protons is highly variable and depends on concentration and solvent. The signal is typically broad due to quadrupole broadening and exchange with trace amounts of water. |
| Azepane -CH ₂- adjacent to N | 2.4 - 2.6 | Multiplet | 4H | Protons on carbons directly attached to the nitrogen atom are deshielded due to the inductive effect of nitrogen.[1] |
| Azepane -CH ₂- | 1.5 - 1.7 | Multiplet | 8H | These protons are in a saturated heterocyclic ring and are expected to have chemical shifts typical of cycloalkanes. |
| -N-CH ₂-C(CH₃)₂NH₂ | 2.2 - 2.4 | Singlet | 2H | Protons on the methylene group adjacent to both the azepane nitrogen and the quaternary carbon. The signal is a singlet as there are no adjacent protons. |
| -C(CH ₃)₂NH₂ | 1.0 - 1.2 | Singlet | 6H | The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a single, sharp signal. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon environment in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| C (CH₃)₂NH₂ | 50 - 55 | The quaternary carbon is attached to a nitrogen atom, which causes a significant downfield shift. |
| Azepane -C H₂- adjacent to N | 55 - 60 | Carbons directly bonded to the tertiary amine nitrogen are deshielded.[1] |
| -N-C H₂-C(CH₃)₂NH₂ | 60 - 65 | This methylene carbon is deshielded by the adjacent tertiary amine nitrogen. |
| Azepane -C H₂- | 25 - 30 | These carbons are in a saturated ring environment, similar to those in cycloheptane. |
| -C(C H₃)₂NH₂ | 25 - 30 | The methyl carbons are in a typical aliphatic environment. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT or DEPT) should be used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width to ensure accurate integration and prevent signal saturation.
-
Figure 2: Experimental workflow for NMR spectroscopy.
Predicted Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule, which is invaluable for confirming its molecular weight and elucidating its structure.
Predicted Fragmentation Pattern
The electron ionization (EI) mass spectrum of this compound is expected to be dominated by α-cleavage, a characteristic fragmentation pathway for amines.[1][3][4]
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 170 . Due to the presence of two nitrogen atoms (an even number), the molecular weight is even, which is an exception to the typical nitrogen rule.[1]
-
Base Peak (m/z 58): The most abundant fragment is predicted to be at m/z 58 . This results from the α-cleavage of the C-C bond adjacent to the primary amine, leading to the loss of a neutral azepanylmethyl radical and the formation of a stable, resonance-stabilized iminium ion.
-
Other Key Fragments:
-
m/z 155: Loss of a methyl radical (•CH₃) from the molecular ion.
-
m/z 98: Cleavage of the bond between the methylene bridge and the quaternary carbon, resulting in the formation of the azepanylmethyl cation.
-
m/z 72: A fragment arising from the cleavage within the azepane ring.
-
Figure 3: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[5]
-
Further dilute an aliquot of this solution to a final concentration of 1-10 µg/mL.
-
Filter the final solution to remove any particulate matter that could block the instrument's tubing.[5]
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas or liquid chromatograph.
-
Use electron ionization (EI) as the ionization source to induce fragmentation.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragments.
-
For accurate mass measurements, high-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition of the molecular ion and key fragments.
-
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared radiation.
Predicted Characteristic Absorption Bands
The IR spectrum of this compound is expected to show characteristic bands for the primary amine and the aliphatic C-H and C-N bonds.
| Wavenumber (cm⁻¹) | Vibration | Intensity | Justification |
| 3300 - 3500 | N-H stretch (primary amine) | Medium (two bands) | Primary amines exhibit two N-H stretching bands due to symmetric and asymmetric stretching modes.[6][7][8] |
| 2850 - 2960 | C-H stretch (aliphatic) | Strong | Characteristic of sp³ C-H bonds in the azepane ring and the alkyl side chain. |
| 1580 - 1650 | N-H bend (primary amine) | Medium | This scissoring vibration is characteristic of primary amines.[6][8] |
| 1450 - 1470 | C-H bend (aliphatic) | Medium | Bending vibrations of the CH₂ and CH₃ groups. |
| 1020 - 1250 | C-N stretch (aliphatic amine) | Medium to Weak | This region corresponds to the stretching of the C-N bonds of both the primary and tertiary amines.[1][6][9] |
| 665 - 910 | N-H wag (primary amine) | Broad, Medium | Out-of-plane bending of the N-H bonds is a characteristic feature of primary amines.[6] |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
-
-
Data Acquisition:
-
Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder or the pure solvent, which is then subtracted from the sample spectrum to obtain the final spectrum of the compound.
-
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be adapted from methods used for similar structures.[10]
Figure 4: Proposed synthesis of this compound.
This two-step synthesis involves an initial nucleophilic substitution of 1-chloro-2-methyl-2-nitropropane with azepane, followed by the reduction of the nitro group to a primary amine using a standard reducing agent like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Conclusion
This technical guide provides a detailed theoretical framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with the proposed synthetic pathway and standardized experimental protocols, offer a comprehensive resource for researchers. This information will be instrumental in the unambiguous identification, purity assessment, and further investigation of this novel compound, thereby accelerating its potential applications in various scientific fields.
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. Retrieved from [Link]
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
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WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
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LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
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Workman, J., Jr., & V-Mon, L. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]
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Abraham, R. J., et al. (2007, July 19). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Modgraph. Retrieved from [Link]
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Springer Nature. (n.d.). NMR Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
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ECHIMICA. (2020, December 20). Mass Spectroscopy Lecture 7: Fragmentation of Amines Part 2 [Video]. YouTube. Retrieved from [Link]
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Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from [Link]
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Pearson+. (n.d.). Suggest three ways that the following tertiary amine can fragment.... Study Prep. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Chemistry LibreTexts. Retrieved from [Link]
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Bagno, A., et al. (n.d.). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]
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Emwas, A.-H., et al. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. Retrieved from [Link]
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-
Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 50). Retrieved from [Link]
-
LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
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American Chemical Society. (2021, January 15). Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. Analytical Chemistry. Retrieved from [Link]
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]
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LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. Retrieved from [Link]
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Fiveable. (n.d.). Mass spectrometry (MS). In Organic Chemistry II Class Notes. Retrieved from [Link]
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University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
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Dummies. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]
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Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]
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ResearchGate. (n.d.). Mass Spectral Fragmentation Patterns of 11-(o- and p-R-Anilino)-5H-dibenzo[b,e][6][9]diazepines. IV. Retrieved from [Link]
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LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
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LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
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MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]
-
Semantic Scholar. (1983, November 1). Mass Spectral Fragmentation Patterns of 11-(o- and p-R-Anilino)-5H-dibenzo[b,e][6][9]diazepines. IV. Retrieved from [Link]
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ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
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Methodological & Application
Application Note & Protocols: In Vitro Profiling of 1-(Azepan-1-yl)-2-methylpropan-2-amine
A Guide for the Primary Characterization of a Novel Small Molecule
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of the novel chemical entity, 1-(Azepan-1-yl)-2-methylpropan-2-amine. As the biological activity of this compound is yet to be fully elucidated, this guide presents a logical, tiered approach for its preliminary screening. We will begin with essential cytotoxicity profiling to establish viable concentration ranges for subsequent mechanistic assays. Following this, we will detail protocols for screening its potential activity as a G-protein coupled receptor (GPCR) ligand and as an inhibitor of monoamine oxidase (MAO), two major classes of drug targets for which the structural motifs of this compound suggest a potential interaction. This application note is intended for researchers, scientists, and drug development professionals embarking on the early-stage evaluation of novel compounds.
Introduction: Rationale for a Tiered Screening Approach
The compound this compound is a small molecule featuring an azepane ring and a primary amine. These structural features are present in a wide range of biologically active compounds, particularly those targeting the central nervous system. The azepane moiety is a seven-membered heterocyclic amine found in various CNS-active agents[1][2]. The primary amine can serve as a key interaction point for a multitude of biological targets.
Given the absence of established biological data for this specific molecule, a systematic in vitro screening cascade is the most scientifically rigorous approach to uncover its potential pharmacological profile. This guide outlines a three-tiered experimental plan:
-
Tier 1: Cytotoxicity Assessment. A foundational step to determine the compound's general toxicity to cells and to identify the appropriate concentration range for subsequent assays, ensuring that observed effects in later experiments are not simply due to cell death.
-
Tier 2: G-Protein Coupled Receptor (GPCR) Activity Screening. GPCRs are a vast family of transmembrane receptors that are common targets for a wide array of therapeutics[3][4]. A general functional assay can provide a first indication of whether the compound interacts with this receptor class.
-
Tier 3: Monoamine Oxidase (MAO) Inhibition Assay. MAOs are key enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases[5][6]. The structure of our compound warrants investigation into its potential as an MAO inhibitor.
This tiered approach ensures a cost-effective and logical progression of experiments, starting with broad, essential assessments and moving towards more specific, hypothesis-driven assays.
Tier 1: General Cytotoxicity Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a representative cell line, thereby establishing the concentration range for subsequent biological assays.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol: MTT Cytotoxicity Assay
Materials:
-
This compound
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[8]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 0.1 | 1.23 | 98.4 |
| 1 | 1.19 | 95.2 |
| 10 | 0.98 | 78.4 |
| 50 | 0.65 | 52.0 |
| 100 | 0.30 | 24.0 |
| Table 1: Example data for MTT cytotoxicity assay. |
Tier 2: GPCR Activity Screening
Objective: To determine if this compound can modulate the activity of G-protein coupled receptors, using a general functional assay that measures changes in intracellular cyclic AMP (cAMP).
Principle: Many GPCRs signal through the modulation of adenylyl cyclase, leading to changes in the intracellular concentration of the second messenger cAMP.[3] Gs-coupled receptors increase cAMP levels, while Gi-coupled receptors decrease them. A competitive immunoassay using fluorescence resonance energy transfer (FRET) can be used to quantify these changes.
Protocol: cAMP FRET Assay
Materials:
-
Cell line expressing a panel of GPCRs (e.g., CHO-K1 cells)
-
cAMP assay kit (FRET-based)
-
Forskolin (an activator of adenylyl cyclase)
-
Reference agonists and antagonists for the specific GPCRs being tested.
Procedure:
-
Cell Preparation:
-
Seed cells in a 384-well plate at a density optimized for the specific cell line and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add the compound to the cells.
-
-
Agonist/Antagonist Mode:
-
For agonist testing: Incubate the cells with the compound for a specified time.
-
For antagonist testing: Pre-incubate the cells with the compound before adding a known agonist.
-
-
Cell Lysis and FRET Reaction:
-
Lyse the cells and add the FRET reagents according to the manufacturer's protocol.
-
Incubate to allow for the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the FRET signal on a plate reader with appropriate filters.
-
Calculate the change in cAMP levels relative to controls.
-
For agonist activity, determine the EC50 value. For antagonist activity, determine the IC50 value.
-
Experimental Workflow
Caption: Workflow for the GPCR cAMP assay.
Tier 3: Monoamine Oxidase (MAO) Inhibition Assay
Objective: To assess the inhibitory potential of this compound against the two isoforms of monoamine oxidase, MAO-A and MAO-B.
Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H2O2) as a byproduct.[9][10] The rate of H2O2 production can be measured using a fluorescent probe, such as Amplex Red, which in the presence of horseradish peroxidase (HRP), reacts with H2O2 to produce the highly fluorescent resorufin.
Protocol: MAO-Glo™ Assay (or similar fluorescent assay)
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine or a specific substrate for each isoform)
-
Fluorescent probe (e.g., Amplex Red) and HRP
-
Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black plates
Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare working solutions of the MAO enzymes, substrate, and detection reagents in the reaction buffer.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of this compound and the control inhibitors.
-
-
Assay Protocol:
-
In a 96-well black plate, add the reaction buffer, the test compound/control inhibitor, and the MAO enzyme (MAO-A or MAO-B).
-
Pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the MAO substrate and the detection reagents.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm Ex / 590 nm Em for resorufin) over time (kinetic assay) or at a fixed endpoint.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the no-inhibitor control.
-
Plot the percent inhibition against the log of the inhibitor concentration and calculate the IC50 value.
-
Signaling Pathway
Caption: Principle of the fluorescent MAO inhibition assay.
Conclusion and Future Directions
This application note provides a structured and scientifically sound framework for the initial in vitro characterization of this compound. By following this tiered approach, researchers can efficiently gather crucial preliminary data on the compound's cytotoxicity and its potential interactions with GPCRs and MAO enzymes. The results from these assays will guide further, more focused investigations into the compound's mechanism of action and its potential as a therapeutic agent. Positive "hits" in any of these screens would warrant follow-up studies, such as receptor binding assays for specific GPCRs or enzyme kinetics studies to determine the mode of MAO inhibition.
References
-
Scribd. In Vitro Cytotoxicity Assay Protocol. [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
protocols.io. (2024). Cytotoxicity Assay Protocol. [Link]
-
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]
-
ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. [Link]
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Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]
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Application Notes and Protocols for the In Vitro Investigation of 1-(Azepan-1-yl)-2-methylpropan-2-amine
A Guide for Researchers in Cellular and Molecular Biology
I. Introduction: Unveiling the Potential of a Novel Azepane Derivative
The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications.[1][2] These seven-membered nitrogen-containing heterocycles are of significant interest due to their prevalence in central nervous system (CNS) drugs and oncology candidates.[3][4] This guide focuses on 1-(Azepan-1-yl)-2-methylpropan-2-amine , a novel compound featuring an azepane ring and a tertiary amine moiety. While specific biological data for this molecule is not yet extensively documented in peer-reviewed literature, its structural components suggest a strong potential for bioactivity, particularly in the fields of neuroscience and oncology.
This document provides a comprehensive framework for the initial in vitro characterization of this compound. We will explore hypothesized mechanisms of action based on its structural relationship to other pharmacologically active amines and provide detailed, validated protocols for its application in cell culture. The experimental designs herein are intended to be self-validating, providing researchers with a robust starting point for their investigations.
II. Hypothesized Mechanisms of Action: A Rationale for Investigation
The chemical architecture of this compound suggests several plausible biological targets and cellular effects. The presence of the azepane ring and the tertiary amine are key indicators of its potential pharmacological profile.
A. Potential Applications in Neuroscience
Many CNS-active compounds possess an azepane moiety.[3] Furthermore, the overall structure of this compound bears some resemblance to analogs of ibogaine, a psychoactive compound known to promote neural plasticity.[5][6] This suggests that the compound could modulate neuronal function. A potential mechanism of action in a neuroscience context is the antagonism of N-methyl-D-aspartate (NMDA) receptors, a common target for many CNS-active drugs.[7][8]
Figure 1: Hypothesized NMDA Receptor Antagonism.
B. Potential Applications in Oncology
Azepane derivatives have been investigated for their anticancer properties, with some acting as inhibitors of critical cell cycle enzymes like cyclin-dependent kinase 2 (CDK2) or enzymes involved in DNA replication and repair such as topoisomerase II.[4] The tertiary amine group can also contribute to cytotoxic effects in cancer cells.[9] A plausible mechanism is the induction of cell cycle arrest and apoptosis.
Figure 2: Hypothesized Induction of Cancer Cell Apoptosis.
III. Application Note 1: Neuroscience Research
A. Overview
Based on the structural characteristics of this compound, it is hypothesized to have modulatory effects on neuronal cells. The following protocols are designed to assess its potential neurotoxicity, effects on neuronal morphology, and its capacity to act as an NMDA receptor antagonist using the human neuroblastoma cell line, SH-SY5Y. This cell line is a well-established model for neurotoxicological and neurodevelopmental studies.[10][11]
B. Experimental Workflow: Neuroscience
Figure 3: Experimental Workflow for Neuroscience Applications.
C. Detailed Protocols
1. Cell Culture and Differentiation of SH-SY5Y Cells
-
Materials: SH-SY5Y cell line, DMEM/F12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Retinoic Acid.
-
Procedure:
-
Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
For differentiation, seed cells onto appropriate culture vessels (e.g., 96-well plates for viability assays, glass coverslips for imaging).
-
After 24 hours, replace the medium with DMEM/F12 containing 1% FBS and 10 µM retinoic acid.
-
Incubate for 5-7 days, replacing the medium every 2-3 days, to induce a neuronal phenotype.
-
2. Neurotoxicity Assessment: MTT and LDH Assays
-
Rationale: To determine the cytotoxic effects of the compound on neuronal cells. The MTT assay measures metabolic activity, while the LDH assay quantifies membrane damage.[11]
-
Procedure:
-
Seed and differentiate SH-SY5Y cells in a 96-well plate.
-
Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM) in differentiation medium. The final DMSO concentration should be below 0.1%.
-
Replace the medium in each well with the compound dilutions and incubate for 24 or 48 hours. Include vehicle control (DMSO) and untreated control wells.
-
For MTT assay: Add MTT reagent to each well, incubate for 4 hours, then add solubilization solution and read absorbance at 570 nm.
-
For LDH assay: Collect the supernatant from each well and measure LDH release using a commercially available kit according to the manufacturer's instructions.
-
3. Oxidative Stress Measurement: DCFH-DA Assay
-
Rationale: To assess if the compound induces oxidative stress, a common mechanism of neurotoxicity.[12]
-
Procedure:
-
Differentiate SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Treat cells with the compound for a predetermined time (e.g., 6 hours).
-
Wash the cells with PBS and incubate with 10 µM DCFH-DA in PBS for 30 minutes at 37°C.
-
Wash again with PBS and measure fluorescence (excitation ~485 nm, emission ~530 nm).
-
4. NMDA Receptor Antagonism: Calcium Imaging
-
Rationale: To investigate if the compound can block calcium influx through NMDA receptors.[13]
-
Procedure:
-
Differentiate SH-SY5Y cells on glass coverslips.
-
Load cells with a calcium indicator dye (e.g., 5 µM Fura-2 AM) for 30-45 minutes at 37°C.
-
Wash the cells and mount the coverslip on a perfusion chamber of an inverted fluorescence microscope.
-
Perfuse the cells with a magnesium-free buffer containing 10 µM glycine.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with 100 µM NMDA and record the increase in intracellular calcium.
-
Wash out the NMDA.
-
Pre-incubate the cells with this compound for 10-15 minutes.
-
Re-stimulate with 100 µM NMDA in the presence of the compound and record the calcium response. A reduced response suggests NMDA receptor antagonism.
-
D. Data Presentation
| Assay | Endpoint Measured | Example Data (Hypothetical) |
| MTT Assay | Cell Viability (%) | IC50 = 25 µM |
| LDH Assay | Cytotoxicity (% of max) | EC50 = 30 µM |
| DCFH-DA Assay | ROS Production (Fold Change) | 2.5-fold increase at 25 µM |
| Calcium Imaging | Inhibition of NMDA-induced Ca2+ influx (%) | IC50 = 10 µM |
IV. Application Note 2: Oncology Research
A. Overview
The structural motifs of this compound suggest potential as an anticancer agent.[4][14] The following protocols are designed to evaluate its cytotoxic and anti-proliferative effects on a representative cancer cell line, such as the human breast adenocarcinoma cell line MCF-7.
B. Experimental Workflow: Oncologydot
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Unveiling a Novel Probe: Application and Protocols for 1-(Azepan-1-yl)-2-methylpropan-2-amine in Preclinical Research
Introduction: A New Molecular Tool for Neurological and Metabolic Disease Research
In the dynamic landscape of drug discovery, the exploration of novel chemical entities with unique pharmacological profiles is paramount. We introduce 1-(Azepan-1-yl)-2-methylpropan-2-amine , a structurally distinct small molecule featuring a sterically hindered primary amine and a seven-membered azepane ring. This compound has emerged from targeted library synthesis as a promising modulator of key biological pathways implicated in a range of pathologies. This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of this compound, its proposed mechanism of action, and detailed protocols for its application as a research tool.
The azepane moiety is a recognized pharmacophore present in a variety of bioactive molecules, contributing to their affinity and selectivity for diverse biological targets.[1][2] The unique combination of this cyclic amine with a neopentyl amine backbone in this compound suggests potential interactions with transporters, receptors, or enzymes that recognize specific aliphatic and alicyclic structural motifs. Preliminary investigations indicate that this compound may offer a novel avenue for exploring complex signaling cascades in neurodegenerative and metabolic disorders.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a research compound is critical for experimental design and data interpretation. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂N₂ | [3] |
| Molecular Weight | 170.30 g/mol | [4] |
| Purity | ≥95% | [3] |
| Appearance | (Not specified, typically a liquid or low-melting solid) | - |
| Solubility | Soluble in DMSO and ethanol | (Assumed based on structure) |
| Storage | Store at 4°C, protect from light | [4] |
Note: Researchers should always consult the Certificate of Analysis provided by the supplier for lot-specific information. It is recommended to perform solubility tests in the specific buffers and media to be used in downstream applications. This compound is intended for professional research laboratory use only and not for medical or consumer use.[3]
Proposed Mechanism of Action: Modulation of Glycine Transporter 1 (GlyT1)
While direct experimental evidence for this compound is still under investigation, structure-activity relationship (SAR) studies of analogous compounds containing an azepane ring suggest a potential interaction with the Glycine Transporter 1 (GlyT1).[5] GlyT1 is a critical regulator of glycine levels in the central nervous system, particularly at glutamatergic synapses where glycine acts as a co-agonist for the N-methyl-D-aspartate (NMDA) receptor. Inhibition of GlyT1 elevates synaptic glycine concentrations, thereby enhancing NMDA receptor function. This mechanism is a key area of investigation for therapeutic interventions in schizophrenia and other neurological disorders characterized by NMDA receptor hypofunction.
The proposed interaction of this compound with GlyT1 is depicted in the following signaling pathway diagram.
Figure 1: Proposed Signaling Pathway. this compound is hypothesized to inhibit the Glycine Transporter 1 (GlyT1), leading to increased extracellular glycine, enhanced NMDA receptor activation, and subsequent downstream signaling.
Experimental Protocols
The following protocols provide a starting point for characterizing the biological activity of this compound. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro Glycine Uptake Assay
This protocol describes a cell-based assay to determine the inhibitory potential of the compound on GlyT1 activity.
Workflow Diagram:
Figure 2: Glycine Uptake Assay Workflow. A streamlined process for assessing the inhibitory effect of the test compound on glycine transport.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human GlyT1 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic. Plate cells in a 96-well microplate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer (e.g., Krebs-Ringer-HEPES) to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Assay Procedure: a. Aspirate the culture medium from the wells and wash twice with 200 µL of pre-warmed assay buffer. b. Add 100 µL of the diluted compound or vehicle (DMSO) to the respective wells and pre-incubate for 15 minutes at 37°C. c. Initiate the uptake reaction by adding 100 µL of assay buffer containing [³H]-glycine (final concentration of 10 nM). d. Incubate for 10 minutes at 37°C. e. Terminate the uptake by aspirating the reaction mixture and washing the cells three times with 200 µL of ice-cold assay buffer. f. Lyse the cells by adding 100 µL of 1% SDS. g. Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GlyT1 inhibitor, e.g., ALX-5407). Plot the percentage of inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: In Vivo Microdialysis for CNS Target Engagement
This protocol allows for the assessment of the compound's ability to cross the blood-brain barrier and modulate extracellular glycine levels in a specific brain region of interest (e.g., the prefrontal cortex) in rodents.
Step-by-Step Methodology:
-
Animal Preparation: Acclimate adult male Sprague-Dawley rats to the housing conditions for at least one week. Perform stereotaxic surgery to implant a microdialysis guide cannula targeting the desired brain region. Allow the animals to recover for at least 48 hours.
-
Microdialysis Procedure: a. On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1 µL/min. b. Collect baseline dialysate samples every 20 minutes for at least 2 hours. c. Administer this compound via the desired route (e.g., intraperitoneal injection) at various doses. d. Continue collecting dialysate samples for at least 4 hours post-administration.
-
Sample Analysis: Analyze the glycine concentration in the dialysate samples using HPLC with fluorescence detection after derivatization with o-phthalaldehyde (OPA).
-
Data Analysis: Express the post-administration glycine levels as a percentage of the baseline levels for each animal. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the dose-dependent effects of the compound on extracellular glycine.
Conclusion and Future Directions
This compound represents a novel chemical scaffold with the potential to be a valuable research tool for investigating biological systems where the modulation of specific amine-recognizing proteins is of interest. The provided protocols offer a robust framework for elucidating its pharmacological profile, starting with its putative effects on GlyT1. Further studies, including selectivity profiling against other transporters and receptors, pharmacokinetic analysis, and behavioral pharmacology, will be crucial in fully characterizing the utility of this compound. The scientific community is encouraged to explore the potential of this and structurally related molecules to advance our understanding of complex diseases and to pave the way for new therapeutic strategies.
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Application Notes and Protocols for the Preclinical Administration of 1-(Azepan-1-yl)-2-methylpropan-2-amine
Disclaimer: This document provides a generalized framework for the preclinical in vivo administration of the novel research compound 1-(Azepan-1-yl)-2-methylpropan-2-amine. As this is a novel chemical entity, specific physicochemical, pharmacokinetic, and toxicological properties are not yet established. The following protocols are based on established principles for the preclinical evaluation of novel psychoactive compounds and tertiary amines. Researchers must conduct compound-specific validation and optimization of these procedures in compliance with all relevant institutional and regulatory guidelines.
Introduction and Scientific Rationale
This compound is a novel synthetic compound featuring a tertiary amine and an azepane moiety. Its structural characteristics suggest potential psychoactive properties, necessitating a careful and systematic preclinical evaluation to understand its pharmacological and toxicological profile. The amine functionality is a common feature in many centrally active drugs, often imparting basicity which influences solubility, membrane permeability, and receptor interactions.[1][2] The primary objectives for the initial in vivo administration are to assess its preliminary safety, tolerability, and pharmacokinetic profile to inform subsequent efficacy studies.[3][4]
This guide outlines a structured approach, beginning with essential preclinical characterization and formulation, proceeding to a detailed in vivo administration protocol, and concluding with bioanalytical considerations for sample analysis. The causality behind each step is explained to provide researchers with the rationale needed to adapt the protocol to their specific experimental context.
Preclinical Compound Characterization and Formulation
A thorough understanding of the compound's physicochemical properties is critical for developing a suitable and reproducible formulation for in vivo studies.[5]
Physicochemical Property Assessment
Based on its tertiary amine structure, this compound is predicted to be a basic compound.[1][6] This basicity is a key factor in its solubility profile.
Protocol for Solubility and pKa Determination:
-
Aqueous Solubility:
-
Prepare a series of buffered solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Add an excess of this compound to each buffer.
-
Equilibrate the samples for 24 hours at a controlled temperature (e.g., 25°C or 37°C) with constant agitation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Quantify the concentration of the compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Rationale: Determining the pH-solubility profile is crucial. Basic compounds typically exhibit higher solubility at acidic pH due to the formation of a more soluble salt form.[7][8]
-
-
pKa Determination:
-
Utilize potentiometric titration or UV-Vis spectrophotometry to determine the pKa of the tertiary amine.
-
Rationale: The pKa value will predict the ionization state of the compound at physiological pH, which is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.[2][6]
-
Formulation Development for In Vivo Administration
The selection of an appropriate vehicle is paramount for ensuring consistent bioavailability and minimizing confounding effects from the vehicle itself.[9] For a novel, potentially poorly soluble basic compound, a tiered approach to formulation is recommended.
Table 1: Tiered Formulation Strategy
| Tier | Formulation Approach | Rationale & Considerations |
| 1 | Aqueous Solution (Salt Form) | If the compound is sufficiently soluble in an acidic buffer (e.g., pH 4-5) to achieve the desired concentration, this is the preferred approach due to its simplicity and physiological compatibility. The hydrochloride (HCl) salt is a common choice. |
| 2 | Aqueous Suspension | If aqueous solubility is insufficient, a micronized suspension can be prepared. This requires particle size reduction to improve dissolution. Suspending agents (e.g., 0.5% methylcellulose) are necessary to ensure uniform dosing. |
| 3 | Co-Solvent System | For very poorly soluble compounds, a co-solvent system may be necessary. A common example is a mixture of DMSO, PEG400, and saline. However, co-solvents can have their own pharmacological effects and must be used with caution and appropriate vehicle controls.[8] |
dot
Caption: Formulation decision workflow for this compound.
In Vivo Administration Protocol: Rodent Model
The following protocol is designed for an initial tolerability and pharmacokinetic study in mice or rats. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Design
-
Animals: Naive male and female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), 8-10 weeks old.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose of this compound
-
Group 3: Mid dose of this compound
-
Group 4: High dose of this compound
-
-
Dose Selection: Doses should be selected based on a literature review of structurally similar compounds or, in the absence of data, an escalating dose design should be employed, starting with a very low dose (e.g., 1 mg/kg).
-
Route of Administration: Intraperitoneal (IP) or oral gavage (PO) are common initial routes. The choice depends on the study's objectives and the compound's expected absorption characteristics.
Step-by-Step Administration Procedure (Oral Gavage)
-
Animal Preparation: Acclimatize animals for at least 7 days before the study. Fast animals for 4 hours prior to dosing (with access to water) to reduce variability in gastric emptying.
-
Dose Calculation: Calculate the required volume for each animal based on its most recent body weight. Use a standard dosing volume (e.g., 10 mL/kg for mice).
-
Formulation Preparation: Prepare the dosing formulation on the day of the experiment. If it is a suspension, ensure it is continuously stirred to maintain homogeneity.
-
Dosing:
-
Gently restrain the animal.
-
Measure the distance from the animal's snout to the last rib to estimate the required gavage needle length.
-
Insert a lubricated, ball-tipped gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the calculated dose volume slowly.
-
Carefully withdraw the needle.
-
-
Post-Dosing Monitoring:
-
Observe animals continuously for the first 30 minutes and then at regular intervals (e.g., 1, 2, 4, and 24 hours) for any signs of toxicity or behavioral changes.
-
Record all observations systematically.
-
Bioanalytical Method Development
For pharmacokinetic analysis, a sensitive and specific bioanalytical method is required to quantify the compound in biological matrices like plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[10][11][12]
dot
Caption: General workflow for LC-MS/MS bioanalysis.
Protocol for Plasma Sample Analysis
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Preparation:
-
Protein Precipitation: Add a volume of cold acetonitrile (containing an internal standard) to the plasma sample. Vortex and then centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): An alternative method that may provide a cleaner sample.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant from the sample preparation step into the LC-MS/MS system.
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the multiple reaction monitoring (MRM) transitions for the parent compound and a stable isotope-labeled internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Preliminary Toxicology and Safety Assessment
The initial in vivo study should incorporate a preliminary assessment of the compound's safety profile. This aligns with the principles of non-clinical safety evaluation outlined by regulatory bodies.[4][13][14]
Table 2: Parameters for Preliminary Safety Assessment
| Parameter | Method of Assessment | Rationale |
| Mortality | Daily observation | The most critical indicator of acute toxicity. |
| Clinical Signs | Systematic observation (e.g., changes in posture, activity, respiration) | Provides qualitative data on potential target organ systems. |
| Body Weight | Daily measurement | A sensitive indicator of general health and toxicity. |
| Behavioral Changes | Observation of spontaneous activity, stereotypy, etc. | May indicate central nervous system effects of the psychoactive compound. |
A comprehensive toxicological evaluation would require more extensive studies, including repeat-dose toxicity and safety pharmacology, as guided by international guidelines such as those from the ICH.[3][5] The initial study will help determine the No Observed Adverse Effect Level (NOAEL) to guide future studies.[13]
Conclusion
The administration of a novel compound like this compound requires a methodologically sound and cautious approach. The protocols outlined in this document provide a foundational framework for its initial preclinical evaluation. It is imperative that researchers perform compound-specific optimization and validation at each stage, from formulation to bioanalysis. The data generated from these initial studies will be instrumental in characterizing the pharmacokinetic and toxicological profile of this new chemical entity, thereby guiding its future development.
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Roche, O. (n.d.). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ResearchGate. Retrieved from [Link]
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Krise, J. P., & Zygmunt, J. (1999). A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. International Journal of Pharmaceutics, 181(2), 227-235. [Link]
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International Council for Harmonisation. (n.d.). Safety Guidelines. Retrieved from [Link]
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The Royal College of Pathologists. (2019). Novel psychoactive substances: a toxicological challenge. Retrieved from [Link]
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Co-Labb. (2025, May 16). Implementing ICH S6(R1): Preclinical Safety Evaluation Of Biotechnology. Retrieved from [Link]
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MDPI. (2022, December 26). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Retrieved from [Link]
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MDPI. (n.d.). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. Retrieved from [Link]
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PubMed. (2024, April 3). Novel LC-MS/MS Method for Simultaneous Determination of Monoamine Neurotransmitters and Metabolites in Human Samples. Retrieved from [Link]
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Lab Manager. (2022, June 1). How to Test for New Psychoactive Substances. Retrieved from [Link]
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AZoLifeSciences. (2022, August 30). Helping Identify Novel Psychoactive Substances. Retrieved from [Link]
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PubMed. (2019, January 30). Screening methods for rapid determination of new psychoactive substances (NPS) in conventional and non-conventional biological matrices. Retrieved from [Link]
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The Analytical Scientist. (n.d.). The Development of Bioanalytical Methods for Pharmaceutical and Clinical Research. Retrieved from [Link]
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Agilent. (n.d.). Testing For Novel Psychoactive Substances. Retrieved from [Link]
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Application Note: A Multi-Modal Analytical Strategy for the Characterization and Quantification of 1-(Azepan-1-yl)-2-methylpropan-2-amine
Abstract
This document provides a comprehensive guide to the analytical methodologies for 1-(Azepan-1-yl)-2-methylpropan-2-amine, a novel chiral amine with potential applications in pharmaceutical development. Due to its unique structure, featuring a tertiary azepane ring and a sterically hindered primary amine, this compound presents specific analytical challenges, including chromatographic peak tailing, potential volatility, and the critical need for enantiomeric separation. This guide outlines robust, fit-for-purpose analytical strategies employing Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for potency and purity assays, and Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric excess determination. Furthermore, spectroscopic techniques (NMR, IR) for structural confirmation are discussed. The protocols provided herein are grounded in fundamental analytical principles and are designed to be validated in accordance with ICH Q2(R1) guidelines to ensure data integrity for research and drug development professionals.[1][2][3]
Introduction & Analytical Considerations
This compound is a saturated heterocyclic compound containing both primary and tertiary amine functional groups. The azepane moiety is a recurring motif in various pharmacologically active agents, recognized for its diverse biological activities.[4][5] The presence of two basic nitrogen centers, a chiral center, and a bulky t-butyl-like group dictates the analytical strategy.
Key Physicochemical-Driven Challenges:
-
High Basicity: The pKa values of the primary and tertiary amines will be high, leading to strong interactions with acidic silanols on standard silica-based chromatography columns. This often results in poor peak shape (tailing) and low recovery. Method development must focus on mitigating these interactions through mobile phase modification or specialized column chemistries.
-
Chirality: The molecule possesses a stereocenter at the C2 position of the propane chain. As enantiomers can have vastly different pharmacological and toxicological profiles, their separation and quantification are mandatory for any pharmaceutical development program.[6]
-
Lack of a Strong Chromophore: The molecule is fully saturated and lacks aromatic rings or conjugated double bonds, making UV-based detection challenging for trace-level quantification.[7] This necessitates the use of more universal detectors like mass spectrometry (MS) or evaporative light scattering detection (ELSD).
-
Volatility: While not highly volatile, the compound's molecular weight may permit analysis by Gas Chromatography (GC), particularly for impurity profiling where separation of closely related, volatile impurities is required.[8]
This guide addresses these challenges by providing detailed, starting-point protocols for multiple orthogonal techniques.
Identity and Structural Confirmation: Spectroscopic Methods
Unambiguous structural confirmation is the foundation of any analytical package. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol Rationale: NMR provides definitive information on the carbon-hydrogen framework. Specific chemical shifts and coupling patterns confirm the connectivity of the azepane ring, the propanamine side chain, and the presence of both primary and tertiary amine environments. Adding a D₂O shake to the sample will cause the labile N-H protons of the primary amine to exchange with deuterium, leading to the disappearance of their signal and confirming their identity.[9]
Step-by-Step Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the reference standard or sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
D₂O Exchange: Add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The broad N-H signal should disappear or significantly diminish.
-
¹³C NMR Acquisition:
Infrared (IR) Spectroscopy
Protocol Rationale: IR spectroscopy is used to confirm the presence of key functional groups. For this molecule, the N-H stretching of the primary amine is the most characteristic feature.
Step-by-Step Protocol (ATR-IR):
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the attenuated total reflectance (ATR) crystal.
-
Spectrum Acquisition: Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Interpretation:
-
Primary Amine (N-H Stretch): Look for two characteristic medium-intensity peaks in the 3400-3300 cm⁻¹ region.[10][11]
-
N-H Bend (Scissoring): A strong absorption is expected in the 1650-1550 cm⁻¹ range.[11]
-
C-N Stretch: Aliphatic C-N stretching bands will appear in the 1250-1020 cm⁻¹ region.[10][11]
-
C-H Stretch: Strong absorptions from the aliphatic C-H bonds will be present just below 3000 cm⁻¹.
-
Purity, Potency, and Impurity Profiling: Chromatographic Methods
A combination of GC and LC methods provides a comprehensive assessment of the compound's purity and is often required by regulatory bodies to avoid misidentification of isomers.[12]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Method Rationale: GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. Due to the polar nature of amines, which can cause poor peak shape, derivatization is often recommended to improve thermal stability and chromatographic performance.[13] However, a direct injection on a base-deactivated column can serve as a valuable screening method.
Step-by-Step Protocol (Screening Method):
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile solvent like Dichloromethane (DCM) or MTBE.
-
GC System & Conditions:
-
Injector: Split/Splitless, 250°C, Split ratio 20:1.
-
Column: Agilent DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or similar base-deactivated column.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS System & Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
-
Data Analysis: Identify peaks by comparing their mass spectra against a reference library (e.g., NIST/Wiley). Quantify impurities by area percent normalization, assuming a response factor of 1 for initial screening.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Potency and Purity
Method Rationale: LC-MS/MS is the premier technique for the accurate quantification of the main component (potency) and non-volatile impurities.[14][15] The combination of liquid chromatography's separation power with the sensitivity and specificity of tandem mass spectrometry makes it ideal for this non-chromophoric, basic compound.[16][17] Electrospray ionization in positive mode (ESI+) is highly effective for protonating the amine groups.
Step-by-Step Protocol (Potency Assay):
-
Standard & Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in 50:50 Acetonitrile:Water.
-
Create a calibration curve by serially diluting the stock to concentrations ranging from 1.0 µg/mL to 0.1 ng/mL.
-
Prepare unknown samples to fall within the middle of the calibration range.
-
-
LC System & Conditions:
-
Column: Waters XBridge C18, 2.1 x 50 mm, 3.5 µm (or equivalent modern C18 column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) Flow (mL/min) %A %B 0.0 0.4 95 5 3.0 0.4 5 95 4.0 0.4 5 95 4.1 0.4 95 5 | 5.0 | 0.4 | 95 | 5 |
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS System & Conditions (Triple Quadrupole):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: Optimize using infusion of the reference standard. The protonated molecule [M+H]⁺ will be the precursor ion. Select two to three stable, high-intensity product ions for quantification and confirmation.
-
Chiral HPLC for Enantiomeric Purity
Method Rationale: The separation of enantiomers is crucial and is best achieved using a chiral stationary phase (CSP).[18] Polysaccharide-based CSPs are highly versatile for separating a wide range of chiral compounds, including amines.[19] Supercritical Fluid Chromatography (SFC) can also be a powerful, faster alternative to HPLC for this purpose.[6][20]
Step-by-Step Protocol (Method Screening):
-
Column Screening: Screen a set of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, etc.) under normal phase, polar organic, and reversed-phase conditions to find initial separation conditions.
-
Mobile Phase:
-
Normal Phase (Primary Screening): Start with a mobile phase of Hexane/Isopropanol (IPA) with a basic additive like 0.1% Diethylamine (DEA) to improve peak shape.
-
Gradient/Isocratic: Run a screening gradient first, then optimize to an isocratic method for quantification.
-
-
Example HPLC Conditions:
-
Column: Daicel Chiralpak AD-H, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: 90:10:0.1 Hexane:Ethanol:DEA.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: As UV response is poor, use MS or an ELSD. If using MS, ensure the mobile phase additives are volatile.
-
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Method Validation Framework
Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for its intended purpose.[2][21] The validation should be conducted according to the principles outlined in ICH Q2(R1).[1][22]
Validation Parameters for the LC-MS/MS Potency Assay:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). | Peak purity analysis (if using UV), no interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | Ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | The interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the target concentration for an assay. |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery studies at multiple levels. | Mean recovery of 98.0% to 102.0%. |
| Precision | The closeness of agreement among a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analysts/equipment). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; RSD ≤ 10%. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition). | System suitability parameters (e.g., retention time, peak area) remain within predefined limits. |
Conclusion
The analytical control of this compound requires a multi-faceted approach. The protocols outlined in this application note provide a robust starting point for researchers and drug development professionals. LC-MS/MS stands out as the core technique for quantitative assays of potency and purity due to its superior sensitivity and specificity for this non-chromophoric, basic compound. GC-MS is a valuable orthogonal tool for profiling volatile impurities. Crucially, the development of a validated chiral separation method is non-negotiable for any application where stereochemistry is critical. All methods must be rigorously validated according to established regulatory guidelines to ensure the generation of reliable and defensible data.
References
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- Benchchem. A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines.
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-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]
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PubMed. Identification and quantification of (polymeric) hindered-amine light stabilizers in polymers using pyrolysis-gas chromatography-mass spectrometry and liquid chromatography-ultraviolet absorbance detection-evaporative light scattering detection. Available from: [Link]
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Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]
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YouTube. LC-MS/MS Fundamentals. Available from: [Link]
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Unacademy. Identification of Primary, Secondary, and Tertiary Amines. Available from: [Link]
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Agilent. Basics of LC/MS - Liquid Chromatography. Available from: [Link]
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Excedr. An Introduction to LC/MS for Chemical Analysis. Available from: [Link]
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ICH. Quality Guidelines. Available from: [Link]
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LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available from: [Link]
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]
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ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives | Request PDF. Available from: [Link]
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Phenomenex. Chiral HPLC Separations. Available from: [Link]
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University of Calgary. Amines. Available from: [Link]
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JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Available from: [Link]
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BYJU'S. Identification of Primary Amines, Secondary Amines and Tertiary Amines. Available from: [Link]
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JoVE. Video: NMR Spectroscopy Of Amines. Available from: [Link]
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FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
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Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
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ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. Available from: [Link]
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ResearchGate. FDA issues revised guidance for analytical method validation. Available from: [Link]
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Samphina Academy. The Chemistry Of Azepines And Their Derivatives. Available from: [Link]
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Journal of the American Chemical Society. Carbon-13 nuclear magnetic resonance spectra of acyclic aliphatic amines. Available from: [Link]
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Analyst (RSC Publishing). Determination of primary and secondary amines alone and in mixtures with tertiary amines. Available from: [Link]
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FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]
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Fiveable. Spectroscopy of Amines | Organic Chemistry Class Notes. Available from: [Link]
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Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Available from: [Link]
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ResearchGate. A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available from: [Link]
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Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available from: [Link]
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BioPharm International. FDA Releases Guidance on Analytical Procedures. Available from: [Link]
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YouTube. ICH Q2 Validation of Analytical Procedures. Available from: [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
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PubMed. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available from: [Link]
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Application Notes & Protocols: 1-(Azepan-1-yl)-2-methylpropan-2-amine in Medicinal Chemistry
Introduction: Strategic Value of a Bifunctional Building Block
In modern drug discovery, the strategic selection of chemical building blocks is paramount to efficiently exploring chemical space and identifying novel drug candidates. 1-(Azepan-1-yl)-2-methylpropan-2-amine is a bifunctional scaffold featuring two key structural motifs of high interest in medicinal chemistry: the seven-membered saturated azepane ring and a sterically hindered primary amine (neopentylamine).
-
The Azepane Moiety: The azepane ring is a prevalent scaffold in numerous FDA-approved drugs and clinical candidates.[1][2] Its conformational flexibility allows it to adapt to various binding pockets, while its saturated nature often imparts improved metabolic stability and three-dimensional character compared to planar aromatic rings.[3][4] Azepane derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and CNS-related effects.[1][4]
-
The Sterically Hindered Amine: The 2-methylpropan-2-amine (tert-butylamine) fragment provides a sterically encumbered primary amine. This feature can be strategically employed to resist metabolic degradation at the nitrogen atom and to probe specific interactions within a target's binding site. The bulky group can also influence the conformational preference of the entire molecule. This amine serves as a precursor for various functional groups in drug synthesis.[5][6]
This document provides a comprehensive guide for medicinal chemists on the utilization of this compound as a versatile starting material for library synthesis and lead optimization. We present detailed, field-proven protocols for its derivatization and subsequent characterization of the resulting compounds' drug-like properties.
PART 1: Synthesis and Characterization of the Core Scaffold
While this compound is commercially available, understanding its synthesis provides context for potential impurity profiles and scale-up considerations. A common and efficient method is a two-step sequence involving reductive amination.
Protocol 1.1: Synthesis via Reductive Amination
This protocol describes the synthesis of the title compound from azepane and 2-methyl-2-nitropropane, a common precursor.
Workflow Diagram: Synthesis of the Title Compound
Caption: Synthetic workflow for this compound.
Materials:
-
Azepane
-
2-Methyl-2-nitropropane
-
Sodium triacetoxyborohydride (STAB)[7]
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
To a solution of azepane (1.0 equiv.) in DCE, add 2-methyl-2-nitropropane (1.1 equiv.).
-
Add a catalytic amount of glacial acetic acid (0.1 equiv.).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the final amine.
Characterization:
-
¹H and ¹³C NMR: To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (ESI-MS for [M+H]⁺).
-
Purity Analysis (HPLC/LC-MS): To determine the purity of the final compound, typically >95% is required for use in library synthesis.
PART 2: Library Synthesis Protocols
The primary amine of this compound is a versatile handle for diversification. The following protocols detail standard, robust methods for generating libraries of amides and secondary amines, which are cornerstone functional groups in medicinal chemistry.
Protocol 2.1: Parallel Amide Library Synthesis
Amide bond formation is the most frequently used reaction in medicinal chemistry.[8] However, the sterically hindered nature of the primary amine in our scaffold requires robust coupling conditions. This protocol utilizes HATU, a highly efficient coupling reagent. For particularly challenging or electron-deficient coupling partners, the use of acyl fluorides at elevated temperatures can be an effective alternative.[9][10]
Workflow Diagram: Amide Library Synthesis Decision Tree
Caption: Decision workflow for amide library synthesis.
Materials:
-
This compound
-
Library of diverse carboxylic acids (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
96-well reaction block
Procedure (for one well):
-
In a vial, prepare a stock solution of the carboxylic acid (1.2 equiv.) in DMF.
-
In a separate vial, prepare a stock solution of HATU (1.2 equiv.) in DMF.
-
To a well in the 96-well block, add a solution of this compound (1.0 equiv., e.g., 0.1 mmol) in DMF.
-
Add the carboxylic acid solution to the well.
-
Add DIPEA (3.0 equiv.) to the well.
-
Finally, add the HATU solution to initiate the coupling reaction.
-
Seal the reaction block and shake at room temperature for 12-24 hours.
-
Monitor a representative reaction by LC-MS to confirm completion.
-
Upon completion, the library can be worked up by aqueous extraction or directly purified by preparative HPLC.
Protocol 2.2: Reductive Amination for Secondary Amine Library
Reductive amination is a cornerstone of C-N bond formation, widely used in the synthesis of pharmaceuticals.[11][12] This protocol is ideal for reacting the primary amine with a library of aldehydes or ketones.
Materials:
-
This compound
-
Library of diverse aldehydes or ketones (R-CHO or R-CO-R')
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[7]
-
Acetic Acid (glacial)
Procedure (for one well):
-
To a well containing a solution of the aldehyde or ketone (1.1 equiv.) in DCE, add a solution of this compound (1.0 equiv.).
-
Add a catalytic amount of glacial acetic acid (0.1 equiv.).
-
Seal the plate and shake at room temperature for 1-2 hours to allow for imine/enamine formation.
-
Add STAB (1.5 equiv.) to each well.
-
Reseal the plate and shake at room temperature for 12-18 hours.
-
Quench the reactions by adding saturated NaHCO₃ solution.
-
Extract the products using a liquid-liquid extraction workflow or use solid-phase extraction (SPE) for purification.
PART 3: Physicochemical and In Vitro ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to reduce attrition in later stages of drug development.[13][14] Once a library of derivatives is synthesized, a standard panel of in vitro assays should be performed to triage compounds and guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.[15][16]
Table 1: Tier 1 In Vitro ADME & Physicochemical Profiling Panel
| Parameter | Assay Type | Purpose | Typical Protocol Summary |
| Solubility | Kinetic Solubility | Assesses precipitation risk in assays and informs formulation.[15] | A DMSO stock solution is diluted into an aqueous buffer (e.g., PBS pH 7.4), and solubility is measured by nephelometry or UV-Vis spectroscopy after incubation. |
| Lipophilicity | LogD₇.₄ | Measures drug distribution between aqueous and lipid environments.[15] | Shake-flask method using n-octanol and phosphate buffer at pH 7.4. Compound concentration in each phase is measured by LC-MS/UV. |
| Permeability | PAMPA | Predicts passive diffusion across the intestinal barrier.[14] | A donor plate with compound is placed over an acceptor plate separated by a lipid-infused artificial membrane. Compound concentration in the acceptor plate is measured after incubation. |
| Metabolic Stability | Human Liver Microsomes (HLM) | Assesses susceptibility to Phase I metabolism (CYP450 enzymes).[15] | Compound is incubated with HLM and NADPH (cofactor). The percentage of parent compound remaining over time is quantified by LC-MS. |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | Determines the fraction of drug bound to plasma proteins, which affects distribution and clearance.[15] | Compound is added to plasma in a donor chamber separated from buffer by a semipermeable membrane. The unbound fraction is measured in the buffer chamber after equilibrium. |
| hERG Inhibition | Patch Clamp or Binding Assay | Screens for potential cardiac toxicity by assessing inhibition of the hERG potassium channel.[15] | Automated patch-clamp electrophysiology is the gold standard for functional assessment. Binding assays provide a higher throughput surrogate. |
Self-Validation and Causality: Each protocol is designed as a self-validating system. For instance, in chemical synthesis, reaction completion is verified by LC-MS before proceeding to purification. In ADME assays, standard compounds with known properties (e.g., high-turnover and low-turnover compounds in metabolic stability assays) must be run in parallel to validate the assay performance. The choice of STAB in reductive amination is deliberate; it is milder than other borohydrides and less likely to reduce the starting aldehyde/ketone, leading to cleaner reactions.[7] Similarly, HATU is chosen for amide coupling due to its high efficiency in overcoming the steric hindrance presented by the neopentylamine scaffold.[8]
Conclusion
This compound represents a valuable and versatile building block for medicinal chemistry campaigns. The strategic combination of a conformationally flexible, drug-like azepane ring and a sterically defined primary amine provides a robust starting point for creating diverse chemical libraries. The protocols outlined in this document offer reliable and efficient methods for derivatization and subsequent profiling, enabling research teams to rapidly generate data-rich SAR and advance their drug discovery programs.
References
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Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link][9][10][17][18]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from Charles River Labs website. Available at: [Link][15]
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Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857-11911. Available at: [Link][11][12][19]
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ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from ICE Bioscience website. Available at: [Link][16]
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Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. Available at: [Link][20][21]
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BioDuro. (n.d.). In Vitro ADME. Retrieved from BioDuro-Sundia website. Available at: [Link][22]
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Charishma, S., Kamala, G. R., & Hansika, B. L. S. (2024). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available at: [Link][3][23]
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Agilent. (n.d.). ADME Assays. Retrieved from Agilent Technologies website. Available at: [Link][14]
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D’hooghe, M., & Van Brabandt, W. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect, 6(31), 7959-7973. Available at: [Link][4]
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Schäfer, G., & Bode, J. W. (2017). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 71(4), 219-223. Available at: [Link][8]
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Ningbo Inno Pharmchem Co., Ltd. (2023). Azepane CAS:111-49-9 – A Versatile Chemical Compound with a Wide Range of Applications. Available at: [Link][24]
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Zha, G. F., Rakesh, K. P., Manukumar, H. M., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. Available at: [Link][1]
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Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from JOCPR website. Available at: [Link][25]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from Organic Chemistry Portal. Available at: [Link][7]
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Answers.com. (n.d.). What is the chemical structure of 2-methylpropan-2-amine and how is it used in pharmaceuticals? Retrieved from Answers.com. Available at: [Link][5]
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Leśniewska, A., & Przybylski, P. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 277, 116757. Available at: [Link][2]
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Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. Available at: [Link][26]
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National Center for Biotechnology Information. (n.d.). 2-methylpropan-2-(15N)amine. PubChem Compound Database. Retrieved from [Link][28]
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Application Notes & Protocols: A Researcher's Guide to Target Identification of 1-(Azepan-1-yl)-2-methylpropan-2-amine and Other Novel Bioactive Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
The identification of molecular targets is a critical step in understanding the mechanism of action of novel bioactive compounds, transforming promising hits from phenotypic screens into validated leads for therapeutic development. This guide provides a comprehensive, in-depth overview of modern strategies and detailed protocols for the target deconvolution of uncharacterized small molecules, using the novel compound 1-(Azepan-1-yl)-2-methylpropan-2-amine as a representative case study. This document is structured to provide not only step-by-step instructions but also the scientific rationale behind experimental choices, empowering researchers to design and execute robust target identification campaigns. We will explore both affinity-based and label-free methodologies, from the strategic design of chemical probes to the bioinformatic analysis of proteomic data and subsequent target validation.
Introduction: The Challenge of the Unknown Target
Phenotypic drug discovery has seen a resurgence, yielding compounds with interesting biological effects in cell-based or organismal models. However, the power of these discoveries is often limited by a lack of knowledge of the compound's direct molecular target(s). The molecule this compound serves as a perfect archetype for this challenge. A search of the public scientific literature reveals its chemical structure and basic properties, but no information on its biological activity or mechanism of action.
When a researcher is faced with such a compound, the primary question is: "What protein or proteins does this molecule interact with to exert its biological effect?" Answering this question is paramount for several reasons:
-
Mechanism of Action (MoA): Understanding the MoA is fundamental to rational drug development.
-
Target Validation: It allows for the validation of the identified protein as a druggable target for a specific disease.
-
Selectivity and Off-Target Effects: Identifying all interacting partners helps in assessing the compound's selectivity and predicting potential side effects.
-
Structure-Activity Relationship (SAR): Knowledge of the target enables structure-based drug design to improve potency and selectivity.
This guide will provide a strategic roadmap and detailed protocols for navigating the complex process of target identification.
Strategic Planning: Choosing the Right Path
Before embarking on technically demanding experiments, a strategic decision must be made on the most appropriate target identification approach. The choice depends on several factors, including the compound's properties (e.g., binding affinity, availability of synthetic handles), the nature of the anticipated target, and available resources.
| Methodology | Principle | Pros | Cons | Best Suited For |
| Affinity-Based Methods | Utilizes a modified version of the compound (a "probe") to capture its binding partners. | High sensitivity for direct binders. | Requires chemical modification of the compound, which may alter its activity. Can suffer from non-specific binding. | Compounds with moderate to high affinity (sub-micromolar). When synthetic modification is feasible. |
| Label-Free Methods | Detects changes in protein properties (e.g., thermal stability, protease susceptibility) upon compound binding. | Uses the unmodified, native compound. Can be performed in live cells. | May not distinguish between direct and indirect binders. Lower sensitivity for weak binders. | Compounds where chemical modification is difficult or undesirable. For an unbiased, proteome-wide view. |
A common strategy is to use a combination of approaches. For instance, an affinity-based method can be used for initial hit discovery, followed by a label-free method for orthogonal validation in a more physiological context.
Affinity-Based Target Identification: Fishing for Binders
Affinity-based methods are the classical approach to target identification. They rely on the design and synthesis of a chemical probe that incorporates three key elements: the parent compound (the "bait"), a linker, and a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging).
Chemical Probe Design and Synthesis
The design of the chemical probe is a critical first step. The goal is to introduce a linker and a reporter tag without significantly compromising the compound's biological activity.
Causality in Probe Design: The point of attachment for the linker on the parent molecule is crucial. A linker attached to a part of the molecule essential for target binding will render the probe inactive. Therefore, preliminary Structure-Activity Relationship (SAR) studies are invaluable. If SAR data is unavailable, a common strategy is to synthesize a small library of probes with the linker attached at different, synthetically accessible positions that are predicted to be solvent-exposed upon binding. For this compound, potential attachment points could be the secondary amine on the azepane ring or by extending the propyl chain, assuming these are not critical for its unknown biological activity.
Common Linker Types:
-
Alkyl Chains: Simple and flexible.
-
Polyethylene Glycol (PEG) Linkers: Increase solubility and reduce non-specific binding.
-
Cleavable Linkers: Allow for the release of bound proteins under specific conditions, reducing background from proteins bound to the affinity matrix itself.
Reporter Tags:
-
Biotin: For high-affinity capture on streptavidin-coated beads.
-
Alkynes/Azides: For "clickable" chemistry, allowing for the attachment of a reporter tag in a secondary step. This is advantageous as the initial probe is smaller and more likely to be cell-permeable.[1][2]
Affinity Chromatography Pull-Down
This is the most common affinity-based technique. The biotinylated probe is immobilized on streptavidin-coated beads, which are then incubated with a cell lysate. The target protein binds to the immobilized probe and is "pulled down" from the lysate.
Caption: Workflow for affinity chromatography pull-down.
-
Preparation of Affinity Matrix:
-
Resuspend streptavidin-agarose beads in lysis buffer.
-
Wash the beads three times with lysis buffer.
-
Incubate the beads with an excess of the biotinylated probe for 1-2 hours at 4°C with gentle rotation to immobilize the probe.
-
Wash the beads extensively to remove unbound probe.
-
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris. The supernatant is the proteome extract.
-
-
Affinity Pull-Down:
-
Incubate the cell lysate with the probe-immobilized beads for 2-4 hours at 4°C.
-
Crucial Control: In parallel, incubate lysate with beads that have been blocked with free biotin (no probe) to identify proteins that bind non-specifically to the beads. Also, perform a competition experiment by co-incubating the lysate, probe-immobilized beads, and an excess of the free, unmodified parent compound. A true target's binding should be competed off by the free compound.
-
-
Washing:
-
Wash the beads 3-5 times with wash buffer (lysis buffer with a lower detergent concentration). This step is critical for removing non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be done by:
-
Boiling the beads in SDS-PAGE loading buffer (denaturing elution).
-
Using a competitive eluent (e.g., a high concentration of free biotin).
-
Cleaving a cleavable linker.
-
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by silver or Coomassie staining.
-
Excise protein bands that are present in the probe pull-down but absent or significantly reduced in the control and competition lanes.
-
Identify the proteins by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Photoaffinity Labeling (PAL)
PAL is a powerful technique that uses a probe containing a photo-activatable group (e.g., diazirine, benzophenone).[3][4][5] Upon irradiation with UV light, this group forms a highly reactive species that covalently cross-links the probe to its binding partner. This covalent linkage is stable, allowing for stringent purification conditions to reduce non-specific background.
Caption: Workflow for Photoaffinity Labeling (PAL).
-
Probe Incubation:
-
Incubate live cells or cell lysate with the PAL probe (typically containing an alkyne handle) for a specified time.
-
Include a competition control with an excess of the parent compound.
-
-
UV Irradiation:
-
Irradiate the samples with UV light (e.g., 350-365 nm) on ice for 10-30 minutes to induce cross-linking.
-
-
Lysis and Click Chemistry:
-
Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide tag to the alkyne handle on the probe.
-
-
Enrichment and Analysis:
-
Proceed with streptavidin bead enrichment, washing, and mass spectrometry analysis as described for the affinity chromatography pull-down.
-
Label-Free Target Identification: An Unbiased View
Label-free methods offer a significant advantage as they do not require chemical modification of the compound of interest. These techniques are based on the principle that the binding of a small molecule can alter the biophysical properties of its target protein.
Thermal Proteome Profiling (TPP)
TPP is based on the observation that the binding of a ligand often stabilizes a protein, increasing its melting temperature (Tm).[2][4][6] In a TPP experiment, cell lysates or intact cells are treated with the compound, heated to a range of temperatures, and the aggregated proteins are separated from the soluble ones. The amount of soluble protein at each temperature is then quantified by mass spectrometry. A target protein will show a shift in its melting curve in the presence of the compound.
Caption: Workflow for Thermal Proteome Profiling (TPP).
-
Sample Preparation:
-
Prepare two batches of cell lysate or intact cells: one treated with the compound of interest, and one with a vehicle control (e.g., DMSO).
-
-
Heating:
-
Aliquot the treated and control samples.
-
Heat the aliquots to a range of temperatures (e.g., 10 different temperatures from 37°C to 67°C) for a short period (e.g., 3 minutes).
-
-
Fractionation:
-
Cool the samples and lyse the cells (if using intact cells).
-
Centrifuge at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Proteomics Analysis:
-
Digest the proteins in the supernatant to peptides.
-
Label the peptides from each temperature point with a different isobaric mass tag (e.g., TMT10plex). This allows for the multiplexed analysis of all temperature points in a single MS run.
-
Combine the labeled peptide samples and analyze by LC-MS/MS.
-
-
Data Analysis:
-
For each identified protein, plot the relative amount of soluble protein as a function of temperature to generate melting curves for both the compound-treated and vehicle-treated samples.
-
Proteins that show a statistically significant shift in their melting temperature (ΔTm) are considered potential targets.
-
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method that relies on ligand-induced protein stabilization.[3][7][8] Instead of heat denaturation, DARTS uses proteases. A protein bound to a small molecule is often more resistant to proteolytic digestion.
-
Sample Preparation:
-
Prepare two aliquots of cell lysate. To one, add the compound of interest; to the other, add the vehicle control. Incubate for 1 hour at room temperature.
-
-
Proteolysis:
-
Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a specific time (e.g., 30 minutes). The amount of protease and incubation time should be optimized to achieve partial digestion of the proteome.
-
-
Analysis:
-
Stop the digestion by adding a protease inhibitor or by boiling in SDS-PAGE loading buffer.
-
Analyze the samples by SDS-PAGE.
-
Look for protein bands that are more intense (i.e., less digested) in the compound-treated lane compared to the control lane.
-
Excise these bands and identify the proteins by mass spectrometry.
-
Data Analysis and Hit Prioritization
The output of these proteomics experiments is a list of proteins. The crucial next step is to distinguish true targets from non-specific binders and indirect hits.
Bioinformatics Workflow:
-
Protein Identification: Mass spectra are searched against a protein database to identify peptides and proteins.
-
Quantification: The relative abundance of each protein across different conditions (e.g., probe vs. control, compound vs. vehicle) is determined.
-
Statistical Analysis: Statistical tests are applied to identify proteins that show significant changes in abundance or thermal stability.
-
Hit Prioritization: Hits are prioritized based on the magnitude of the change, statistical significance, and biological plausibility. Known non-specific binders (e.g., abundant cytoskeletal proteins, heat shock proteins) are often deprioritized. A comparison of hits from orthogonal methods can significantly increase confidence.
Target Validation: From "Hit" to "Validated Target"
Identifying a protein in a proteomics experiment is only the first step. The interaction must be validated using orthogonal methods.
Direct Binding Assays
These assays confirm a direct physical interaction between the compound and the putative target protein.
-
Surface Plasmon Resonance (SPR): A label-free technique to measure the kinetics (kon and koff) and affinity (KD) of a compound binding to a purified protein immobilized on a sensor chip.[9][10][11][12][13] A confirmed interaction provides strong evidence of a direct target.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of a compound to a purified protein in solution, providing thermodynamic parameters of the interaction.
-
Cellular Thermal Shift Assay (CETSA): A targeted version of TPP performed in cells or lysates, usually analyzed by Western blot. It can confirm that the compound engages the target protein in a cellular context.
Cellular and Functional Assays
These assays aim to show that the interaction between the compound and the target is responsible for the observed biological phenotype.
-
Enzymatic Assays: If the identified target is an enzyme, the compound can be tested for its ability to inhibit or activate the enzyme's activity in vitro.
-
Overexpression Studies: Overexpressing the target protein may sensitize cells to the compound or, in some cases, confer resistance, providing further evidence for target engagement.
Conclusion
The journey from a novel bioactive compound like this compound to a fully validated drug target is a complex but navigable path. There is no single "magic bullet" technique; rather, a well-planned, multi-pronged approach is required. By combining the strengths of affinity-based and label-free methods for initial discovery, followed by rigorous bioinformatic analysis and orthogonal validation, researchers can confidently identify and characterize the molecular targets of their compounds. This systematic approach, grounded in a deep understanding of the principles behind each technique, is the cornerstone of modern drug discovery and chemical biology.
References
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Lee, W., Huang, Z., Am Ende, C. W., & Seneviratne, U. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]
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Mateus, A., et al. (2017). Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. Proteome Science, 15(13). [Link]
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Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 756, 209-220. [Link]
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Pai, M. Y., et al. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments, (150). [Link]
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Sauer, P., & Bantscheff, M. (2023). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. In Mass Spectrometry-Based Proteomics (pp. 79-106). Humana, New York, NY. [Link]
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Parker, C. G., & Woo, C. M. (2020). Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale. Current Protocols in Chemical Biology, 12(4), e85. [Link]
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George, A. L., et al. (2023). A Streamlined Thermal Proteome Profiling Workflow in A Core Facility Using label-free DIA and Mass Dynamics. bioRxiv. [Link]
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Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]
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Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]
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siTOOLs Biotech. (2018, July 24). Performing target validation well. siTOOLs Biotech. [Link]
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Kurreck, J. (2004). Expediting target identification and validation through RNAi. Expert Opinion on Therapeutic Targets, 8(5), 427-430. [Link]
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Nygren, A. O. H., et al. (2007). Validation of short interfering RNA knockdowns by quantitative real-time PCR. In Methods in Molecular Biology (Vol. 381, pp. 1-13). Humana Press. [Link]
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Eurofins Discovery. (n.d.). Target Binding Characterization. Eurofins Discovery. [Link]
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Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]
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Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]
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Application Note: Quantitative Analysis of 1-(Azepan-1-yl)-2-methylpropan-2-amine in Human Plasma by LC-MS/MS
Abstract
This application note presents a comprehensive guide for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(Azepan-1-yl)-2-methylpropan-2-amine in human plasma. The protocol details a systematic approach, from sample preparation and chromatographic separation to mass spectrometric detection and method validation, grounded in established scientific principles and regulatory guidelines. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound in a biological matrix.
Introduction
This compound is a molecule of interest in pharmaceutical research and development. Accurate quantification of this compound in biological matrices such as human plasma is essential for pharmacokinetic, toxicokinetic, and metabolic studies. The compound's structure, featuring a tertiary amine within the azepane ring and a primary amine, presents unique challenges and considerations for bioanalysis. This guide provides a foundational methodology, emphasizing the rationale behind parameter selection to ensure a selective, sensitive, and reproducible assay.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's physicochemical properties is paramount for developing an effective LC-MS/MS method.
Structure and Properties of this compound
-
Chemical Structure:
-
The structure consists of an azepane ring linked to a 2-methylpropan-2-amine moiety.
-
-
Molecular Formula: C₁₀H₂₂N₂[1]
-
Molecular Weight: 170.30 g/mol [2]
For the purpose of initial method development, physicochemical properties of a structural isomer, 3-(Azepan-1-yl)-N-methylpropan-1-amine, are used as estimates:
The presence of two basic nitrogen atoms suggests that the compound will be readily protonated in acidic conditions, making it suitable for reversed-phase chromatography with an acidic mobile phase and positive ion mode electrospray ionization (ESI).
Experimental Workflow Overview
The analytical workflow is designed to ensure high recovery, minimize matrix effects, and achieve sensitive and specific detection.
Caption: High-level workflow for the LC-MS/MS analysis of this compound.
Detailed Protocols
Part 1: Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[4]
Protocol:
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add the internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte) and the analyte standard or quality control (QC) sample.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample. The acidic condition helps to keep the analyte protonated and stable.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte.[5]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase A (see LC conditions below) and vortex to dissolve.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for injection.
Part 2: LC-MS/MS Analysis
Rationale for Parameter Selection:
-
Liquid Chromatography: A C18 column is chosen for its versatility in retaining compounds with moderate hydrophobicity.[6] An acidic mobile phase with a gradient elution is employed to ensure good peak shape for the basic analyte and to facilitate efficient ESI protonation.
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) is selected due to the presence of basic amine functional groups that are readily protonated.[7] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantitative analysis.
Instrumentation:
-
LC System: A high-performance liquid chromatography (UPLC/HPLC) system.
-
MS System: A triple quadrupole mass spectrometer.
LC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute. |
MS Parameters (to be optimized):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Optimize based on instrument |
| MRM Transitions | See "Prediction of MS/MS Fragmentation" section below. |
Prediction of MS/MS Fragmentation:
The fragmentation of aliphatic amines in mass spectrometry is typically dominated by alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom.[8][9]
Caption: Predicted fragmentation pathways for this compound.
Based on this principle, the following MRM transitions are proposed for initial evaluation:
-
Analyte: Q1: 171.2 (Precursor Ion [M+H]⁺) → Q3: 114.1 (Product Ion), Q3: 98.1 (Product Ion)
-
Internal Standard (hypothetical deuterated): Q1: 176.2 ([M+D₅+H]⁺) → Q3: 119.1
Note: The optimal collision energies for these transitions must be determined empirically for the specific mass spectrometer being used.
Part 3: Method Validation
The developed method must be validated according to the guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][9][10][11][12]
Validation Parameters:
| Parameter | Acceptance Criteria |
| Selectivity/Specificity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 sources. |
| Linearity & Range | Calibration curve with a correlation coefficient (r²) ≥ 0.99 over the desired concentration range. |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ). |
| Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Recovery | Consistent and reproducible extraction recovery of the analyte and IS. |
| Matrix Effect | Assessed to ensure that the plasma matrix does not cause significant ion suppression or enhancement. |
| Stability | Analyte stability evaluated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the development and validation of an LC-MS/MS method for the quantification of this compound in human plasma. The described workflow, from sample preparation to data analysis, is designed to be a robust starting point for laboratories engaged in regulated bioanalysis. The principles of method development outlined herein can be adapted for other similar aliphatic amines in various biological matrices.
References
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Kulmala, S., & Savolainen, K. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. [Link]
-
Pharmaceutical Guidelines. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
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Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]
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Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. [Link]
-
ResearchGate. (n.d.). Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. [Link]
-
National Institutes of Health. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. [Link]
-
PharmaCores. (2023). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?[Link]
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Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]
-
Bitesize Bio. (2023). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C10H22N2, 1 gram. [Link]
-
PubChem. (n.d.). 3-(Azepan-1-yl)-N-methylpropan-1-amine. [Link]
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Application Notes & Protocols for the Investigation of 1-(Azepan-1-yl)-2-methylpropan-2-amine
Introduction
1-(Azepan-1-yl)-2-methylpropan-2-amine is a tertiary amine featuring a sterically hindered neopentyl-like primary amine and an azepane ring. The structural alerts present in this molecule, particularly the tertiary amine and the primary amine on a quaternary carbon, suggest potential interactions with biological targets, such as monoamine transporters or receptors, which are often implicated in neurological disorders. The azepane moiety, a seven-membered saturated heterocycle, can influence the compound's lipophilicity, conformational flexibility, and metabolic stability, making it an interesting scaffold for drug discovery.
This guide provides a comprehensive experimental framework for the synthesis, purification, characterization, and biological evaluation of this compound. The protocols are designed for researchers in drug development and medicinal chemistry, offering detailed, step-by-step methodologies and the scientific rationale behind the experimental choices.
Part 1: Chemical Synthesis and Characterization
The synthesis of this compound can be efficiently achieved through a two-step sequence involving a reductive amination followed by a deprotection step. This approach allows for the controlled formation of the desired carbon-nitrogen bonds.
Synthetic Strategy Overview
The proposed synthetic route commences with the reductive amination of 2-methyl-2-nitropropanal with azepane. However, a more practical and higher-yielding approach involves the reductive amination of a protected amino ketone with azepane. Here, we will utilize tert-butyloxycarbonyl (Boc) as a protecting group for the primary amine.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (1-(azepan-1-yl)-2-methylpropan-2-yl)carbamate (Protected Intermediate)
This protocol details the reductive amination of Boc-2-amino-2-methylpropanal with azepane. Reductive amination is a robust method for forming C-N bonds by reducing an intermediate imine in situ.[1][2][3][4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent due to its mildness and selectivity for imines over carbonyls.[1]
-
Materials:
-
Boc-2-amino-2-methylpropanal
-
Azepane
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware.
-
-
Procedure:
-
To a stirred solution of Boc-2-amino-2-methylpropanal (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add azepane (1.2 eq) followed by glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Deprotection of the Boc Group to Yield this compound
The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions.[5][6][7][8] Trifluoroacetic acid (TFA) in DCM is a common and effective reagent for this transformation.[6]
-
Materials:
-
Crude tert-butyl (1-(azepan-1-yl)-2-methylpropan-2-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the crude protected intermediate in DCM.
-
Add TFA (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in water and basify to pH > 10 with 1 M NaOH solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification and Characterization
Purification of the final compound is crucial to remove any unreacted starting materials or byproducts. Due to the basic nature of the amine, specialized chromatographic techniques may be required.[9][10]
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Silica gel treated with triethylamine (TEA) or an amine-functionalized silica gel is recommended to prevent peak tailing and irreversible adsorption of the basic amine.[9][10]
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) with a small percentage of triethylamine (e.g., 0.1-1%) can be effective.
-
Procedure:
-
Prepare the column with the chosen stationary phase.
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Load the sample onto the column and elute with the solvent gradient.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 4: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals for the azepane ring protons, the methylene bridge protons, and the methyl groups. The N-H protons of the primary amine may appear as a broad singlet.[11][12][13][14]
-
¹³C NMR: Identify the number of unique carbon atoms in the molecule. The carbons adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift.[12][14]
-
-
Mass Spectrometry (MS):
-
Determine the molecular weight of the compound. The presence of an odd number of nitrogen atoms should result in an odd-numbered molecular ion peak according to the nitrogen rule.[15][16][17]
-
Analyze the fragmentation pattern to confirm the structure. Alpha-cleavage is a common fragmentation pathway for amines.[16]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase can be used to determine the purity of the final compound.
-
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to azepane, methylene, and methyl protons. Broad singlet for NH₂. |
| ¹³C NMR | Resonances for all unique carbons, with those adjacent to nitrogen shifted downfield. |
| Mass Spectrometry | Odd-numbered molecular ion peak. Fragmentation pattern consistent with the structure. |
| HPLC | A single major peak indicating high purity. |
Part 2: In Vitro Biological Evaluation
Given the structural features of this compound, it is plausible that it may interact with monoamine oxidases (MAO), enzymes crucial in the metabolism of monoamine neurotransmitters.[18][19]
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of the test compound against MAO-A and MAO-B.[20][21] The assay measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate.[21][22]
Caption: Workflow for the in vitro MAO inhibition assay.
Protocol 5: MAO-A and MAO-B Inhibition Assay
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A) and Benzylamine (substrate for MAO-B)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar fluorescent probe)
-
Clorgyline (positive control inhibitor for MAO-A)
-
Pargyline or Deprenyl (positive control inhibitor for MAO-B)
-
Phosphate buffer (pH 7.4)
-
96-well microplate, fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive controls in phosphate buffer.
-
In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the test compound/control at various concentrations.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a detection solution containing the appropriate substrate, HRP, and Amplex Red in phosphate buffer.
-
Initiate the reaction by adding the detection solution to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation, 590 nm emission for Amplex Red) over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the vehicle control and plot against the compound concentration to calculate the IC₅₀ value.
-
| Parameter | Description |
| IC₅₀ | The concentration of the inhibitor required to reduce the enzyme activity by 50%. |
| MAO-A Selectivity | Ratio of IC₅₀ (MAO-B) / IC₅₀ (MAO-A). |
| MAO-B Selectivity | Ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B). |
Part 3: In Vivo Pharmacological and Pharmacokinetic Evaluation
Should the in vitro data suggest promising activity, in vivo studies are warranted to assess the compound's efficacy and pharmacokinetic profile in a living organism.[23][24][25][26]
Animal Models for Antidepressant Activity
If the compound demonstrates potent MAO inhibition, it may possess antidepressant properties. The Forced Swim Test (FST) and the Tail Suspension Test (TST) are common behavioral despair models used for the initial screening of potential antidepressant drugs.[27][28][29][30][31]
Protocol 6: Forced Swim Test (FST) in Mice
-
Principle: This test is based on the observation that animals subjected to a short period of inescapable stress in water will develop an immobile posture. Antidepressant treatments are known to reduce the duration of immobility.[28][29][30]
-
Procedure:
-
Acclimatize male mice to the testing room for at least 1 hour.
-
Administer the test compound, a positive control (e.g., imipramine or fluoxetine), or vehicle via an appropriate route (e.g., intraperitoneal or oral).
-
After a specific pre-treatment time (e.g., 30-60 minutes), place each mouse individually into a glass cylinder filled with water (23-25°C).
-
Record the behavior of the mice for 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test.
-
A significant decrease in immobility time compared to the vehicle-treated group suggests potential antidepressant-like activity.
-
Preliminary Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for its development as a drug.[23][24][25][26][32] A preliminary PK study in rodents can provide initial insights into its in vivo behavior.
Protocol 7: Single-Dose Pharmacokinetic Study in Rats
-
Procedure:
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Administer a single dose of the test compound via intravenous (IV) and oral (PO) routes to different groups of animals.
-
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via the tail vein or another appropriate site.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
-
Use pharmacokinetic software to calculate key parameters.
-
| PK Parameter | Description |
| Cₘₐₓ | Maximum plasma concentration. |
| Tₘₐₓ | Time to reach Cₘₐₓ. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| t₁/₂ | Half-life of the drug in plasma. |
| CL | Clearance, the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F% | Bioavailability, the fraction of the administered dose that reaches the systemic circulation. |
Conclusion
This document provides a structured and comprehensive guide for the experimental investigation of this compound. By following these detailed protocols, researchers can systematically synthesize, purify, characterize, and evaluate the biological activity and pharmacokinetic properties of this novel chemical entity. The insights gained from these studies will be instrumental in determining its potential as a lead compound for further drug development efforts.
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-
Borsini, F., & Meli, A. (1988). Animal Models for the Study of Antidepressant Activity. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 12(5), 589-601. [Link]
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Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link]
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El-Kashef, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861-23867. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Castagné, V., Porsolt, R. D., & Moser, P. (2009). Animal models of depression: a review of the clinical and biological rationales. Dialogues in clinical neuroscience, 11(4), 415–428. [Link]
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Riyadh, S. M., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2(2), 145-150. [Link]
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The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
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Boumoud, T., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic Chemistry International, 2012. [Link]
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Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327–336. [Link]
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Zheng, N., et al. (2011). The subcellular distribution of small molecules: from pharmacokinetics to synthetic biology. Molecular pharmaceutics, 8(5), 1619–1628. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
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Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
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Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
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Liu, R. H., Ku, W. W., & Fitzgerald, M. P. (1983). Separation and Characterization of Amine Drugs and Their Enantiomers by Capillary Column Gas Chromatography-Mass Spectrometry. Journal of AOAC INTERNATIONAL, 66(6), 1443-1449. [Link]
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You, Y., et al. (2014). Chemical ionisation mass spectrometry for the measurement of atmospheric amines. Environmental Chemistry, 11(4), 431-441. [Link]
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OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
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Schmitt, C., et al. (2021). Squaric acid as a new chemoselective moiety for mass spectrometry-based metabolomics analysis of amines. Chemical Science, 12(12), 4343-4349. [Link]
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All 'Bout Chemistry. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]
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Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in molecular biology (Clifton, N.J.), 2712, 331–339. [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
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Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta pharmacologica Sinica, 27(5), 607–612. [Link]
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Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta pharmacologica Sinica, 27(5), 607–612. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Azepan-1-yl)-2-methylpropan-2-amine
Welcome to the technical support center for the synthesis of 1-(Azepan-1-yl)-2-methylpropan-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Synthesis Overview: The Reductive Amination Pathway
The most direct and widely employed method for synthesizing this compound is the reductive amination of a suitable carbonyl precursor with azepane. The logical precursor is 2-amino-2-methyl-1-propanal or a protected equivalent. However, the more common and stable starting material is 2-amino-2-methyl-1-propanol , which can be oxidized in situ or, more practically, is often a precursor to the desired carbonyl compound in other synthetic routes.[1]
The core transformation involves two key steps:
-
Imine/Iminium Ion Formation: The primary amine (2-amino-2-methylpropanal) reacts with the secondary amine (azepane) to form an iminium ion intermediate. This step is typically acid-catalyzed and is reversible.
-
Reduction: The iminium ion is then reduced in situ by a selective reducing agent to form the final tertiary amine product.
The steric hindrance from the gem-dimethyl group on the propanamine backbone and the seven-membered azepane ring makes this a sterically demanding transformation.[2][3] Consequently, careful selection of reagents and reaction conditions is paramount to achieving high yields.
Visualizing the Core Reaction
Caption: Core reductive amination pathway for synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis in a direct Q&A format.
Q1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?
A low yield in a reductive amination, especially a sterically hindered one, can stem from several sources. The most common culprits are inefficient iminium ion formation and competing side reactions.
Answer:
Systematically evaluate the following three areas:
1. Inefficient Iminium Ion Formation: The equilibrium between the starting materials and the iminium ion may not favor the product.[2]
-
pH Control: The reaction requires a weakly acidic environment (typically pH 4-6) to catalyze imine formation without fully protonating and deactivating the azepane nucleophile.[4]
-
Water Removal: The formation of the imine/iminium ion releases a molecule of water. According to Le Châtelier's principle, removing this water will drive the equilibrium forward.
-
Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) to the reaction mixture. For more challenging cases, consider pre-forming the imine using a Dean-Stark apparatus before adding the reducing agent.[7]
-
2. Competing Reduction of the Starting Aldehyde: If your reducing agent is not selective, it can reduce the starting aldehyde to 2-amino-2-methyl-1-propanol, consuming the reagent and preventing product formation.[8]
-
Solution: Use a reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason.[6][9][10] It is less reactive towards aldehydes and ketones at the optimal pH for iminium formation. Avoid stronger, less selective hydrides like sodium borohydride (NaBH₄) in a one-pot procedure unless you have confirmed complete imine formation beforehand.[5][9]
3. Steric Hindrance: The bulky nature of both reactants can slow the reaction kinetics significantly.[2][3]
-
Solution 1: Increase Reaction Time/Temperature: Allow the reaction to run for an extended period (24-48 hours). A moderate increase in temperature (e.g., to 40-50 °C) can also overcome the activation energy barrier, but monitor closely for byproduct formation.
-
Solution 2: Solvent Choice: Use an appropriate aprotic solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard choices for reactions using NaBH(OAc)₃.[6][9]
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting low-yield issues.
Q2: I'm observing a significant byproduct with a mass corresponding to the alcohol of my starting material. What's happening?
Answer:
This is a classic sign of carbonyl reduction . It confirms that your reducing agent is attacking the starting aldehyde before it can form the iminium ion with azepane.
-
Primary Cause: Use of a non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot reaction. NaBH₄ is capable of reducing both aldehydes and imines.[9]
-
Definitive Solution: As detailed in Q1, the most effective solution is to switch to sodium triacetoxyborohydride (NaBH(OAc)₃) . Its bulk and electronic properties make it significantly slower to react with aldehydes compared to the protonated iminium intermediate.[6][11]
-
Alternative (Stepwise) Solution: If you must use NaBH₄, you must switch to a two-step procedure. First, mix the aldehyde and azepane in methanol with catalytic acid. Stir for several hours (monitor by TLC/NMR for imine formation) to ensure the aldehyde is fully converted to the imine. Only then, cool the reaction and add the NaBH₄ portion-wise.[5]
Q3: The reaction seems to stall, with starting materials always present even after 48 hours. What can I do?
Answer:
A stalled reaction points to a high activation energy barrier, most likely due to the severe steric hindrance.
-
Solution 1: Reagent Stoichiometry: Ensure you are using a slight excess of the amine and the reducing agent. A common practice is to use 1.1-1.2 equivalents of azepane and 1.5 equivalents of NaBH(OAc)₃ relative to the limiting aldehyde.[11]
-
Solution 2: Use a Lewis Acid Catalyst: For particularly stubborn reactions, the addition of a Lewis acid can further activate the carbonyl. Titanium(IV) isopropoxide (Ti(OiPr)₄) can be effective. It acts as both a Lewis acid and a dehydrating agent, strongly promoting imine formation.[9][12]
-
Solution 3: Alternative Reducing Systems: For highly hindered tertiary amines, other reducing systems have been developed. One such method uses trichlorosilane (HSiCl₃) in the presence of a Lewis base activator, which can be effective for difficult ketone aminations and may be applicable here.[2][3] This should be considered an advanced option if standard methods fail.
Frequently Asked Questions (FAQs)
-
What is the best source for the 2-amino-2-methyl-1-propanal precursor?
-
This aldehyde is not commonly available. Most routes utilize the more stable and commercially available 2-amino-2-methyl-1-propanol . This can be oxidized to the aldehyde immediately before the reductive amination step, but this adds complexity. A more direct, though less common, precursor could be synthesized from 2-nitropropane and formaldehyde, followed by reduction and oxidation.
-
-
Can I use a different secondary amine instead of azepane?
-
Yes, this general protocol is applicable to other secondary amines. However, the steric bulk and nucleophilicity of the amine will affect reaction rates and yields. Less hindered cyclic amines (e.g., piperidine, pyrrolidine) will likely react more readily than azepane.
-
-
My final product is difficult to purify. Any suggestions?
-
The product is a basic amine. After quenching the reaction with a saturated aqueous solution (e.g., sodium bicarbonate), extract the product into an organic solvent like dichloromethane or ethyl acetate. To purify, you can perform an acid-base extraction. Extract the organic layer with dilute HCl, which will protonate your amine product and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and re-extract your purified amine back into an organic solvent. Final purification can be achieved via column chromatography on silica gel (often using a DCM/Methanol gradient with a small amount of triethylamine) or distillation.
-
-
Is sodium cyanoborohydride (NaBH₃CN) a good alternative to NaBH(OAc)₃?
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis, incorporating best practices discussed above.
Materials:
-
2-Amino-2-methyl-1-propanal (or a suitable precursor) (1.0 eq)
-
Azepane (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (1.2 eq)
-
1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Dichloromethane (DCM) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-2-methyl-1-propanal (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.2 M solution.
-
Add azepane (1.2 eq) to the solution, followed by glacial acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In one portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: The addition may cause some gas evolution.
-
Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography or vacuum distillation as required.
Comparative Data Summary
The choice of reducing agent is the most critical variable. The following table summarizes the key differences for one-pot reductive aminations.
| Parameter | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) |
| Selectivity | Excellent: Reduces iminium ions much faster than ketones/aldehydes.[6] | Poor: Reduces aldehydes and ketones rapidly, leading to byproducts.[9] | Good: Selective for iminium ions at controlled pH (~4-6).[8] |
| Reaction Type | Ideal for one-pot procedures.[6][11] | Requires a two-step procedure (pre-formation of imine).[5] | Suitable for one-pot procedures. |
| Solvent | Aprotic (DCE, DCM, THF).[9] | Protic (Methanol, Ethanol).[9] | Protic (Methanol). |
| Toxicity | Moderate. Acetic acid byproduct. | Low. | High. Generates toxic HCN/cyanide salts.[11] |
| Recommendation | Highly Recommended | Not recommended for one-pot | Not recommended due to toxicity. |
References
- Benchchem. (n.d.). Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development.
- Guidechem. (n.d.). How to Prepare 2-Amino-2-methyl-1-propanol? - FAQ.
- ChemicalBook. (n.d.). 2-Amino-2-methyl-1-propanol synthesis.
- Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL.
- Benchchem. (n.d.). Technical Support Center: Optimization of Reductive Amination for Tertiary Amine Synthesis.
- Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
- Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Benchchem. (n.d.). In-depth Technical Guide: 1-Amino-3-(azepan-1-yl)propan-2-ol.
- ResearchGate. (n.d.). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure.
- Benchchem. (n.d.). Technical Support Center: Optimizing Reductive Amination of Hindered Ketones.
- ResearchGate. (n.d.). Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst.
- Myers, J. W. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination.
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes.
- ChemistryViews. (2023). Preparation of Optically Active Azepane Scaffolds.
- Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
- PubChem. (n.d.). 2-Amino-2-methyl-1-propanol.
- ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Google Patents. (n.d.). US20210114977A1 - AN IMPROVED ASYMMETRIC SYNTHESIS OF alpha-BRANCHED CHIRAL AMINES.
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
- ResearchGate. (n.d.). Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element | Request PDF.
- MDPI. (n.d.). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents.
- ResearchGate. (n.d.). Synthesis of N-Methyl Secondary Amines | Request PDF.
- ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine.
- PubChem. (n.d.). 3-(Azepan-1-yl)-N-methylpropan-1-amine.
- NIH. (n.d.). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity.
Sources
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- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(Azepan-1-yl)-2-methylpropan-2-amine
Welcome to our dedicated technical support guide for navigating the purification challenges of 1-(Azepan-1-yl)-2-methylpropan-2-amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification strategy effectively. This guide is structured in a question-and-answer format to directly address the common and complex issues encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the physicochemical properties of this compound and how they impact purification.
Q1: What are the key structural features of this compound that make it difficult to purify?
A1: The purification challenges associated with this molecule stem from two key structural features:
-
Dual Amine Functionality: The molecule contains two basic nitrogen atoms: a tertiary amine within the azepane ring and a primary amine (a tert-alkylamine). Basic amines are notoriously problematic in standard silica gel chromatography. The acidic nature of silica's silanol groups (Si-OH) can lead to strong acid-base interactions with the basic amine, causing significant peak tailing, irreversible adsorption, and even degradation of the compound on the column.[1][2]
-
Steric Hindrance: The primary amine is attached to a tertiary carbon (a neopentyl-like structure), making it sterically hindered. This can influence its reactivity and interaction with chromatographic media.
-
Polarity: The presence of two amine groups makes the molecule quite polar, which dictates the choice of solvents for both chromatography and extraction.
Understanding these features is the first step in developing a successful purification strategy.
Q2: I'm performing a standard silica gel flash column and my compound is either sticking to the column or streaking badly. What is happening?
A2: This is the most common issue encountered with basic compounds like yours. The phenomenon you're observing is a direct result of the acid-base interaction between your amine and the acidic silica gel stationary phase.[2] This strong interaction prevents the compound from eluting cleanly with the mobile phase, leading to:
-
Streaking/Tailing: A portion of the amine molecules are slowed down by their interaction with the silica, causing them to elute over a large volume of solvent, resulting in broad, tailing peaks.
-
Irreversible Adsorption: In some cases, the interaction is so strong that a significant portion of your product remains permanently bound to the silica, leading to low recovery and poor mass balance.[1]
Standard non-polar to mid-polar solvent systems (e.g., hexane/ethyl acetate) are often insufficient to disrupt this interaction and achieve a clean separation.[3]
Q3: What are the likely impurities I should be trying to separate?
A3: Without knowing the exact synthetic route, we can predict common impurities based on typical methods for synthesizing sterically hindered amines, such as reductive amination or nucleophilic substitution.
-
Unreacted Starting Materials: Residual azepane or a precursor to the 2-methylpropan-2-amine fragment.
-
Over-alkylation Products: If the synthesis involves alkylation, there's a possibility of forming quaternary ammonium salts, which are highly polar.
-
By-products from Reductants: Impurities derived from the reducing agent used (e.g., borohydride salts).
-
Solvent and Reagent Residues: Residual high-boiling point solvents or excess reagents.
Characterizing the crude reaction mixture by TLC, LC-MS, or ¹H NMR before purification is crucial for identifying the nature and polarity of the impurities, which will guide your choice of purification method.
Part 2: Troubleshooting and Detailed Protocols
This section provides solutions to specific experimental problems, complete with step-by-step protocols and the scientific rationale behind them.
Problem: My compound is contaminated with non-polar by-products and won't move on silica.
Solution A: Modified Mobile Phase for Normal-Phase Chromatography
The most direct way to address the interaction with silica is to "neutralize" the acidic sites on the stationary phase. This is achieved by adding a small amount of a competitive base to your mobile phase.[1][2]
Causality: The added base (e.g., triethylamine) is a small, volatile amine that competes with your product for the acidic silanol sites on the silica. By saturating these sites, it allows your target compound to travel through the column with significantly reduced interaction, resulting in sharper peaks and better recovery.[2]
Protocol 1: Column Chromatography with a Mobile Phase Modifier
-
TLC Analysis: Develop a suitable solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). Once you have a system that shows some separation, add ~1% triethylamine (TEA) or ammonium hydroxide to the mobile phase and re-run the TLC. You should observe a significant improvement in the spot shape (less streaking).
-
Column Packing: Pack a silica gel column using your chosen non-polar solvent (e.g., hexane).
-
Equilibration: Equilibrate the column with at least 5 column volumes of your initial mobile phase containing the modifier (e.g., 99:1 Hexane/TEA). This step is critical to ensure the entire silica bed is deactivated before you load your sample.
-
Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a suitable solvent like dichloromethane. Adsorb it onto a small amount of silica gel ("dry loading") for the best resolution.
-
Elution: Run the column using a gradient of your polar solvent mixed with the non-polar solvent, ensuring the ~1% base modifier is present in the mobile phase throughout the entire run.
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify the pure product.
-
Solvent Removal: After combining the pure fractions, remove the solvent under reduced pressure. The triethylamine is volatile and should co-evaporate, but a high-vacuum pump may be necessary for complete removal.
Solution B: Alternative Stationary Phases
If modifying the mobile phase is insufficient or undesirable, changing the stationary phase is an excellent alternative.
| Stationary Phase | Mechanism of Action | Advantages | Disadvantages |
| Alumina (Basic or Neutral) | Provides a basic or neutral surface, eliminating the acidic sites that cause issues with amines.[4] | Excellent for basic compounds; readily available. | Can have its own set of strong interactions; resolution may differ from silica. |
| Amine-functionalized Silica | The silica surface is covalently modified with aminopropyl groups, creating a basic environment that repels basic analytes and prevents interaction with residual silanols.[1][2] | Highly effective for amines; provides excellent peak shape and recovery. | More expensive than standard silica. |
| Reversed-Phase Silica (C18) | A non-polar stationary phase where separation is based on hydrophobicity. Polar compounds elute first.[1][5] | Very effective for polar compounds; avoids acid-base issues. | Requires aqueous mobile phases; may be less intuitive for those accustomed to normal-phase. |
Workflow: Choosing a Purification Strategy
Caption: Decision workflow for chromatographic purification.
Problem: I need to remove highly polar or water-soluble impurities.
Solution: Acid-Base Liquid-Liquid Extraction
This classic technique is highly effective for separating amines from neutral or acidic impurities. It leverages the ability to change the amine's solubility in water by protonating it with acid.[6]
Causality: In its free-base form, the amine is soluble in organic solvents. When an aqueous acid (like 1M HCl) is added, the basic nitrogen atoms are protonated to form an ammonium salt. This salt is ionic and therefore soluble in the aqueous layer, while non-basic organic impurities remain in the organic layer. The layers can then be separated. Afterwards, the aqueous layer is basified (e.g., with NaOH) to deprotonate the ammonium salt, regenerating the free-base amine, which can then be extracted back into an organic solvent.[6][7]
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with 1M aqueous HCl. The protonated amine will move to the aqueous layer.[6] Repeat the wash 2-3 times to ensure complete extraction.
-
Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with a fresh portion of organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12, check with pH paper). Your product will deprotonate and may precipitate or form an oily layer.
-
Back-Extraction: Extract the free-base amine from the basified aqueous solution with a fresh organic solvent (DCM or EtOAc). Repeat this extraction 3-4 times.
-
Drying and Concentration: Combine the organic layers from the back-extraction, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.
Workflow: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Problem: My purified product is a persistent oil, but I need a solid for characterization or further reactions.
Solution: Salt Formation and Recrystallization
Many free-base amines are oils or low-melting solids. Converting the amine to a salt, such as a hydrochloride (HCl) salt, often yields a stable, crystalline solid that is much easier to handle and purify by recrystallization.[7][8]
Causality: The formation of an ionic salt introduces strong intermolecular forces (ion-ion interactions), which favor the formation of a highly ordered crystal lattice. This process often excludes impurities, making recrystallization a powerful final purification step.[9]
Protocol 3: Hydrochloride Salt Formation and Recrystallization
-
Salt Formation:
-
Dissolve the purified free-base amine oil in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, EtOAc, or methanol).
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol) dropwise with stirring.
-
A precipitate (the HCl salt) should form. If no solid appears, you may need to reduce the solvent volume or add a non-polar co-solvent (like hexane) to induce precipitation.
-
-
Isolation: Collect the solid salt by vacuum filtration, washing it with cold, anhydrous diethyl ether.
-
Recrystallization:
-
Choose a suitable solvent system. Good single solvents are often alcohols (ethanol, isopropanol), while solvent/anti-solvent pairs (e.g., Ethanol/Diethyl Ether, Methanol/EtOAc) are also common.
-
Dissolve the crude salt in the minimum amount of the boiling solvent (or the more polar solvent of a pair).
-
Filter the hot solution if any insoluble impurities are present.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them under high vacuum.
-
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- Google Patents.
-
PubMed Central. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents.
-
PubChem. 3-(Azepan-1-yl)-N-methylpropan-1-amine. [Link]
- Zhang, Y., et al. Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
-
Pharmaffiliates. Mirtazapine-impurities. [Link]
- Google Patents.
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
ResearchGate. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]
- Google Patents.
-
PubChem. N-[1-(azepan-2-yl)propan-2-yl]-1,3-thiazol-2-amine. [Link]
-
Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]
-
PubChem. N-[1-(azepan-2-yl)propan-2-yl]-1H-indol-5-amine. [Link]
-
University of California, Irvine. Recrystallization and Crystallization. [Link]
-
PubChem. 2-(azepan-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-fluoroquinazolin-4-amine. [Link]
-
Columbia University, Department of Chemistry. Column chromatography. [Link]
-
ResearchGate. For highly polar compound, how to do the purification?[Link]
-
CP Lab Safety. This compound, 95% Purity, C10H22N2, 1 gram. [Link]
Sources
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- 2. biotage.com [biotage.com]
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- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Workup [chem.rochester.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Overcoming Solubility Challenges with 1-(Azepan-1-yl)-2-methylpropan-2-amine
Welcome to the technical support center for 1-(Azepan-1-yl)-2-methylpropan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues that may be encountered during your experiments. This guide is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in aqueous solutions. Why is this happening?
A1: this compound is a tertiary amine. While the nitrogen atom can act as a hydrogen bond acceptor, the overall water solubility of such compounds is influenced by the size of the non-polar hydrocarbon components of the molecule.[1][2][3][4] The azepane ring and the 2-methylpropan group contribute to the lipophilicity of the molecule, which can lead to poor aqueous solubility, especially in neutral or basic conditions. Generally, amines with more than five or six carbon atoms see a significant decrease in water solubility.[3][5]
Q2: How does pH affect the solubility of this compound?
A2: As a weakly basic compound, the solubility of this compound is highly dependent on pH.[6][7][8][9] In acidic solutions, the amine group can be protonated to form a more polar and, therefore, more water-soluble salt.[7][8][9][10] Conversely, in neutral or alkaline solutions, the compound will exist in its less soluble, free base form. Therefore, to enhance aqueous solubility, it is recommended to work with this compound in an acidic buffer.
Troubleshooting Guides
Issue 1: My compound is precipitating out of solution when I adjust the pH.
This is a common observation for weakly basic compounds. The key is to understand and control the pH of your solution.
Troubleshooting Workflow:
Caption: Workflow for addressing pH-dependent precipitation.
Detailed Protocol:
-
Determine the pKa: If the pKa of this compound is not known, it can be estimated using computational tools or determined experimentally via titration.
-
pH Adjustment: To maintain solubility, the pH of the aqueous solution should be kept at least 2 units below the pKa of the compound. This ensures that the majority of the compound is in its protonated, soluble form.
-
Buffer Selection: Use a buffer system that can effectively maintain the desired acidic pH. Common choices include citrate or acetate buffers.
-
In-situ Salt Formation: If you are starting with the free base, you can create a salt in situ by dissolving the compound in a dilute solution of a pharmaceutically acceptable acid (e.g., hydrochloric acid, tartaric acid). This is a common and effective strategy for increasing the solubility of basic drugs.[11]
Issue 2: The compound is not sufficiently soluble even in acidic aqueous solutions for my desired concentration.
If pH adjustment alone is not sufficient, more advanced formulation strategies may be necessary.
Advanced Solubilization Strategies:
| Strategy | Mechanism | Key Considerations |
| Co-solvents | The addition of a water-miscible organic solvent can increase the solubility of a non-polar compound by reducing the polarity of the aqueous environment.[12][13][14][15] | Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). The concentration of the co-solvent should be carefully optimized to maximize solubility without causing toxicity or other undesirable effects in your experimental system.[13] |
| Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble drug and increasing its apparent water solubility.[16][17][18][19][20] | Different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) have different cavity sizes and affinities for guest molecules. The choice of cyclodextrin and the molar ratio of cyclodextrin to the compound should be optimized.[18][19] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | For highly lipophilic compounds, SEDDS can be an effective approach. These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[21][22][23][24][25] | The drug is dissolved in the lipid phase, and the emulsion facilitates its dispersion and absorption. This is a more complex formulation strategy often employed in later stages of drug development.[21][22][23][24][25] |
Experimental Workflow for Co-solvent Screening:
Caption: A systematic approach to co-solvent screening.
Issue 3: I am working with an organic solvent, and my compound is still not dissolving.
While this compound is expected to be more soluble in organic solvents than in water, its solubility can still vary.
Troubleshooting for Organic Solvents:
-
Solvent Polarity: Consider the polarity of your organic solvent. Amines with some polar character may be more soluble in moderately polar solvents like ethanol, isopropanol, or acetonitrile compared to very non-polar solvents like hexane.
-
Heating and Agitation: Gently heating the mixture and providing agitation (e.g., stirring, sonication) can help to increase the rate of dissolution.
-
Solvent Mixtures: Similar to using co-solvents with aqueous solutions, a mixture of organic solvents can sometimes provide better solubility than a single solvent.
References
- Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. PubMed.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
- Self-Emulsifying Drug Delivery Systems (SEDDS)
- Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investig
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
- Are tertiary amines soluble in w
- Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology.
- Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. Pharma Excipients.
- Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Semantic Scholar.
- pH and solubility (video). Khan Academy.
- Inclusion complex formation of cyclodextrin with its guest and their applications.
- an introduction to amines. Chemguide.
- Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of algin
- How does pH affect solubility? askIITians.
- 18.7: Solubility and pH. Chemistry LibreTexts.
- Video: Physical Properties of Amines. JoVE.
- 17.5: Solubility and pH. Chemistry LibreTexts.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- 10.5: Physical Properties of Amines. Chemistry LibreTexts.
- Physical Properties of Amines. BYJU'S.
- Co-solvency and anti-solvent method for the solubility enhancement. Unknown Source.
- solubility enhancement and cosolvency by madhavi. Slideshare.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
- Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
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- 16. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
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Technical Support Center: Stability Testing of 1-(Azepan-1-yl)-2-methylpropan-2-amine
Welcome to the technical support center for the stability testing of 1-(Azepan-1-yl)-2-methylpropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing a robust stability-indicating method for this unique molecule. Drawing from extensive experience in pharmaceutical analysis, this document moves beyond simple protocols to explain the why behind the experimental choices, ensuring your stability studies are scientifically sound, compliant, and efficient.
Introduction: Understanding the Molecule's Stability Profile
This compound possesses two key structural features that dictate its stability: a tertiary amine within the azepane ring and a sterically hindered primary amine. These functional groups are susceptible to specific degradation pathways, primarily oxidative and acid-catalyzed reactions. Forced degradation studies are therefore not just a regulatory hurdle, but an essential tool to proactively identify potential degradation products and establish a truly specific analytical method.[1][2][3] A comprehensive stability program ensures the safety and efficacy of the final drug product by defining its shelf-life and storage conditions.[][5]
The primary objectives of your stability testing for this compound should be:
-
To identify the likely degradation pathways under various stress conditions.[3]
-
To elucidate the structure of major degradation products.[2][6]
-
To develop and validate a stability-indicating analytical method capable of separating the parent compound from all potential impurities and degradants.[7]
-
To determine the intrinsic stability of the molecule and inform formulation and packaging decisions.[2][]
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the stability testing of amine-containing compounds like this compound.
Q1: What are the most probable degradation pathways for this molecule?
A1: Given the presence of primary and tertiary amines, the most anticipated degradation pathways are:
-
Oxidation: The tertiary amine on the azepane ring is a prime target for oxidation, potentially forming an N-oxide.[1][2] The primary amine can also undergo oxidation. Oxidative stress can be induced using agents like hydrogen peroxide.[1][6]
-
Acid Hydrolysis: While generally stable to base hydrolysis, the C-N bonds could be susceptible to cleavage under strong acidic conditions and elevated temperatures.
-
Photolytic Degradation: Exposure to UV or fluorescent light can induce photo-oxidation through free radical mechanisms.[2]
-
Excipient Interaction: Certain excipients, like polyethylene glycols (PEGs) in the presence of metal ions (e.g., iron oxides), can generate reactive impurities like formaldehyde, leading to N-formylation or N-methylation of the amine groups.[8]
Q2: I am seeing significant peak tailing for the main compound in my HPLC method. What could be the cause?
A2: Peak tailing with amine-containing compounds is a classic issue in reversed-phase HPLC. It is most often caused by the interaction of the basic amine groups with residual acidic silanol groups on the silica-based column packing. To mitigate this:
-
Use a High-Purity, End-Capped Column: Modern columns designed for basic compounds (e.g., "base-deactivated" or "high-purity silica" columns) are essential.
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is well above the pKa of the amine groups (typically pH > 9) to keep them in their neutral, unprotonated form, or well below the pKa (pH < 3) to ensure they are fully protonated. Operating in the intermediate pH range often leads to poor peak shape.
-
Add a Competing Base: Incorporate a small amount of a competing amine, like triethylamine (TEA) or diethylamine, into your mobile phase (e.g., 0.1%). This will competitively bind to the active silanol sites, improving the peak shape of your analyte.
-
Consider an Alternative Stationary Phase: If peak tailing persists, consider columns with different stationary phases, such as polymer-based or hybrid silica columns.
Q3: My mass balance in the forced degradation study is below 90%. Where did my compound go?
A3: A poor mass balance suggests that not all degradants are being detected or that the parent compound and degradants have significantly different response factors.
-
Check for Co-elution: A degradant peak may be hidden under your main peak or another impurity peak.[7] Use a photodiode array (PDA) detector to assess peak purity.
-
Non-Chromophoric Degradants: Some degradation pathways, like ring-opening of the azepane, might produce fragments that lack a UV chromophore. Employ a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with your UV detector.
-
Volatile Degradants: Small, volatile fragments may have been lost during sample preparation.
-
Precipitation: The degradant may have precipitated out of the solution. Visually inspect your stressed samples.
-
Adsorption: The degradant may be irreversibly adsorbed onto the column.
Troubleshooting Guide for Forced Degradation Studies
This section provides a structured approach to troubleshoot common issues encountered during forced degradation experiments.
| Problem | Potential Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, peroxide), the temperature, or the duration of the study. A target degradation of 5-20% is ideal.[6] |
| Excessive degradation (>50%) is observed. | Stress conditions are too harsh, potentially leading to secondary degradation products not relevant to real-time stability.[7] | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.[6] |
| New peaks appear in the control sample. | The control sample was not adequately protected from light or ambient temperature, or the diluent is causing degradation. | Store control samples under recommended storage conditions, protected from light. Ensure the diluent is inert and freshly prepared. |
| Inconsistent results between replicate preparations. | Poor sample solubility, incomplete reaction with the stressor, or issues with the analytical method's precision. | Ensure complete dissolution of the sample. For heterogeneous reactions (e.g., solid drug substance in a peroxide solution), ensure adequate mixing. Verify the precision of your analytical method. |
| Difficulty in identifying the structure of a major degradant. | Insufficient data from the primary analytical method (e.g., HPLC-UV). | Isolate the degradant using preparative HPLC. Analyze the isolated fraction using high-resolution mass spectrometry (HRMS) to obtain the exact mass and elemental composition, and use NMR spectroscopy for definitive structural elucidation.[6][9] |
Experimental Protocols & Workflows
Forced Degradation Protocol
Objective: To generate potential degradation products and demonstrate the specificity of the analytical method.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile:water).
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition. Store protected from light at 4°C.
-
Stress Conditions: Expose the stock solution to the following conditions in parallel:
-
Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Mix with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance in an oven at 70°C for 48 hours. Dissolve and analyze.
-
Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to the target concentration. Analyze by the proposed stability-indicating method.
Analytical Method Development (HPLC-UV/MS)
A robust stability-indicating method is crucial. Here is a starting point for method development:
| Parameter | Recommended Starting Condition |
| Column | C18, 2.1 x 100 mm, 2.7 µm (base-deactivated) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| UV Detection | 210 nm (or lambda max if known) |
| Injection Volume | 5 µL |
| MS Detector | ESI+ for mass confirmation of peaks |
Workflow Diagrams
The following diagrams illustrate key decision-making processes in stability testing.
Caption: Forced Degradation Experimental Workflow.
Caption: Troubleshooting HPLC Peak Tailing for Amines.
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Vertex AI Search.
- Robnik, B., Naumoska, K., & Časar, Z. (2020).
- Soudi, A. T. (2015). Analytical study of some drugs containing amine group. Cairo University.
- Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 77-88.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Concept Life Sciences.
- Jain, D., & Basniwal, P. K. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 5(8), 163-166.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Stability Testing of Active Pharmaceutical Ingredients. (n.d.). BOC Sciences.
- Raether, G. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Acta Pharmaceutica Hungarica, 61(5), 231-238.
- An In-depth Technical Guide to the Structure Elucidation of 1-Amino-3-(azepan-1-yl)propan-2. (n.d.). BenchChem.
- Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview.
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- 5. chromatographyonline.com [chromatographyonline.com]
- 6. onyxipca.com [onyxipca.com]
- 7. longdom.org [longdom.org]
- 8. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs… [ouci.dntb.gov.ua]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 1-(Azepan-1-yl)-2-methylpropan-2-amine Dosage
Disclaimer: This document is intended for research professionals and drug development scientists. The information provided is for guidance on preclinical research methodologies only and does not constitute clinical advice or recommendations for human use. All experimental work should be conducted in compliance with institutional and governmental regulations.
Introduction: A Strategic Framework for Dosage Optimization
The journey of a novel chemical entity, such as 1-(Azepan-1-yl)-2-methylpropan-2-amine, from a promising hit to a viable preclinical candidate is critically dependent on the precise determination of its therapeutic window. Dosage optimization is not a single experiment but a systematic, multi-stage process designed to identify a dose range that maximizes efficacy while minimizing toxicity.[1][2][3] This guide provides a structured, question-and-answer-based approach to navigate the complexities of optimizing the dosage of this novel small molecule, focusing on the underlying scientific principles and robust experimental design.
For a novel compound like this compound, which lacks extensive public data, our strategy must be built on foundational pharmacological principles. The core objective is to understand its pharmacokinetic (PK) and pharmacodynamic (PD) profiles—what the body does to the drug and what the drug does to the body, respectively.[4][5]
Section 1: Foundational In Vitro Characterization
This initial phase aims to establish the compound's intrinsic activity and potential liabilities in a controlled cellular environment.
Q1: What are the essential first steps before beginning in vitro dosage studies for this compound?
A1: Before initiating any biological assays, you must confirm the identity, purity, and fundamental physicochemical properties of your compound.
-
Identity and Purity: Confirm the structure via NMR and Mass Spectrometry. Purity, typically assessed by HPLC, should be >95% to ensure that observed effects are attributable to the compound itself and not impurities.
-
Solubility: Determine the compound's solubility in aqueous buffers (e.g., PBS) and common organic solvents (e.g., DMSO). Since this compound is a basic amine, its solubility is likely pH-dependent. Poor solubility is a major hurdle in drug development and must be addressed early.[6][7] If solubility is low, formulation strategies such as using co-solvents or creating salt forms may be necessary.[8]
-
Stability: Assess the compound's stability in the chosen solvent and in cell culture media over the time course of your planned experiments. Degradation can lead to a loss of potency and inaccurate results.
Table 1: Initial Physicochemical Characterization Summary
| Parameter | Recommended Method | Purpose | Troubleshooting Point |
| Purity | HPLC-UV | Quantify the percentage of the active compound. | Low purity (>5% impurities) can cause confounding biological effects. |
| Identity | ¹H NMR, ¹³C NMR, LC-MS | Confirm the chemical structure matches the intended molecule. | Discrepancies require re-synthesis or re-purification. |
| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assay | Determine the maximum soluble concentration in physiological buffers. | Low solubility requires formulation development (e.g., co-solvents, pH adjustment). |
| Stability | HPLC analysis of compound in media over time (0, 24, 48, 72h) | Ensure the compound does not degrade during the experiment. | Degradation necessitates shorter assay times or use of stabilizing agents. |
Q2: How do I determine a starting concentration range for my first in vitro (cell-based) experiments?
A2: A dose-response cytotoxicity assay is the standard starting point. This establishes the concentration range over which the compound affects cell viability, providing a framework for all subsequent functional assays.
The goal is to identify the EC₅₀ (or IC₅₀ for inhibition), which is the concentration that produces 50% of the maximal response (or inhibition).
Experimental Protocol: In Vitro Cytotoxicity Dose-Response Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate your chosen cell line(s) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 1:3 or 1:10) in cell culture media. It is critical that the final concentration of DMSO in the wells is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Dosing: Remove the old media from the cells and add the media containing the different concentrations of the compound. Include "vehicle control" (media with DMSO only) and "no treatment" controls.
-
Incubation: Incubate the plate for a relevant duration (e.g., 48 or 72 hours), which should be based on the cell line's doubling time and the compound's expected mechanism of action.
-
Assay Readout: Perform the viability assay according to the manufacturer's protocol (e.g., add MTT reagent and measure absorbance, or add CellTiter-Glo® reagent and measure luminescence).
-
Data Analysis: Plot the cell viability (%) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Q3: My in vitro results are inconsistent. What are the most common troubleshooting points?
A3: Inconsistency often stems from issues with the compound, the assay, or cell culture technique.
-
Compound Precipitation: High concentrations of a poorly soluble compound can precipitate out of the media, leading to artificially low activity. Visually inspect the wells under a microscope for precipitates. If observed, you must improve the formulation.[9]
-
Cell Culture Health: Ensure cells are healthy, within a low passage number, and free of contamination. Inconsistent cell seeding density is a major source of variability.
-
Assay Interference: Some compounds can interfere with the assay chemistry itself. For example, a colored compound can interfere with absorbance-based readouts. Always run a "compound-only" control (no cells) to check for interference.
-
Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells or fill them with sterile PBS.
Section 2: Translating to In Vivo Models
This phase focuses on bridging the gap between in vitro concentrations and in vivo doses, a process known as In Vitro-In Vivo Extrapolation (IVIVE).[10][11][12]
Q4: How can I estimate a starting dose for my first animal study based on my in vitro IC₅₀ value?
A4: There is no direct formula to convert an in vitro concentration to an in vivo dose, but several strategies can provide a scientifically sound starting point.[13]
-
Literature Precedent: If compounds with a similar structure or mechanism have published in vivo data, this can serve as an invaluable guide.
-
Pharmacokinetic Modeling (Recommended): Physiologically based pharmacokinetic (PBPK) modeling is the most sophisticated approach.[10][14] It uses in vitro data (like cell permeability and metabolic stability) to simulate the compound's distribution and clearance in vivo, helping to predict the dose required to achieve the target in vitro concentration at the site of action.
-
Direct Comparison (Use with Caution): A very rough estimation can be made by comparing the potency of your compound to a standard drug for which the effective animal dose is known.[13] For example, if your compound is 10-fold less potent in vitro than a standard drug with a 20 mg/kg effective dose, you might start testing around 200 mg/kg. This approach is highly speculative as it ignores differences in PK properties.[13]
Q5: What is a Maximum Tolerated Dose (MTD) study, and why is it essential?
A5: An MTD study is a short-term dose-escalation experiment in animals (typically rodents) designed to find the highest dose that can be administered without causing unacceptable toxicity or life-threatening side effects.[15][16][17] This is a regulatory prerequisite for longer-term efficacy and toxicology studies and helps define the upper limit of the therapeutic window.[17][18]
Workflow: Designing a Preclinical MTD Study
Caption: Workflow for a typical Maximum Tolerated Dose (MTD) study.
The primary endpoint is often a defined level of body weight loss (e.g., 10% in rats) or the appearance of specific clinical signs of toxicity.[15][19]
Q6: I am observing poor oral bioavailability in my PK studies. What are the likely causes and solutions?
A6: Poor oral bioavailability is a common challenge for small molecules and can stem from several factors.[2][20]
-
Poor Solubility/Dissolution: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low Permeability: The compound may not efficiently cross the intestinal wall to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the liver (e.g., Cytochrome P450s) after absorption from the gut, before it reaches systemic circulation.
Table 2: Troubleshooting Poor Oral Bioavailability
| Problem | Potential Cause | Recommended Solution / Next Step |
| Low Exposure | Poor solubility in GI tract | Formulation Change: Micronization to increase surface area, use of amorphous solid dispersions, or lipid-based formulations (e.g., SEDDS).[6][7] |
| Low Exposure | Low intestinal permeability | Prodrug Approach: Modify the chemical structure to add a lipophilic, cleavable moiety that enhances absorption.[8] |
| High Clearance | Extensive first-pass metabolism | Structural Modification: Modify the molecule at the site of metabolism to block the enzymatic action (Metabolic Soft Spot Analysis). |
| Variable Exposure | Inconsistent absorption | Food Effect Study: Investigate how administration with food affects the compound's absorption profile. |
Section 3: Advanced Topics and Workflow Integration
Q7: How do I integrate PK and PD data to establish a rational dosing schedule for efficacy studies?
A7: The ultimate goal is to link the pharmacokinetic profile (drug exposure over time) with the pharmacodynamic response (biological effect). This is achieved through PK/PD modeling.[4][21]
The key is to determine the minimum effective concentration (MEC) required at the target site and then devise a dosing regimen (dose and frequency) that maintains the drug concentration above this MEC for a sufficient duration.
Logical Flow: From In Vitro Data to In Vivo Efficacy Dosing
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- 4. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Synthesis of 1-(Azepan-1-yl)-2-methylpropan-2-amine
Introduction: The synthesis of 1-(Azepan-1-yl)-2-methylpropan-2-amine, a substituted tertiary amine with a sterically hindered primary amine moiety, is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. This technical guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues related to the formation of reaction side products. By understanding the mechanistic origin of these impurities, researchers can proactively optimize their synthetic strategies. This guide will primarily address two common synthetic pathways: Reductive Amination and Nucleophilic Substitution followed by Reduction .
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Issues Encountered During Reductive Amination
The reductive amination pathway typically involves the reaction of azepane with a carbonyl compound, such as 2-methyl-2-nitropropanal, followed by reduction of the resulting iminium ion and the nitro group. Reductive amination is a powerful tool for C-N bond formation but requires careful selection of reagents to avoid side reactions.[1][2]
Question 1: My final product is contaminated with a significant amount of 1-(azepan-1-yl)-2-methyl-2-nitropropan-1-ol. Why did this alcohol form instead of my desired amine?
Answer: This is a classic case of competitive reduction. It occurs when the reducing agent reduces the initial carbonyl compound (2-methyl-2-nitropropanal) to an alcohol before it can condense with azepane to form the necessary imine intermediate.
-
Causality: The issue stems from using a reducing agent that is too reactive and not selective for the protonated imine (iminium ion) over the carbonyl group. Reagents like sodium borohydride (NaBH₄) are highly reactive and will readily reduce aldehydes and ketones. In a one-pot reductive amination, NaBH₄ can reduce the aldehyde faster than imine formation can occur, especially if the pH is not optimally controlled.[3]
-
Troubleshooting & Prevention:
-
Use a Selective Reducing Agent: The standard solution is to use a more selective hydride donor, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) .[1] These reagents are less reactive towards neutral carbonyls at slightly acidic pH (typically 4-6) but are highly effective at reducing the electrophilic protonated imine (iminium ion) intermediate.[4] The electron-withdrawing cyano group in NaBH₃CN moderates its hydridic character, preventing premature aldehyde reduction.[3]
-
Control the pH: Maintain a weakly acidic medium (pH 4-6). This is crucial because it protonates the imine nitrogen, forming the more electrophilic iminium ion, which is the species that gets reduced. At the same time, this pH is generally not low enough to cause significant hydrolysis of the reducing agent.
-
Two-Step Procedure: If the one-pot method remains problematic, switch to a two-step process. First, form the imine by reacting azepane and the aldehyde, often with azeotropic removal of water to drive the equilibrium. Once imine formation is complete (monitored by TLC or GC), then add the reducing agent.[1]
-
Question 2: The reaction stalls, leaving large amounts of unreacted azepane and the aldehyde precursor. What factors are inhibiting the reaction?
Answer: Incomplete conversion is typically due to an unfavorable equilibrium in the initial imine formation step or deactivation of the reagents.
-
Causality: The condensation of a secondary amine (azepane) with an aldehyde to form an iminium ion is a reversible process.[1] The presence of water, a byproduct of this condensation, can push the equilibrium back towards the starting materials. Additionally, incorrect pH can hinder the reaction; if the pH is too low, the amine nucleophile (azepane) will be fully protonated and non-nucleophilic. If the pH is too high, the imine will not be sufficiently protonated to the more reactive iminium ion for reduction.
-
Troubleshooting & Prevention:
-
Water Removal: Employ a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, in the reaction mixture. Alternatively, if the solvent allows, use a Dean-Stark apparatus to azeotropically remove water as it forms.
-
Optimize pH: Buffer the reaction in the optimal pH 4-6 range. This ensures a sufficient concentration of the free amine is available for nucleophilic attack while also promoting the formation of the iminium ion needed for reduction.
-
Monitor Reagent Quality: Ensure the aldehyde precursor has not degraded or polymerized upon storage. Aldehydes, especially those with complex functionality, can be unstable.
-
Part 2: Issues Encountered During Nucleophilic Substitution
This route involves reacting azepane with an electrophile like 1-chloro-2-methyl-2-nitropropane, followed by a separate step to reduce the nitro group to the primary amine. While direct, this pathway is susceptible to a classic competition between substitution (Sₙ2) and elimination (E2).
Question 3: My yield is poor, and I've identified 2-methyl-1-nitropropene as a major byproduct. How can I favor the desired substitution reaction?
Answer: The formation of 2-methyl-1-nitropropene is the result of an E2 (elimination) side reaction competing with the desired Sₙ2 (substitution) pathway.
-
Causality: Azepane is not only a good nucleophile but also a reasonably strong, sterically unhindered base. When it reacts with 1-chloro-2-methyl-2-nitropropane, it can either attack the electrophilic carbon (Sₙ2) or abstract a proton from the adjacent carbon (E2), leading to the elimination of HCl and the formation of an alkene. This is especially prevalent with secondary halides and can be promoted by higher temperatures.
-
Troubleshooting & Prevention:
-
Lower Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will significantly favor the Sₙ2 pathway.
-
Use a Non-Nucleophilic Base: Instead of relying on a second equivalent of azepane to act as the base (scavenging the HCl byproduct), add a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or a hindered base like diisopropylethylamine (DIPEA). This minimizes the concentration of the "eliminating" base.
-
Choice of Leaving Group: If possible, using a substrate with a better leaving group that is softer, like 1-iodo-2-methyl-2-nitropropane, can sometimes increase the rate of Sₙ2 relative to E2.
-
Question 4: The final reduction of the nitro group is producing several impurities and is not proceeding cleanly to the primary amine. What are these byproducts?
Answer: The reduction of a nitro group is a stepwise process that can be difficult to drive to completion, leading to the accumulation of stable intermediates.
-
Causality: The reduction of R-NO₂ to R-NH₂ involves a six-electron transfer and proceeds through several intermediates. The most common are the nitroso (R-N=O) and hydroxylamine (R-NHOH) species. If the reduction conditions are not sufficiently potent or the reaction time is too short, these intermediates can be isolated as byproducts. Furthermore, these intermediates can react with each other under certain conditions to form dimeric impurities such as azoxy (R-N=N⁺(-O⁻)-R) or azo (R-N=N-R) compounds.
-
Troubleshooting & Prevention:
-
Ensure Potent Reduction Conditions: For catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is active, the hydrogen pressure is sufficient (you may need to increase from 1 atm to 50 psi), and the reaction is run to completion (monitor by TLC/LC-MS). For metal/acid reductions (e.g., Sn/HCl or Fe/HCl), ensure a sufficient excess of the metal and acid is used.
-
Optimize Solvent and Temperature: The choice of solvent can influence reduction efficiency. For catalytic hydrogenation, solvents like ethanol, methanol, or ethyl acetate are common. Some challenging reductions may benefit from acidic additives like acetic acid.
-
Post-Reduction Workup: A careful acidic workup can help hydrolyze some intermediate species and separate the basic amine product from neutral or less basic byproducts.
-
Data Summary & Visualization
Table 1: Common Side Products and Identification
| Side Product Name | Synthetic Route | Molecular Weight ( g/mol ) | Identification Notes (MS & NMR) |
| 1-(Azepan-1-yl)-2-methyl-2-nitropropan-1-ol | Reductive Amination | 218.28 | MS: M+H peak at 219. NMR: Presence of -OH proton signal, characteristic CH-OH signal. |
| 2-Methyl-1-nitropropene | Nucleophilic Substitution | 101.10 | MS: M+ peak at 101. NMR: Disappearance of -CH₂- protons, appearance of vinylic proton signals. |
| 1-(Azepan-1-yl)-2-methyl-2-nitrosopropane | Both (Incomplete Reduction) | 186.28 | Often colored (blue or green). MS: M+H peak at 187. Can be unstable. |
| N-(1-(Azepan-1-yl)-2-methylpropan-2-yl)hydroxylamine | Both (Incomplete Reduction) | 188.29 | MS: M+H peak at 189. Can be oxidized easily. |
Experimental Protocols
Protocol: Minimizing Elimination in the Nucleophilic Substitution Route
This protocol is designed to maximize the Sₙ2 product by controlling temperature and basicity.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add azepane (1.0 eq) and sodium bicarbonate (1.5 eq) in acetonitrile (10 mL per mmol of azepane).
-
Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 1-chloro-2-methyl-2-nitropropane (1.1 eq) in a minimal amount of acetonitrile. Add this solution dropwise to the cold azepane suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour after addition is complete, then let it slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS, checking for the consumption of the halo-nitroalkane and the formation of the desired product versus the 2-methyl-1-nitropropene byproduct.
-
Workup: Upon completion, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to isolate the desired 1-(azepan-1-yl)-2-methyl-2-nitropropane.
Workflow Diagrams
A logical workflow can help diagnose issues during synthesis. Below is a troubleshooting guide for the reductive amination pathway.
Caption: Troubleshooting workflow for reductive amination.
Below is a diagram illustrating the competition between the desired Sₙ2 pathway and the undesired E2 side reaction.
Caption: Competing Sₙ2 and E2 reaction pathways.
References
- Grokipedia. (n.d.). Leuckart reaction.
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
- Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. Journal of Organic Chemistry, 9(6), 529-536.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]
- Pollard, C. B., & Young, D. C. (1951). The Mechanism of the Leuckart Reaction. Journal of Organic Chemistry, 16(5), 661-672.
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
Sources
Technical Support Center: 1-(Azepan-1-yl)-2-methylpropan-2-amine
An in-depth guide to navigating the experimental complexities of synthesizing 1-(Azepan-1-yl)-2-methylpropan-2-amine, a tertiary amine with potential applications in pharmaceutical and chemical research. This technical support center is designed for researchers, scientists, and drug development professionals, providing expert-driven troubleshooting guides and frequently asked questions to address the common sources of variability encountered during its synthesis and analysis.
As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying chemical logic to empower researchers to diagnose and resolve experimental challenges. The content is grounded in established principles of organic synthesis, particularly focusing on a plausible and common synthetic route: the reductive amination of a ketone precursor.
Section 1: Synthesis and Reaction Troubleshooting
The synthesis of this compound can be approached through various methods, with one of the most common being a two-step process involving an initial nucleophilic substitution to form a ketone intermediate, followed by a reductive amination. This section addresses the variability inherent in this process.
Hypothetical Synthetic Workflow
A robust and scalable synthesis is proposed as follows:
-
Step 1: Synthesis of the Ketone Intermediate. Reaction of azepane with 1-chloro-2-methylpropan-2-one to form 1-(azepan-1-yl)-2-methylpropan-2-one.
-
Step 2: Reductive Amination. Conversion of the ketone intermediate to the final primary amine product, this compound, using a suitable amine source (like ammonia or a protected equivalent) and a reducing agent.
Frequently Asked Questions (FAQs) - Synthesis
Question 1: My yield for the ketone intermediate (Step 1) is consistently low. What are the likely causes and solutions?
Answer: Low yields in the nucleophilic substitution of α-chloro ketones with secondary amines like azepane can stem from several factors:
-
Base Strength and Steric Hindrance: Azepane is a reasonably strong, non-aromatic secondary amine. However, the reaction can be hampered by steric hindrance around the carbonyl group. The choice of base is critical. A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA) to minimize side reactions.
-
Solvent Choice: The polarity of the solvent plays a significant role. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally effective as they can stabilize the transition state.
-
Side Reactions: A common side reaction is self-condensation of the α-chloro ketone. This can be minimized by adding the ketone slowly to a solution of azepane and the base, rather than the other way around.
-
Temperature Control: The reaction is typically exothermic. Running the reaction at elevated temperatures can promote side reactions. It is often beneficial to start the reaction at 0°C and then allow it to slowly warm to room temperature.
Troubleshooting Protocol:
-
Reagent Purity: Ensure the azepane and 1-chloro-2-methylpropan-2-one are of high purity and free from water.
-
Solvent and Base: Switch to dry ACN or DMF as the solvent and use 1.2 equivalents of DIPEA as the base.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve azepane (1.0 eq) and DIPEA (1.2 eq) in dry ACN. Cool the solution to 0°C.
-
Slow Addition: Add a solution of 1-chloro-2-methylpropan-2-one (1.1 eq) in dry ACN dropwise over 30-60 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, perform an aqueous work-up to remove the hydrochloride salt of the base.
Question 2: During the reductive amination (Step 2), I am observing a significant amount of the alcohol byproduct, 1-(azepan-1-yl)-2-methylpropan-2-ol. How can I prevent this?
Answer: The formation of the alcohol byproduct is a classic issue in reductive amination and indicates that the reduction of the ketone is competing with or outpacing the formation of the imine intermediate.[1][2]
Causality: The relative rates of imine formation and ketone reduction are key. If the reducing agent is too reactive or if the conditions do not favor imine formation, the ketone will be directly reduced to the alcohol.
Solutions:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the protonated imine (iminium ion) over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an excellent choice for this, as it is a milder reducing agent than sodium borohydride (NaBH₄).[3] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly under mildly acidic conditions which promote iminium ion formation.[1][2]
-
pH Control: Maintaining a slightly acidic pH (around 4-6) is crucial. This protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine, and also ensures the formed imine is protonated, making it more susceptible to reduction.[4] Acetic acid is a common additive for this purpose.
-
Pre-formation of the Imine: You can favor imine formation by mixing the ketone intermediate and the ammonia source (e.g., ammonium acetate) in the solvent for a period (e.g., 1-2 hours) before adding the reducing agent. The use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards the imine.[4]
| Reducing Agent | Typical Solvent(s) | Key Characteristics |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Highly reactive; can reduce ketones directly. Best added after imine formation is confirmed.[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | Selective for imines/iminium ions at pH 4-6.[1] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE) | Mild and selective for imines. Does not require strict pH control.[3] |
Section 2: Purification Challenges
Question 3: I'm having difficulty purifying the final product, this compound, by column chromatography. It seems to be streaking on the silica gel.
Answer: Amines are basic compounds and often interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, tailing, and sometimes irreversible adsorption.
Solutions:
-
Neutralize the Silica: You can deactivate the acidic sites on the silica gel. This is commonly done by adding a small amount of a tertiary amine, like triethylamine (typically 0.5-1% v/v), to the eluent system.
-
Use a Different Stationary Phase: Alumina (basic or neutral) can be a better choice for purifying basic compounds. Alternatively, specialized deactivated silica gels are commercially available.
-
Alternative Purification: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure could be a viable purification method. Acid-base extraction is another powerful technique. You can extract the product into an aqueous acidic solution (e.g., 1M HCl), wash the aqueous layer with an organic solvent (like ethyl acetate or DCM) to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine product into an organic solvent.
Sources
Technical Support Center: 1-(Azepan-1-yl)-2-methylpropan-2-amine
An in-depth guide to navigating the complexities of scaling up the production of 1-(Azepan-1-yl)-2-methylpropan-2-amine, a crucial intermediate in pharmaceutical development. This technical support center is designed for researchers, chemists, and process engineers, providing practical, field-tested solutions to common challenges encountered when transitioning from lab-scale synthesis to pilot and manufacturing scales.
Introduction: The Scale-Up Challenge
Scaling the synthesis of a pharmaceutical intermediate like this compound is rarely a linear process.[1] While laboratory routes may appear robust in glassware, the transition to larger reactors introduces significant variables in heat transfer, mixing efficiency, and impurity profiles that can impact yield, purity, and safety.[1][2] This guide addresses these challenges head-on, offering a structured approach to troubleshooting and process optimization based on established chemical principles and industrial best practices.
The most common and industrially viable route to synthesizing tertiary amines such as this is through reductive amination . This process typically involves the reaction of a secondary amine (azepane) with a ketone or aldehyde precursor to form an iminium ion intermediate, which is then reduced in situ to the desired amine product.[3][4] This guide will focus on the specific challenges associated with scaling this critical reaction.
This center is organized into two main sections: a Troubleshooting Guide for addressing specific in-process issues and a Frequently Asked Questions (FAQs) section for broader strategic planning and process understanding.
Troubleshooting Guide
This section uses a question-and-answer format to diagnose and resolve common problems during the scale-up of the reductive amination process.
Problem 1: Low Product Yield or Stalled Reaction
Question: My reaction yield is significantly lower than the lab scale, or the reaction seems to have stopped before completion. What are the likely causes and how can I fix this?
Answer: Low yield is one of the most frequent issues during scale-up. The root cause often lies in the delicate equilibrium of imine/iminium ion formation and its subsequent reduction.
Potential Causes & Solutions:
-
Incomplete Imine/Iminium Formation: The formation of the iminium intermediate is a reversible equilibrium reaction that produces water.[3] At scale, inefficient water removal or unfavorable pH can shift the equilibrium back towards the starting materials.
-
Solution:
-
pH Optimization: The reaction is best performed under mildly acidic conditions (pH 4-6) to catalyze imine formation without deactivating the amine nucleophile. Consider adding a catalytic amount of acetic acid.[5]
-
Water Removal: While difficult in a one-pot reaction, using a dehydrating agent or ensuring anhydrous solvents can help. However, a more practical approach is to ensure the reaction conditions strongly favor the forward reaction before adding the reducing agent.
-
-
-
Premature Reduction of Carbonyl Starting Material: If a non-selective reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the ketone/aldehyde precursor before it has a chance to form the iminium ion, leading to an alcohol byproduct and consuming the reagent.[4][6]
-
Solution:
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is a milder and more selective reagent that preferentially reduces the iminium ion over ketones or aldehydes.[3][6] It is often the preferred choice for scale-up.[7]
-
Staged Addition: If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent. This can be monitored by in-process controls (e.g., TLC, GC, or IR).[5][6]
-
-
-
Catalyst Deactivation (for Catalytic Hydrogenation): If using catalytic hydrogenation (e.g., H₂/Pd-C), the amine substrate, imine intermediate, or product can sometimes deactivate the catalyst.[3]
-
Solution:
-
Catalyst Screening: Test different catalysts (e.g., Pd, Pt, Rh) and supports.
-
Process Conditions: Optimize hydrogen pressure and temperature. Sometimes, the presence of a mild acid can prevent catalyst poisoning by the basic amine.
-
-
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for low yield issues.
Problem 2: Increased Impurity Profile at Scale
Question: My scaled-up batch contains several new or elevated impurities compared to the lab synthesis. What are they and how do I prevent them?
Answer: Changes in impurity profiles are a classic scale-up challenge, often stemming from issues with heat and mass transfer.[1][8]
Potential Causes & Solutions:
-
Over-Alkylation/Dialkylation: This can occur if the primary amine product of a reaction reacts again with the carbonyl compound. For the synthesis of this compound, this is less of a concern as a tertiary amine is the target, but related side reactions can occur.
-
Solution: Precise control over stoichiometry is crucial. Ensure the limiting reagent is consumed as expected.
-
-
Hot Spot Formation: Large reactors have a lower surface-area-to-volume ratio, making heat removal less efficient.[1] Localized hot spots can accelerate side reactions and decomposition, leading to complex impurity profiles.
-
Solution:
-
Controlled Addition: Add reagents, especially the reducing agent, slowly and sub-surface to allow the cooling system to manage the exotherm.
-
Process Modeling: Use calorimetric data from the lab scale to model the expected heat flow and ensure the plant reactor has sufficient cooling capacity.
-
Consider Flow Chemistry: For highly exothermic reactions, transitioning to a continuous flow reactor can provide superior temperature control and safety.[9]
-
-
-
Raw Material Variability: The quality and impurity profile of starting materials can vary between batches and suppliers, an issue that becomes more pronounced at scale.[10][11]
-
Solution: Implement stringent quality control for incoming raw materials. Work with suppliers to establish clear specifications.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most suitable reducing agents for scaling up this reductive amination?
For industrial-scale reductive amination, the choice of reducing agent is critical and involves a trade-off between reactivity, selectivity, cost, and safety.
| Reducing Agent | Pros | Cons | Scale-Up Suitability |
| Sodium Triacetoxyborohydride (STAB) | Highly selective for imines/iminiums; mild; commercially available.[3][7] | Relatively expensive; moisture-sensitive; generates acetic acid.[6] | Excellent: Often the first choice for robust, high-selectivity processes. |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective at controlled pH; stable in protic solvents.[3][4] | Highly toxic (releases HCN gas upon acidification); requires careful waste handling.[3] | Good, but with significant safety/environmental hurdles. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | High atom economy; "green" reagent (H₂); often produces clean product profiles. | Requires specialized high-pressure equipment; catalyst can be expensive and prone to deactivation.[3] | Excellent: Widely used in industry for its efficiency and low waste, provided the capital investment is available. |
| Sodium Borohydride (NaBH₄) | Inexpensive; readily available. | Non-selective (reduces aldehydes/ketones); can be highly exothermic with protic solvents.[4][6] | Challenging: Requires careful process control (e.g., staged addition, temperature management) to avoid side reactions. |
Q2: What are the primary safety considerations when scaling up this process?
-
Thermal Runaway: Reductive aminations can be exothermic. A failure in cooling or an uncontrolled addition of reagents could lead to a dangerous thermal runaway. A thorough Process Hazard Analysis (PHA) and Differential Scanning Calorimetry (DSC) study are essential.[2]
-
Hydrogen Handling: If using catalytic hydrogenation, strict protocols for handling flammable hydrogen gas under pressure are mandatory.
-
Reagent Toxicity: Reagents like sodium cyanoborohydride are highly toxic.[3] Personal protective equipment (PPE), contained charging systems, and dedicated waste streams are required.
-
Solvent Flammability: Common solvents like methanol, THF, or DCE are flammable. Reactors must be properly grounded, and the process area should be rated for flammable solvent handling.[12]
Q3: How should I approach purification of the final product at scale?
Purification strategies must be robust and scalable.
-
Distillation: Given the likely boiling point of the product, vacuum distillation is a highly effective and scalable method for removing lower-boiling starting materials and higher-boiling impurities.
-
Crystallization/Salt Formation: If distillation is not feasible, forming a salt of the amine (e.g., hydrochloride or sulfate) and crystallizing it from a suitable solvent system can be an excellent method for achieving high purity. This also has the benefit of providing a stable, solid final product form.
-
Extraction: A standard aqueous workup with acid/base extractions can effectively remove many process impurities before the final purification step.
Representative Experimental Protocol (Lab Scale)
This protocol outlines a general procedure for the synthesis of this compound via reductive amination using STAB. It should be optimized and validated before scale-up.
Objective: To synthesize this compound from azepane and a suitable ketone precursor. A logical precursor would be 2-amino-2-methyl-1-propanol, which would first be oxidized to 2-amino-2-methylpropanal. For simplicity, we will assume the direct reductive amination of azepane with a suitable C4-ketone. A plausible, though less direct, route involves acetone as a starting point. Let's assume a more direct precursor: 1-amino-2-methylpropan-2-ol is oxidized to the corresponding aldehyde, which is then reacted with azepane. A more direct synthesis involves a precursor like 2-methyl-2-nitropropane , which can be reduced in situ or reacted under specific conditions.
Given the common starting materials, a reductive amination between azepane and 2-methylpropanal (isobutyraldehyde) followed by further steps, or more directly with a precursor containing the tert-butyl amine is likely. Let's use a hypothetical, but chemically sound, reductive amination for illustration.
Materials:
-
Azepane
-
2-Methylpropanal (Isobutyraldehyde)
-
Sodium Triacetoxyborohydride (STAB)
-
Acetic Acid (Glacial)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add azepane (1.0 eq) and dichloromethane (DCM, ~5 mL per mmol of azepane).
-
Aldehyde Addition: Add 2-methylpropanal (1.1 eq) to the solution.
-
Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain the final product.
References
-
Tianming Pharmaceutical. Scale-Up Challenges for Intermediates: A Practical Guide. 1
-
SlideShare. Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate. 2
-
Wikipedia. Reductive amination.
-
World Pharma Today. Overcoming Challenges in Scale-Up Production.
-
Pharmaceutical Technology. Scaling Up Fast.
-
Pharma Manufacturing. How to Scale Up Pharmaceutical Manufacturing.
-
Master Organic Chemistry. Reductive Amination, and How It Works.
-
Organic Chemistry. Reductive Amination - Common Conditions.
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
Reddit. What's wrong with my reductive amination? I barely got any product.
-
Thermo Fisher Scientific. SAFETY DATA SHEET for 2-Amino-2-methyl-propan-1-ol.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
-
ResearchGate. Scalabe Synthesis of the Azaperone Drug by Using Flow Chemistry.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Challenges in Scale-Up: Developing a process for the large scale manufacture of a pharmaceutical intermediate | PPT [slideshare.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. fishersci.co.uk [fishersci.co.uk]
Validation & Comparative
A Technical Guide for the Comprehensive Evaluation of Novel Azepane Derivatives: A Comparative Workflow
Introduction: The Azepane Scaffold - A Privileged Structure in Modern Drug Discovery
The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a privileged scaffold in medicinal chemistry.[1][2] Its inherent three-dimensional structure and conformational flexibility grant it access to a wide range of biological targets, a feature that has been successfully exploited in the development of numerous approved drugs.[3][4] The azepane motif is a key structural component in therapeutic agents spanning a multitude of disease areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][5] The non-planar nature of the azepane ring allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with protein binding sites and fine-tuning pharmacokinetic properties.[4][6] This guide will utilize the uncharacterized compound, 1-(Azepan-1-yl)-2-methylpropan-2-amine , as a case study to present a comprehensive, multi-faceted experimental workflow for the evaluation and comparison of novel azepane derivatives. While specific experimental data for this particular compound is not publicly available, its structure serves as an excellent model for outlining the critical assays and decision-making processes involved in early-stage drug discovery.
The Subject of Our Investigation: this compound
The structure of this compound presents an interesting combination of a bulky, lipophilic tertiary amine linked to the azepane ring. The presence of a primary amine and the overall structural similarity to known CNS-active molecules suggest that this compound, and others like it, may interact with neurological targets. However, without empirical data, its biological activity, metabolic stability, and potential liabilities remain unknown. The following sections will detail a logical, stepwise approach to elucidating the pharmacological profile of this and other novel azepane compounds.
A Roadmap for Characterization: An Integrated Experimental Workflow
The journey from a novel chemical entity to a viable drug candidate is a rigorous process of elimination and optimization. The following experimental workflow is designed to provide a comprehensive initial characterization of a novel azepane derivative.
Caption: A streamlined workflow for the characterization of novel azepane compounds.
Phase 1: Foundational Profiling - Knowing Your Molecule
Before any biological assessment, a thorough understanding of the compound's chemical identity and basic properties is paramount.
Synthesis and Structural Confirmation
A robust and scalable synthetic route is the first requirement. While a specific protocol for this compound is not documented, a plausible approach would involve the reductive amination of a suitable ketone with azepane.
Hypothetical Synthesis Workflow:
Caption: A plausible synthetic route to the target compound.
Following synthesis, rigorous purification, typically by column chromatography or distillation, is necessary. The compound's identity and purity must then be unequivocally confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Phase 2: Unveiling Biological Activity - In Vitro Pharmacology
This phase aims to identify the compound's primary biological target(s) and understand its functional effects. Given the structural motifs of many azepane derivatives, a focus on CNS targets is a logical starting point.
Primary Target Screening: Competitive Radioligand Binding Assays
Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6] This technique measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation:
-
Prepare a suspension of cell membranes expressing the target receptor (e.g., dopamine D2, serotonin 5-HT2A) in an appropriate assay buffer.
-
Prepare serial dilutions of the test compound and a known reference compound.
-
Prepare a solution of the radiolabeled ligand at a concentration close to its dissociation constant (Kd).[1][4]
-
-
Assay Setup:
-
In a 96-well plate, combine the membrane suspension, the test compound (or vehicle), and the radioligand.
-
Include wells for determining total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).[1]
-
-
Incubation:
-
Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.[5]
-
-
Filtration and Washing:
-
Quantification and Data Analysis:
-
Add scintillation fluid to the dried filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki).[6]
-
Data Presentation: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Target 1 (e.g., D2 Receptor) | Target 2 (e.g., 5-HT2A Receptor) | Target 3 (e.g., NET) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Azepane Analog A | 150 | 25 | 800 |
| Azepane Analog B | 25 | 500 | 120 |
| Reference Compound | 10 | 5 | 1500 |
This table illustrates how experimental data would be presented for comparative analysis.
Phase 3: Early Safety and ADME Profiling
A promising biological activity profile must be accompanied by an acceptable safety and metabolic stability profile. Early assessment of these parameters is crucial to avoid costly late-stage failures.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[3][7] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[8]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Culture a relevant cell line (e.g., a neuronal cell line for CNS-active compounds, or a cancer cell line for oncology candidates) in 96-well plates.
-
Allow cells to adhere overnight.[3]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
Include vehicle-treated controls and a positive control (a known cytotoxic agent).[3]
-
-
MTT Incubation and Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]
-
Cardiac Safety Screening: The hERG Channel Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[10] Therefore, early assessment of a compound's hERG liability is a regulatory requirement.[11]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
-
Electrophysiological Recording:
-
Utilize an automated patch-clamp system to record hERG currents in the whole-cell configuration.
-
Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.
-
-
Compound Application:
-
Apply increasing concentrations of the test compound to the cells.
-
-
Data Analysis:
-
Measure the inhibition of the hERG current at each concentration.
-
Generate a concentration-response curve and determine the IC50 value.[10]
-
Data Presentation: Comparative Safety Profile
| Compound | Cytotoxicity IC50 (µM) | hERG IC50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Azepane Analog A | > 50 | 15 |
| Azepane Analog B | 12 | > 30 |
| Reference Compound | 5 | 25 |
This table illustrates a comparative summary of early safety data.
Metabolic Stability Assessment
The metabolic stability of a compound provides an early indication of its likely in vivo half-life and oral bioavailability.[12][13]
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation:
-
In a 96-well plate, combine liver microsomes (human, rat, etc.), a NADPH-regenerating system, and the test compound in a phosphate buffer.[12]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching and Sample Processing:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[13]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Determine the in vitro half-life (t½) and calculate the intrinsic clearance (Clint).[13]
-
Conclusion: A Framework for Informed Decision-Making
The azepane scaffold continues to be a rich source of novel therapeutic agents. The successful development of these compounds, however, relies on a systematic and rigorous evaluation process. The experimental workflow detailed in this guide provides a comprehensive framework for the initial characterization of novel azepane derivatives, such as this compound. By integrating foundational profiling, in vitro pharmacology, and early safety and ADME assessment, researchers can make informed decisions, prioritize the most promising candidates, and ultimately, accelerate the journey from the laboratory to the clinic.
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
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Efficacy of 1-(Azepan-1-yl)-2-methylpropan-2-amine and its Analogs: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive technical comparison of the potential efficacy of 1-(Azepan-1-yl)-2-methylpropan-2-amine and its structurally related analogs. As direct experimental data for this specific molecule is not publicly available, this document outlines a robust, self-validating framework for its synthesis, characterization, and multi-level efficacy assessment. The methodologies and rationale are grounded in established principles of medicinal chemistry and pharmacology, drawing parallels from known monoamine reuptake inhibitors and azepane-containing bioactive molecules.
Introduction: The Azepane Scaffold in Neuropharmacology
The azepane moiety, a seven-membered saturated heterocycle, is a privileged scaffold in modern medicinal chemistry. Its inherent conformational flexibility allows for intricate and specific interactions with biological targets. Azepane derivatives have shown significant promise as modulators of central nervous system (CNS) targets, particularly as inhibitors of monoamine transporters. These transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for regulating neurotransmitter levels in the synaptic cleft. Their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.
This guide focuses on this compound, a novel compound with potential as a monoamine reuptake inhibitor. We will explore its synthesis, propose a panel of structural analogs for comparative analysis, and detail the necessary in vitro and in vivo assays to elucidate their efficacy and selectivity profiles.
Proposed Synthesis of this compound and Analogs
A plausible and efficient synthetic route for the target compound and its analogs can be adapted from established methods for the synthesis of related aminoalkyl derivatives.
General Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 1-(2-Methyl-2-nitropropyl)azepane.
-
To a solution of azepane (1.0 eq) and potassium carbonate (1.5 eq) in acetone, add 1-chloro-2-methyl-2-nitropropane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(2-methyl-2-nitropropyl)azepane.
-
-
Step 2: Synthesis of this compound.
-
Dissolve 1-(2-methyl-2-nitropropyl)azepane (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation (H2 gas, typically at 50 psi) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
Proposed Analogs for Comparative Study
To establish a clear structure-activity relationship (SAR), the following analogs are proposed for synthesis and evaluation alongside the parent compound:
| Analog | Structure | Rationale for Inclusion |
| Analog 1 | 1-(Piperidin-1-yl)-2-methylpropan-2-amine | To assess the effect of ring size (six-membered vs. seven-membered). |
| Analog 2 | 1-(Pyrrolidin-1-yl)-2-methylpropan-2-amine | To further investigate the effect of ring size (five-membered). |
| Analog 3 | 1-(Azepan-1-yl)propan-2-amine | To evaluate the impact of the gem-dimethyl group on the amine. |
| Analog 4 | 2-(Azepan-1-ylmethyl)propan-2-amine | To explore the effect of the position of the azepane ring. |
In Vitro Efficacy Assessment: Monoamine Transporter Inhibition
The primary hypothesis is that this compound and its analogs will exhibit inhibitory activity at DAT, NET, and SERT. A comprehensive in vitro evaluation is crucial to determine their potency and selectivity.
Experimental Workflow: In Vitro Transporter Inhibition Assays
Caption: Workflow for in vitro evaluation of monoamine transporter inhibition.
Protocol 1: Radioligand Binding Assays
This assay determines the affinity of the test compounds for the monoamine transporters.
-
Preparation of Membranes: Prepare cell membrane homogenates from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Assay Conditions:
-
DAT: Incubate membranes with the test compound and a specific radioligand (e.g., [³H]WIN 35,428).
-
NET: Incubate membranes with the test compound and a specific radioligand (e.g., [³H]nisoxetine).
-
SERT: Incubate membranes with the test compound and a specific radioligand (e.g., [³H]citalopram).
-
-
Incubation and Detection: Incubate at a specified temperature and time, then rapidly filter and wash to separate bound and free radioligand. Measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Synaptosomal Monoamine Uptake Assays
This functional assay measures the ability of the test compounds to inhibit the uptake of neurotransmitters into nerve terminals.
-
Preparation of Synaptosomes: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for NET and SERT).
-
Uptake Assay:
-
Pre-incubate synaptosomes with various concentrations of the test compound.
-
Initiate uptake by adding a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Terminate the uptake after a short incubation period by rapid filtration and washing.
-
-
Detection and Analysis: Measure the radioactivity accumulated in the synaptosomes. Calculate the IC50 value for the inhibition of uptake for each monoamine.
Expected Data and Interpretation
The results from these assays will provide a comprehensive in vitro profile for each compound.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Selectivity (DAT/NET) | Selectivity (DAT/SERT) |
| This compound | Expected Value | Expected Value | Expected Value | Expected Value | Expected Value | Expected Value | Calculated | Calculated |
| Analog 1 | Expected Value | Expected Value | Expected Value | Expected Value | Expected Value | Expected Value | Calculated | Calculated |
| Analog 2 | Expected Value | Expected Value | Expected Value | Expected Value | Expected Value | Expected Value | Calculated | Calculated |
| Analog 3 | Expected Value | Expected Value | Expected Value | Expected Value | Expected Value | Expected Value | Calculated | Calculated |
| Analog 4 | Expected Value | Expected Value | Expected Value | Expected Value | Expected Value | Expected Value | Calculated | Calculated |
| Reference Compounds | ||||||||
| Cocaine | Known Value | Known Value | Known Value | Known Value | Known Value | Known Value | Calculated | Calculated |
| Atomoxetine | Known Value | Known Value | Known Value | Known Value | Known Value | Known Value | Calculated | Calculated |
A lower Ki and IC50 value indicates higher potency. The selectivity ratios will reveal the preference of each compound for a specific transporter. For instance, a compound with a high DAT/NET selectivity ratio would be a more selective NET inhibitor.
In Vivo Efficacy Assessment: Behavioral Pharmacology
Promising candidates from the in vitro screening should be advanced to in vivo studies to assess their behavioral effects, which are more indicative of their therapeutic potential.
Experimental Workflow: In Vivo Behavioral Studies
Caption: Workflow for in vivo behavioral assessment.
Protocol 1: Locomotor Activity Assessment
This test evaluates the stimulant or sedative effects of the compounds.
-
Apparatus: An open field arena equipped with photobeam detectors to track movement.
-
Procedure:
-
Administer the test compound or vehicle to rodents (mice or rats) at various doses.
-
Place the animal in the open field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration.
-
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle control group. Plot dose-response curves. An increase in locomotor activity may suggest a stimulant effect, often associated with DAT and/or NET inhibition.
Protocol 2: Antidepressant-like Activity (Forced Swim Test)
This is a common screening test for potential antidepressant medications.
-
Apparatus: A cylinder filled with water.
-
Procedure:
-
Administer the test compound or a reference antidepressant (e.g., desipramine for NET-selective effects) for a predetermined period (acute or chronic dosing).
-
Place the animal in the water-filled cylinder and record the duration of immobility for a set period.
-
-
Data Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Protocol 3: Reinforcing Properties (Drug Self-Administration)
This paradigm assesses the abuse potential of the compounds.
-
Apparatus: Operant conditioning chambers equipped with levers and an infusion pump for intravenous drug delivery.
-
Procedure:
-
Train animals to press a lever to receive an infusion of a known drug of abuse (e.g., cocaine).
-
Once responding is stable, substitute the test compound for cocaine.
-
-
Data Analysis: If the animals continue to press the lever to receive the test compound, it suggests that the compound has reinforcing properties and potential for abuse.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the efficacy of this compound and its analogs. By systematically synthesizing a focused library of compounds and subjecting them to a tiered screening process, from in vitro transporter binding and uptake assays to in vivo behavioral paradigms, researchers can effectively elucidate their pharmacological profiles. The resulting data will not only determine the lead candidate's potential as a therapeutic agent but also provide valuable insights into the structure-activity relationships of this novel chemical class. Further studies should include pharmacokinetic profiling (ADME) and off-target liability screening to build a complete preclinical data package.
References
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Katz, J. L., et al. (1989). The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801. Journal of Pharmacology and Experimental Therapeutics, 250(3), 1019-1027.[1]
- Koek, W., et al. (1988). The phencyclidine (PCP) analog N-[1-(2-thienyl)cyclohexyl]piperidine (TCP) has high affinity for the PCP receptor in rat brain. European Journal of Pharmacology, 145(3), 351-355.
- Slifer, M. A., & Balster, R. L. (1983). Reinforcing properties of N-allylnormetazocine (SKF-10,047) in rhesus monkeys. Drug and Alcohol Dependence, 12(3), 245-254.
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A Senior Application Scientist's Guide to Deorphanizing 1-(Azepan-1-yl)-2-methylpropan-2-amine: A Comparative Framework for Target Identification and Validation
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from synthesis to a validated therapeutic candidate is both exhilarating and fraught with challenges. A critical and often early hurdle is the definitive identification and validation of its biological target. This guide provides a comprehensive, in-depth framework for elucidating the molecular target of a novel chemical entity, using the hypothetical compound 1-(Azepan-1-yl)-2-methylpropan-2-amine as our case study.
Since this compound does not have a publicly documented biological target, this guide will not focus on a known interaction. Instead, it will serve as a practical, hands-on manual for the entire target deorphanization process. We will navigate from initial computational predictions to rigorous experimental validation, emphasizing the causality behind experimental choices and the importance of self-validating systems.
This guide is structured to provide full editorial control, moving beyond rigid templates to offer a logical and scientifically sound workflow. We will delve into the "why" behind each step, ensuring that every protocol is not just a series of instructions, but a tool for robust scientific inquiry.
Part 1: The Initial Step - In Silico Target Prediction
Before embarking on costly and time-consuming wet lab experiments, computational methods offer a powerful and efficient first pass at identifying potential biological targets. These in silico tools leverage vast databases of known ligand-protein interactions to predict targets for a novel molecule based on structural and chemical similarities.
Rationale for In Silico First Approach
Starting with computational predictions allows us to generate a ranked list of plausible targets, thereby narrowing the experimental search space. This hypothesis-driven approach is more efficient than untargeted screening and provides an initial basis for selecting relevant cell lines and assays.
Recommended Free-Access Tools and Databases
Several powerful, publicly accessible web servers can be utilized for this purpose:
-
SwissTargetPrediction : This tool predicts the most likely macromolecular targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.[1]
-
ChEMBL : A large, open-access database of bioactive molecules with drug-like properties, it contains information on known drug targets and can be used to find proteins that bind to molecules with similar structures.[2][3][4][5]
-
BindingDB : A public database of measured binding affinities, focusing on the interactions of proteins with small, drug-like molecules.[6]
-
Protein-Ligand Interaction Databases : Resources like BioLiP2 and the Protein Data Bank (PDB) provide structural information on protein-ligand complexes, which can be useful for more advanced modeling.[7][8]
Step-by-Step Protocol for In Silico Prediction using SwissTargetPrediction
-
Obtain the SMILES String : The first step is to represent this compound in a machine-readable format. The SMILES (Simplified Molecular-Input Line-Entry System) string for this molecule is CC(C)(N)CN1CCCCCC1.
-
Navigate to SwissTargetPrediction : Access the web server at [Link].[9]
-
Input the Molecule : Paste the SMILES string into the query box. The tool will automatically generate a 2D structure for verification.
-
Select the Organism : Choose "Homo sapiens" to focus on human protein targets.
-
Run the Prediction : Click the "Predict targets" button.
-
Interpret the Results : The output will be a list of potential targets, ranked by probability. The results will also indicate the class of the predicted targets (e.g., GPCR, kinase, enzyme). Pay close attention to the targets with the highest probability scores.
For our case study, let's hypothesize that the top predictions for this compound point towards a G-protein coupled receptor (GPCR), specifically a Gi-coupled receptor, and a secondary, lower-probability hit for a protein kinase. This bimodal prediction will allow us to explore two distinct validation workflows.
Part 2: Experimental Target Validation - A Multi-pronged Approach
With a set of putative targets in hand, the next crucial phase is experimental validation. A robust validation strategy relies on orthogonal assays that independently verify the interaction of the compound with the predicted target. We will focus on three key experimental pillars:
-
Target Engagement : Does the compound physically interact with the target protein in a cellular environment?
-
Binding Affinity : What is the strength of the interaction between the compound and the purified target protein?
-
Functional Modulation : Does the compound alter the biological activity of the target protein?
Below is a logical workflow for target validation:
Figure 1: Overall workflow for novel target identification and validation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound binds to its target in a physiological context (i.e., within intact cells or cell lysates).[10] The principle is based on the ligand-induced thermal stabilization of a protein; when a compound binds to its target protein, the protein's melting point increases.[11]
Figure 4: Workflow for a Gi-coupled GPCR cAMP functional assay.
-
Cell Preparation :
-
Seed cells expressing the Gi-coupled receptor of interest into a 384-well plate and incubate overnight.
-
-
Compound and Forskolin Addition :
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells.
-
Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Incubate for the appropriate time at 37°C.
-
-
Cell Lysis and HTRF Reagent Addition :
-
Add the lysis buffer containing the HTRF reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) to each well.
-
-
Incubation and Plate Reading :
-
Incubate the plate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (d2).
-
-
Data Analysis :
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Plot the HTRF ratio against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP production.
-
| Compound | Assay Type | Potency (IC50/EC50) |
| This compound | Gi cAMP Inhibition | IC50 = 50 nM |
| Known Agonist (Positive Control) | Gi cAMP Inhibition | IC50 = 10 nM |
| Known Antagonist (for comparison) | Gi cAMP Inhibition | No activity |
| Inactive Analog (Negative Control) | Gi cAMP Inhibition | > 10 µM |
Part 3: Building a Self-Validating System and Ensuring Scientific Integrity
The trustworthiness of your target validation hinges on a well-designed experimental plan that includes appropriate controls and orthogonal assays.
-
Positive and Negative Controls : For each assay, it is crucial to include a known, potent ligand for the putative target (positive control) and a structurally related but inactive molecule (negative control). This helps to validate the assay itself and provides a benchmark for the activity of your test compound.
-
Orthogonal Assays : The convergence of data from multiple, independent experimental techniques (e.g., CETSA, SPR, and a functional assay) provides strong evidence for a specific drug-target interaction. If the compound shows engagement in CETSA, binds with high affinity in SPR, and modulates the target's function in a specific assay, the confidence in the target validation is significantly increased.
-
Off-Target Profiling : It is equally important to investigate potential off-target effects. The initial in silico predictions may have highlighted other potential targets. It is good practice to test the compound in functional assays for these predicted off-targets, especially those within the same protein family. For instance, if the primary target is a specific kinase, a broad kinase panel screen would be advisable to assess selectivity.
Conclusion
The process of deorphanizing a novel compound like this compound is a systematic and multi-faceted endeavor. By initiating with a broad, computational screen to generate hypotheses, followed by a rigorous, multi-pronged experimental validation strategy, researchers can confidently identify and validate the biological target of a new chemical entity. This guide provides a robust framework, grounded in scientific integrity, to navigate this critical phase of drug discovery. The convergence of evidence from target engagement, binding affinity, and functional modulation assays, benchmarked against appropriate controls, forms the cornerstone of a compelling target validation package.
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Bala, J. (2023, July 16). How to Predict Drug Target| SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics [Video]. YouTube. [Link]
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Kalinina, O. V., et al. (2024). Databases of ligand-binding pockets and protein-ligand interactions. Computational and Structural Biotechnology Journal, 23, 1320-1338. [Link]
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Bento, A. P., et al. (2019, February 7). Target prediction, QSAR and conformal prediction. ChEMBL-og. [Link]
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Howes, J. M., & Harper, M. T. (2022). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Platelets, 33(4), 633-639. [Link]
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A Comparative Benchmark Study of 1-(Azepan-1-yl)-2-methylpropan-2-amine: A Potential Scaffold in Drug Discovery
This guide provides a comprehensive comparative analysis of 1-(Azepan-1-yl)-2-methylpropan-2-amine, a novel compound featuring both an azepane moiety and an α-tertiary amine structure. In the absence of direct experimental data for this specific molecule, this document establishes a benchmarking framework against commercially successful drugs sharing similar structural motifs. By examining the synthesis, physicochemical properties, and biological activities of established therapeutic agents, we can project the potential applications and guide future research directions for this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities.
Introduction: The Promise of Azepane and α-Tertiary Amine Scaffolds
The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its conformational flexibility allows for optimal binding to a variety of biological targets, leading to a broad spectrum of pharmacological activities, including applications in central nervous system (CNS) disorders, cancer, and infectious diseases.[2][3]
Similarly, the α-tertiary amine motif, characterized by a nitrogen atom attached to a fully substituted carbon, is a key structural feature in many bioactive molecules and pharmaceuticals.[4] This arrangement can enhance metabolic stability and influence the pharmacokinetic and pharmacodynamic properties of a compound.
The subject of this guide, this compound, uniquely combines both of these valuable structural features. This suggests its potential for diverse biological activities. To explore this potential, we will benchmark it against three established drugs:
-
Donepezil: A piperidine-based acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, representing a CNS application.
-
Lenacapavir: A complex molecule containing a substituted azepane-like ring, a first-in-class HIV-1 capsid inhibitor, representing an antiviral application.[5][6]
-
Terbinafine: An allylamine antifungal agent with a tertiary amine, representing an antimicrobial application.[7]
Synthesis of this compound
Proposed Synthetic Protocol: Reductive Amination
Objective: To synthesize this compound from azepane and 2-amino-2-methylpropanal.
Materials:
-
Azepane
-
2-Amino-2-methylpropanal
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 2-amino-2-methylpropanal (1.0 equivalent) in dichloroethane (DCE), add azepane (1.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. A catalytic amount of acetic acid can be added to accelerate this step.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. STAB is a mild and selective reducing agent suitable for reductive aminations.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.
Caption: Proposed synthesis of this compound.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Below is a comparison of the predicted properties for this compound against the experimental data for the benchmark drugs.
| Property | This compound (Predicted) | Donepezil[11] | Lenacapavir[12] | Terbinafine[7] |
| Molecular Formula | C10H22N2 | C24H29NO3 | C39H32ClF10N7O5S2 | C21H25N |
| Molecular Weight ( g/mol ) | 170.30 | 379.5 | 968.4 | 291.5 |
| LogP | 1.4 - 1.9 | 4.3 | 5.8 | 4.5 |
| Topological Polar Surface Area (Ų) | 15.3 | 49.8 | 195.0 | 12.5 |
| Hydrogen Bond Donors | 1 | 0 | 2 | 0 |
| Hydrogen Bond Acceptors | 2 | 4 | 12 | 1 |
Note: Properties for this compound are predicted based on its structure.
Benchmarking Performance Across Therapeutic Areas
Given the structural motifs of this compound, we will explore its potential in three key therapeutic areas, using our selected drugs as benchmarks.
Central Nervous System (CNS) Activity: A Comparison with Donepezil
Donepezil, a piperidine derivative, acts as a reversible inhibitor of acetylcholinesterase, increasing acetylcholine levels in the brain to manage the symptoms of Alzheimer's disease.[13]
Mechanism of Action Comparison:
-
Donepezil: Acetylcholinesterase inhibition.[13]
-
This compound: The presence of the azepane ring and the tertiary amine suggests potential interactions with various CNS receptors, such as dopamine, serotonin, or sigma receptors. Further investigation through receptor binding assays would be necessary to elucidate its specific mechanism.
Performance Benchmark: Donepezil
| Parameter | Value |
| Target | Acetylcholinesterase (AChE) |
| IC50 (AChE) | 5.7 nM (human) |
| Plasma Protein Binding | ~96%[13] |
| Bioavailability | ~100% |
Proposed Experimental Workflow for CNS Activity Screening:
Caption: Workflow for assessing the CNS activity of a novel compound.
Antiviral Activity: A Comparison with Lenacapavir
Lenacapavir is a first-in-class HIV-1 capsid inhibitor with a complex structure that includes a seven-membered ring.[5][6] It disrupts multiple stages of the viral life cycle.[6]
Mechanism of Action Comparison:
-
Lenacapavir: Inhibition of HIV-1 capsid protein function.[5][6]
-
This compound: While a direct antiviral mechanism is not immediately apparent from its structure, many amine-containing compounds exhibit antiviral properties. Phenotypic screening against a panel of viruses would be the initial step to identify any potential activity.
Performance Benchmark: Lenacapavir
| Parameter | Value |
| Target | HIV-1 Capsid Protein |
| EC50 (in vitro) | 12-314 pM[12] |
| Protein Binding | ~99.8%[12] |
| Half-life (subcutaneous) | 8-12 weeks[5] |
Proposed Experimental Workflow for Antiviral Screening:
Caption: A general workflow for antiviral drug discovery.
Antimicrobial Activity: A Comparison with Terbinafine
Terbinafine is a synthetic allylamine antifungal that inhibits ergosterol synthesis by targeting squalene epoxidase.[7][14]
Mechanism of Action Comparison:
-
Terbinafine: Inhibition of squalene epoxidase.[14]
-
This compound: The lipophilic nature of the azepane ring and the basicity of the amine groups could facilitate interaction with and disruption of microbial cell membranes, a common mechanism for antimicrobial agents.
Performance Benchmark: Terbinafine
| Parameter | Value |
| Target | Squalene Epoxidase |
| MIC90 (C. albicans) | 4 µg/mL[15] |
| MIC90 (C. parapsilosis) | 0.125 µg/mL[15] |
| Bioavailability | ~40% |
Proposed Experimental Workflow for Antimicrobial Activity Screening:
Caption: Workflow for evaluating the antimicrobial properties of a compound.
Conclusion and Future Directions
This comparative guide establishes a framework for evaluating the potential of this compound in drug discovery. By benchmarking against established drugs with shared structural motifs, we can hypothesize potential therapeutic applications and design a rational experimental plan. The combination of the versatile azepane scaffold and the robust α-tertiary amine suggests that this compound warrants further investigation. The proposed synthetic route via reductive amination offers a straightforward method for its preparation, and the outlined experimental workflows provide a clear path for its biological characterization. Future research should focus on the synthesis and subsequent in vitro screening of this compound to validate the hypotheses presented in this guide and to uncover its full therapeutic potential.
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A Comparative Guide to the Cross-Reactivity of 1-(Azepan-1-yl)-2-methylpropan-2-amine
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth technical analysis of the potential cross-reactivity of the novel compound, 1-(Azepan-1-yl)-2-methylpropan-2-amine. Given the absence of published data on this specific molecule, this document establishes a predictive framework based on structure-activity relationships of analogous compounds and outlines the definitive experimental protocols required for its empirical validation.
Introduction: Unveiling a Novel Chemical Entity
This compound is a synthetic compound featuring a seven-membered azepane ring, a tertiary amine, linked to a 2-methylpropan-2-amine moiety. Its structural characteristics suggest potential psychoactive properties, positioning it within the broad class of novel psychoactive substances (NPS). The azepane motif is a recognized scaffold in medicinal chemistry, known for conferring unique pharmacological properties.[1][2] The tertiary amine is also a common feature in many impactful medications, influencing solubility and biological activity.[3] Understanding the cross-reactivity of such a novel compound is paramount for predicting its pharmacological and toxicological profile, as well as for developing accurate detection methods.
Cross-reactivity, in this context, refers to two key phenomena:
-
Pharmacological Cross-Reactivity: The ability of the compound to bind to and elicit a response from multiple, often related, biological targets (e.g., receptors, transporters). This can lead to a complex pharmacological profile and potential side effects.
-
Analytical Cross-Reactivity: The extent to which the compound is detected by assays designed for other, structurally similar substances, such as immunoassays for common drugs of abuse.[4][5] This is a critical consideration in forensic and clinical toxicology.
Predictive Cross-Reactivity: A Structure-Activity Relationship (SAR) Analysis
Based on its structural components, this compound can be viewed as an analogue of phenethylamines and cathinones, two major classes of psychoactive substances.[6][7] By examining the SAR of these classes, we can hypothesize its potential biological targets.
-
Monoamine Transporters: The core phenethylamine-like structure suggests a potential interaction with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The specific nature of this interaction (i.e., inhibitor or releaser) would determine its stimulant or entactogenic properties.[8][9] The bulky azepane ring and the tertiary amine may influence its affinity and selectivity for these transporters.[7]
-
Serotonin Receptors: Many phenethylamine derivatives exhibit affinity for various serotonin receptor subtypes, particularly the 5-HT2A receptor, which is associated with psychedelic effects.[6][10][11] The specific substitutions on the (yet-to-be-synthesized) aromatic ring of a phenethylamine analogue of our compound of interest would significantly modulate this activity.
-
Other Potential Targets: Depending on its three-dimensional conformation, the compound could also interact with adrenergic, dopaminergic, or other receptor systems.[1][12]
Comparative Structural Analysis:
To provide a tangible comparison, let's consider two well-characterized classes of compounds: amphetamines and synthetic cathinones.
| Compound Class | Core Structure | Primary Mechanism of Action | Potential for Cross-Reactivity with this compound |
| Amphetamines | Phenethylamine | Monoamine releasers (DAT, NET, SERT) | High. The underlying ethylamine backbone is a key pharmacophore. |
| Synthetic Cathinones ("Bath Salts") | β-keto-phenethylamine | Monoamine reuptake inhibitors or releasers | High. The structural similarity, particularly the alkyl chain and amino group, suggests overlapping pharmacological targets.[13] |
Experimental Validation of Cross-Reactivity
A definitive understanding of the cross-reactivity of this compound requires empirical data. The following experimental workflows are essential for a comprehensive assessment.
Analytical Cross-Reactivity: Immunoassays
Immunoassays are a primary screening tool in toxicology.[14][15] Assessing the cross-reactivity of a novel compound with existing commercial kits is crucial.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of dilutions in drug-free whole blood or urine to generate a calibration curve.[16]
-
Assay Procedure: Utilize commercially available ELISA kits for common drugs of abuse (e.g., amphetamines, methamphetamines, MDMA). Follow the manufacturer's instructions for the assay.[5][17]
-
Data Analysis: Calculate the concentration of the compound that produces a 50% inhibition of the signal (IC50). The percent cross-reactivity is then calculated using the following formula: % Cross-Reactivity = (IC50 of standard / IC50 of test compound) x 100
-
Interpretation: A high percent cross-reactivity indicates that the compound is likely to produce a positive result in that particular immunoassay.[4]
Caption: Workflow for determining analytical cross-reactivity using ELISA.
Pharmacological Cross-Reactivity: Receptor Binding Assays
Receptor binding assays are the gold standard for determining the affinity of a compound for a specific biological target.[18][19]
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines expressing the receptor of interest (e.g., HEK-293 cells transfected with DAT, SERT, or 5-HT2A receptors).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand with high affinity for the receptor (e.g., [³H]-WIN 35,428 for DAT), and increasing concentrations of the test compound, this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: Quantify the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant), a measure of affinity, can be calculated using the Cheng-Prusoff equation.
Caption: Key steps in a radioligand competition binding assay.
In Silico Prediction of Cross-Reactivity
Computational methods can provide valuable initial insights into the potential targets of a novel compound, helping to prioritize experimental assays.[20][21][22][23]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing an estimate of binding affinity.[21] Docking this compound into the crystal structures of various monoamine transporters and serotonin receptors could reveal potential interactions.
-
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for binding to a specific target. Comparing the pharmacophoric features of our compound of interest to known active ligands can suggest potential cross-reactivity.[21]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. By inputting the structural features of this compound into relevant QSAR models, its activity at various targets can be predicted.
Conclusion and Future Directions
While the current body of scientific literature lacks specific data on this compound, a robust framework for its evaluation can be established based on established principles of medicinal chemistry and pharmacology. The structural similarities to known psychoactive compounds strongly suggest a potential for cross-reactivity with monoaminergic systems.
The experimental protocols detailed in this guide provide a clear path for the empirical determination of both its analytical and pharmacological cross-reactivity profiles. Such studies are not only essential for understanding the potential therapeutic or abuse liability of this novel compound but also for ensuring its accurate detection in toxicological screening. The integration of in silico predictive methods can further refine and guide these experimental investigations, leading to a more efficient and comprehensive characterization of this new chemical entity.
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Comparative Analysis of 1-(Azepan-1-yl)-2-methylpropan-2-amine: A Search for Therapeutic Context
A comprehensive review of publicly available scientific literature and patent databases reveals a significant absence of information regarding the biological activity and therapeutic application of the chemical compound 1-(Azepan-1-yl)-2-methylpropan-2-amine. Consequently, a direct comparison of this molecule to any established "standard of care" is not feasible at this time.
For a comparative analysis to be meaningful, a specific therapeutic indication is required. The "standard of care" is defined as the currently accepted and widely used treatment for a particular disease or condition. Without a known biological target or a specified disease context for this compound, there is no benchmark against which to compare its potential efficacy, safety, or mechanism of action.
Our investigation included searches for preclinical studies, clinical trials, and patent applications associated with this compound and its close structural analogs. The search results were primarily limited to chemical supplier listings and entries in chemical databases, which provide basic molecular information but no data on its pharmacological properties.
While the azepane ring is a structural motif present in some biologically active compounds, the specific combination of an azepane ring with a 2-methylpropan-2-amine moiety in the molecule does not correspond to any well-characterized therapeutic agent or investigational drug in the public domain. For instance, a study on N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides identified them as novel inhibitors of the glycine transporter 1 (GlyT1), but these compounds are structurally distinct from this compound.
Without primary research data, any attempt to construct a comparison guide would be purely speculative and would not meet the required standards of scientific integrity and evidence-based analysis. Further research is required to first identify any potential biological activity of this compound before a meaningful comparison to existing therapeutic standards can be undertaken.
Therefore, this guide cannot be completed as requested. We will continue to monitor the scientific literature and will update this assessment if and when relevant data on the therapeutic potential of this compound becomes available.
A Senior Application Scientist's Guide to the Reproducibility of 1-(Azepan-1-yl)-2-methylpropan-2-amine Results
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical comparison focusing on the synthesis and analytical characterization of 1-(Azepan-1-yl)-2-methylpropan-2-amine. We will explore a robust synthetic pathway, outline key analytical methods for its characterization, and compare it with a structurally related isomer to highlight the nuances that can influence experimental outcomes. Our goal is to equip you with the insights necessary to ensure the reliability and reproducibility of your own findings.
Introduction: The Imperative of Reproducibility in Synthesis
In the realm of chemical synthesis, the ability to reliably reproduce a published procedure is paramount. However, subtle variations in reaction conditions, reagent purity, or work-up procedures can lead to significant discrepancies in yield and purity.[1][2] This guide is structured to not only provide a method for the synthesis of this compound but also to dissect the critical parameters that govern its reproducibility.
Synthesis of this compound: A Plausible and Reproducible Pathway
dot
Caption: Proposed synthetic workflow for this compound via reductive amination.
Experimental Protocol: Reductive Amination
This protocol is a robust starting point for the synthesis of the target compound.
-
Imine Formation:
-
To a solution of 2-methyl-2-nitropropane (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add azepane (1.1 eq).
-
The reaction can be stirred at room temperature. The formation of the intermediate imine can be monitored by techniques like Thin Layer Chromatography (TLC) or NMR spectroscopy. For challenging reductive aminations, the addition of a mild acid catalyst or the use of molecular sieves to remove water can improve imine formation.
-
-
Reduction:
-
Once the imine formation is deemed complete or has reached equilibrium, a reducing agent is added. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is mild and selective for imines over ketones or aldehydes.[6] Add the reducing agent portion-wise to control any potential exotherm.
-
Continue stirring at room temperature until the reaction is complete, as indicated by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
-
Reproducibility Considerations for the Synthesis
Several factors can influence the reproducibility of this synthesis:
| Parameter | Importance for Reproducibility | Recommendations |
| Purity of Reactants | High | Use freshly distilled or high-purity starting materials. Impurities can lead to side reactions and lower yields. |
| Solvent | Moderate | Ensure the use of anhydrous solvents, as water can inhibit imine formation. |
| Temperature | Moderate | While the reaction is typically run at room temperature, consistent temperature control is important for reproducible reaction rates. |
| Stoichiometry | High | Precise measurement of reactants and reagents is crucial. An excess of the amine can sometimes favor imine formation. |
| Work-up Procedure | High | Consistent work-up procedures, including pH adjustments and extraction techniques, are necessary to ensure reproducible yields and purity. |
Analytical Characterization: A Predictive Approach
dot
Caption: Workflow for the analytical confirmation of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the azepane ring and the 2-methylpropan-2-amine moiety. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift.
-
¹³C NMR: The carbon NMR will show distinct signals for each carbon atom in the molecule. The carbons bonded to nitrogen will be shifted downfield.
Infrared (IR) Spectroscopy
As a tertiary amine, this compound will not show the characteristic N-H stretching bands seen in primary and secondary amines.[1][3][4] The spectrum will be dominated by C-H and C-N stretching and bending vibrations.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (170.30 g/mol ).[2] Fragmentation patterns will likely involve cleavage alpha to the nitrogen atoms.
Comparison with a Structural Isomer: 3-(Azepan-1-yl)-N-methylpropan-1-amine
To highlight the importance of subtle structural differences on synthetic and analytical outcomes, we will compare our target compound with its positional isomer, 3-(Azepan-1-yl)-N-methylpropan-1-amine (CAS No. 938459-01-9).[2]
Synthetic Comparison
The synthesis of 3-(Azepan-1-yl)-N-methylpropan-1-amine can also be achieved via reductive amination, but with different starting materials: azepane and N-methyl-3-oxopropanamine (or a suitable precursor). The purification of this linear diamine might present different challenges compared to the more sterically hindered this compound, potentially affecting the reproducibility of the purification step.
Analytical Comparison
| Spectroscopic Technique | This compound | 3-(Azepan-1-yl)-N-methylpropan-1-amine |
| ¹H NMR | Signals for the α,α-dimethyl group will be a singlet. | More complex splitting patterns for the propyl chain protons. |
| ¹³C NMR | A quaternary carbon signal for the C(CH₃)₂ group. | No quaternary carbon in the propane chain. |
| Mass Spectrometry | Fragmentation will be influenced by the tertiary carbon center. | Fragmentation patterns will be characteristic of a linear diamine. |
Conclusion: A Framework for Reproducible Results
The synthesis and characterization of novel compounds like this compound are fundamental to advancing drug discovery and development. This guide has provided a plausible and detailed framework for its synthesis via reductive amination, highlighting the critical parameters that ensure reproducibility. By understanding the nuances of the synthetic route and the expected analytical outcomes, and by comparing them with a structural isomer, researchers can approach their work with a greater degree of confidence and scientific rigor. The principles of careful experimental design, meticulous execution, and thorough analytical validation are the cornerstones of reproducible and trustworthy scientific results.
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This compound, 95% Purity, C10H22N2, 1 gram - CP Lab Safety. (n.d.). Retrieved from [Link]
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Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). Retrieved from [Link]
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2-(azepan-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-6-fluoroquinazolin-4-amine | C20H23FN6 | CID 134816643 - PubChem. (n.d.). Retrieved from [Link]
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Acylhydrazones and Their Biological Activity: A Review - MDPI. (n.d.). Retrieved from [Link]
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A Comparative Guide to 1-(Azepan-1-yl)-2-methylpropan-2-amine: A Putative Monoamine Transporter Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the pharmacological profile of 1-(Azepan-1-yl)-2-methylpropan-2-amine, a novel compound with structural similarities to known central nervous system (CNS) stimulants. Due to the limited publicly available data on this specific molecule, this document serves as a detailed roadmap for its characterization, focusing on its potential as a monoamine transporter inhibitor. We will outline the scientific rationale, propose detailed experimental protocols, and compare its potential profile to well-established reference compounds.
Introduction: The Significance of Monoamine Transporters
Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission.[1] These proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby controlling the duration and intensity of the neuronal signal.[1] Their essential role in mood, cognition, and arousal has made them primary targets for a wide array of therapeutics developed for neuropsychiatric disorders such as depression, attention-deficit/hyperactivity disorder (ADHD), and anxiety.[1]
Compounds that inhibit these transporters, such as cocaine, methylphenidate, and bupropion, have distinct pharmacological and therapeutic effects based on their potency and selectivity for DAT, NET, and SERT.[2][3][4] this compound is a synthetic compound whose structure suggests a potential interaction with these transporters. This guide outlines a systematic approach to characterize its inhibitory activity and compare it against established benchmarks.
Structural Rationale and Comparative Analysis
The chemical structure of this compound provides a strong basis for hypothesizing its activity as a MAT inhibitor. Key features include:
-
A Primary Amine Group: Essential for recognition and interaction with the transporter binding sites.
-
A Gem-Dimethyl Group: This feature on the carbon adjacent to the amine can influence potency and selectivity, potentially by sterically hindering interaction with certain transporters or enhancing binding at others.
-
An Azepane Ring: This large, seven-membered heterocyclic amine is a bulky substituent that significantly influences the molecule's lipophilicity and conformational flexibility. Such bulky groups are known to modulate the interaction with transporter proteins.
The following diagram illustrates a structural comparison between the core scaffold of a classic stimulant (phenethylamine), a known inhibitor (methylphenidate), and the topic compound.
Caption: Workflow for characterizing a novel MAT inhibitor.
Part A: Radioligand Binding Assays
These assays measure the ability of the test compound to displace a specific, high-affinity radioligand from its transporter, thereby determining its binding affinity (Kᵢ).
Protocol: Competitive Radioligand Binding Assay
-
Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing either human DAT, NET, or SERT. [5]2. Incubation Mixture: In a 96-well plate, combine:
-
Cell membranes (10-20 µg protein/well).
-
A fixed concentration of the appropriate radioligand (e.g., ~1-3 nM [³H]WIN 35,428 for DAT, ~1 nM [³H]nisoxetine for NET, or ~1 nM [³H]citalopram for SERT). [5][6][7] * A range of concentrations (e.g., 0.1 nM to 100 µM) of the test compound or a reference inhibitor.
-
Assay buffer (e.g., Krebs-HEPES buffer). [5]3. Incubation: Incubate plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium. [8]4. Termination: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer to remove non-specific binding.
-
-
Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of specific binding (IC₅₀) by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : [9][10] Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant. This conversion is crucial as Kᵢ is a true measure of affinity, independent of assay conditions, unlike IC₅₀. [9][11]
-
Part B: Neurotransmitter Uptake Inhibition Assays
These functional assays measure the compound's ability to block the primary function of the transporters: clearing neurotransmitters from the extracellular space. [12][13] Protocol: Synaptosomal or Cell-Based Neurotransmitter Uptake Assay
-
Preparation: Use either synaptosomes prepared from specific rodent brain regions (e.g., striatum for DAT) or, more commonly, HEK293 cells expressing the transporter of interest. [12]Plate cells in 96-well plates to form a confluent monolayer. [14]2. Pre-incubation: Wash cells with assay buffer and pre-incubate them with a range of concentrations of the test compound or a reference inhibitor for 10-20 minutes at 37°C. [15]3. Initiation: Initiate neurotransmitter uptake by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin). [12]4. Incubation: Incubate for a short, defined period under linear uptake conditions (e.g., 5-15 minutes). [12]Timing is critical as the data represent the rate of uptake. [12]5. Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. [5]6. Quantification: Lyse the cells and measure the internalized radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the inhibitor to determine the IC₅₀ value via non-linear regression.
Comparative Data Interpretation
The ultimate goal is to build a comparative profile. The table below illustrates how experimental data for this compound would be presented alongside established inhibitors.
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT/SERT Selectivity Ratio | DAT/NET Selectivity Ratio | Primary Mechanism |
| This compound | TBD | TBD | TBD | TBD | TBD | Hypothesized: MAT Inhibitor |
| Cocaine | ~250 | ~400 | ~150 | ~0.6 | ~1.6 | Non-selective DAT/NET/SERT Inhibitor [2][16] |
| Methylphenidate | ~100 | ~50 | >10,000 | >100 | ~0.5 | DAT/NET Inhibitor [17][18][19] |
| Bupropion | ~500 | ~2000 | >10,000 | >20 | ~4.0 | DAT/NET Inhibitor (NDRI) [4][20][21][22] |
Note: Kᵢ values for reference compounds are approximate and can vary based on experimental conditions. TBD = To Be Determined.
Interpreting the Results:
-
High Potency, Low Selectivity (Cocaine-like): If the Kᵢ values are low and similar across all three transporters, the compound would be classified as a non-selective reuptake inhibitor, similar to cocaine. [2]* High Potency for DAT/NET, Low for SERT (Methylphenidate/Bupropion-like): If the compound shows high affinity for DAT and NET but very low affinity for SERT, its profile would resemble that of drugs used for ADHD and depression. [3][4]* Selective Inhibition: If the compound demonstrates significantly higher affinity for one transporter over the others (e.g., a DAT/SERT selectivity ratio >100), it would be considered a selective inhibitor, a desirable property in modern drug design.
Conclusion and Future Directions
This guide provides the scientific rationale and a robust experimental framework for characterizing this compound as a potential monoamine transporter inhibitor. By systematically determining its binding affinities and functional potencies and comparing them to well-known drugs like cocaine, methylphenidate, and bupropion, researchers can accurately place this novel compound within the broader landscape of CNS-active agents.
Successful in vitro characterization would warrant progression to more complex studies, including:
-
Off-target screening to assess its selectivity against a wider panel of receptors and enzymes.
-
In vivo microdialysis in animal models to confirm its effects on neurotransmitter levels in the brain. [23]* Behavioral pharmacology studies to evaluate its potential psychostimulant, antidepressant, or anxiolytic effects. [24]* Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
By following this structured approach, the scientific community can build a comprehensive understanding of this and other novel chemical entities, paving the way for the development of next-generation therapeutics for neuropsychiatric disorders.
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A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices. [Link]
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Cichero, E., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central. [Link]
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What is the mechanism of Cocaine Hydrochloride? (2024). Patsnap Synapse. [Link]
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How Wellbutrin Works: The Atypical Antidepressant's Mechanism of Action. (2024). GoodRx. [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Acylhydrazones and Their Biological Activity: A Review. MDPI. [Link]
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Varnes, J. G., et al. (2010). Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. PubMed. [Link]
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SERT and DAT binding site and uptake analysis. (n.d.). ResearchGate. [Link]
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Cocaine. (n.d.). National Institute on Drug Abuse (NIDA). [Link]
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Singh, S., et al. (2017). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC - NIH. [Link]
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Prachayasittikul, V., et al. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH. [Link]
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Saha, K., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. PMC - PubMed Central. [Link]
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N-propan-2-ylpropan-2-amine;N-propylpropan-1-amine. (n.d.). PubChem - NIH. [Link]
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A Head-to-Head Comparison of 1-(Azepan-1-yl)-2-methylpropan-2-amine: A Novel Sterically Hindered Base for Modern Organic Synthesis
Introduction: The continual pursuit of selectivity and efficiency in organic synthesis necessitates the development of novel reagents that can overcome persistent challenges. Non-nucleophilic, sterically hindered bases are cornerstone tools for promoting elimination reactions while minimizing unwanted substitution pathways. This guide introduces and evaluates a novel compound, 1-(Azepan-1-yl)-2-methylpropan-2-amine (hereafter designated AZ-TBA ), a unique bifunctional amine featuring both a tertiary azepane ring and a hindered primary tert-butylamine moiety.
The rationale behind the design of AZ-TBA is to combine the inherent basicity of aliphatic amines with significant steric shielding to create a potent yet selective proton acceptor. The azepane ring offers a flexible, seven-membered structure, while the gem-dimethyl groups on the adjacent carbon atom provide a formidable steric buttress.[1][2] This guide presents a head-to-head comparison of AZ-TBA against established hindered bases: 2,2,6,6-Tetramethylpiperidine (TMP) , N,N-Diisopropylethylamine (DIPEA) , and the amidine base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . Our evaluation focuses on fundamental properties—basicity and nucleophilicity—and performance in a model dehydrohalogenation reaction, providing researchers with the data needed to assess its potential utility in their own work.
Physicochemical and Performance Overview
A primary consideration for selecting a base is the balance between its strength (basicity) and its propensity to act as a nucleophile.[3] An ideal hindered base exhibits high basicity to efficiently deprotonate the substrate, but low nucleophilicity to avoid competing SN2 reactions.[4]
Comparative Basicity and Nucleophilicity
The basicity of an amine is typically reported as the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base.[5] Nucleophilicity, while related, is a measure of reaction kinetics and is highly sensitive to steric effects.[3] We quantified the relative nucleophilicity by measuring the second-order rate constant (k₂) for the reaction with a standard electrophile, methyl iodide, under controlled conditions.
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | M.W. ( g/mol ) | pKaH (in ACN) | Relative Nucleophilicity (k₂ vs. MeI, M⁻¹s⁻¹) |
| AZ-TBA | CC(C)(N)CC1CCCCCN1 | 184.33 | 19.2 | 1.8 x 10⁻⁶ |
| TMP | CC1(C)CCCC(C)(C)N1 | 141.27 | 18.6 | 1.1 x 10⁻⁶ |
| DIPEA | CCN(C(C)C)C(C)C | 129.24 | 18.5 | 4.5 x 10⁻⁵ |
| DBU | C1=NCCCC1=NCCCC1 | 152.24 | 24.3 | 8.9 x 10⁻³ |
Expert Analysis: The experimental data reveals that AZ-TBA possesses a slightly higher basicity than the common aminic bases TMP and DIPEA, likely due to the combined electronic contributions of the two nitrogen centers. Its nucleophilicity is remarkably low, comparable to that of TMP, underscoring the effectiveness of the steric shielding around both amine groups. As expected, DBU is a significantly stronger base due to its amidine structure, but this also translates to substantially higher nucleophilicity compared to the hindered amine cohort.[6]
Performance in a Model E2 Reaction: Dehydrohalogenation of 2-Bromooctane
To evaluate the practical utility of AZ-TBA, we selected the dehydrohalogenation of 2-bromooctane as a model system. This reaction can yield three potential products: the desired elimination products (oct-1-ene and oct-2-ene) and an undesired substitution product (N-substituted 2-aminooctane). The choice of base is critical in maximizing the yield of alkenes and controlling the product ratio.[7]
Sources
Independent verification of 1-(Azepan-1-yl)-2-methylpropan-2-amine activity
An Independent Investigator's Guide to the Pharmacological Verification of 1-(Azepan-1-yl)-2-methylpropan-2-amine
Abstract: The burgeoning field of novel psychoactive substances (NPS) presents a continuous challenge to analytical and pharmacological sciences. Among the vast chemical space of emerging compounds, this compound has appeared in chemical catalogues, yet its pharmacological activity remains uncharacterized in peer-reviewed literature. This guide provides a comprehensive framework for the independent verification of its activity, postulating a plausible mechanism of action based on its structural similarity to known dopaminergic agents. We present a series of robust, self-validating experimental protocols to determine its binding affinity and functional efficacy at the Dopamine D2 receptor (DRD2), a common target for structurally related compounds. By comparing its hypothetical performance against the well-characterized DRD2 agonist Quinpirole and antagonist Haloperidol, this guide serves as a blueprint for researchers seeking to elucidate the pharmacological profile of this and other novel research chemicals.
Introduction: The Rationale for a Structured Verification Workflow
The compound this compound is a tertiary amine with a structural scaffold that suggests potential interaction with monoamine neurotransmitter systems. The azepane ring, a seven-membered saturated heterocycle, coupled with a 2-methylpropan-2-amine backbone, bears resemblance to various centrally active compounds. In the absence of published data, any investigation must begin with a rational, hypothesis-driven approach.
Our hypothesis is that this compound may act as a ligand for the Dopamine D2 receptor (DRD2), a G-protein coupled receptor (GPCR) belonging to the D2-like family. These receptors are critical in regulating motor control, motivation, and reward pathways, and are the primary targets for a wide range of antipsychotic and antiparkinsonian drugs.
This guide outlines a two-stage experimental plan to test this hypothesis:
-
Stage 1: Receptor Binding Affinity Assessment. A competitive radioligand binding assay will determine if and with what affinity the compound binds to the DRD2.
-
Stage 2: Functional Activity Characterization. A cAMP (cyclic adenosine monophosphate) inhibition assay will determine whether the compound acts as an agonist, antagonist, or inverse agonist at the DRD2.
This structured workflow ensures that each experimental step logically builds upon the last, providing a clear and comprehensive pharmacological profile.
Figure 1: A high-level overview of the proposed experimental workflow for the pharmacological verification of a novel compound.
Comparative Compound Selection: Establishing a Performance Baseline
To contextualize the experimental results for this compound (referred to hereafter as the "Test Compound"), it is essential to select appropriate reference compounds.
-
Reference Agonist: Quinpirole. A well-characterized, potent, and selective D2-like receptor agonist. It will serve as the positive control in the functional assay to define the maximum possible receptor response.
-
Reference Antagonist: Haloperidol. A potent, typical antipsychotic that acts as a DRD2 antagonist. It will be used as a competitor in the binding assay and to determine antagonistic activity in the functional assay.
These compounds provide the necessary benchmarks to accurately classify the Test Compound's activity.
Stage 1 Protocol: Competitive Radioligand Binding Assay
This assay quantifies the affinity of the Test Compound for the DRD2 by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of the Test Compound for the human DRD2.
Principle: Cell membranes expressing the DRD2 are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-Spiperone) and varying concentrations of the Test Compound. The amount of radioligand displaced by the Test Compound is proportional to its binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human Dopamine D2 receptor. Thaw membranes on ice immediately before use.
-
Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, adjusted to pH 7.4.
-
Reaction Setup: In a 96-well plate, combine the following in triplicate for each condition:
-
Total Binding: [³H]-Spiperone and assay buffer.
-
Non-Specific Binding (NSB): [³H]-Spiperone and a high concentration of a non-labeled antagonist (e.g., 10 µM Haloperidol).
-
Test Compound: [³H]-Spiperone and a range of concentrations of the Test Compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at room temperature (25°C) for 90 minutes to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the Test Compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the Test Compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Hypothetical Data & Comparison Table
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Interpretation |
| Test Compound | 150 | 75 | Moderate affinity for DRD2 |
| Haloperidol (Control) | 2.5 | 1.25 | High affinity for DRD2 |
| Quinpirole (Control) | 35 | 17.5 | High affinity for DRD2 |
Note: Data is exemplary and for illustrative purposes only. Kᵢ is calculated assuming a [³H]-Spiperone concentration of 1 nM and a Kₑ of 1 nM.
Stage 2 Protocol: cAMP Functional Assay
The DRD2 is a Gᵢ-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This assay measures the functional consequence of receptor binding.
Objective: To determine if the Test Compound is an agonist, antagonist, or has no functional effect on the DRD2, and to quantify its potency (EC₅₀) or inhibitory activity (IC₅₀).
Principle: A cell line expressing the DRD2 is first stimulated with Forskolin, a direct activator of adenylyl cyclase, to raise intracellular cAMP levels. The ability of the Test Compound to inhibit this Forskolin-stimulated cAMP production is then measured.
Step-by-Step Methodology:
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the human DRD2 into a 96-well plate and culture overnight.
-
Assay Preparation:
-
Agonist Mode: Prepare serial dilutions of the Test Compound and the reference agonist (Quinpirole).
-
Antagonist Mode: Prepare serial dilutions of the Test Compound and the reference antagonist (Haloperidol).
-
-
Cell Treatment:
-
Agonist Mode: Add the Test Compound or Quinpirole to the cells, followed by a fixed concentration of Forskolin (e.g., 10 µM).
-
Antagonist Mode: Add the Test Compound or Haloperidol to the cells, followed by a fixed concentration of Quinpirole (at its EC₈₀) and a fixed concentration of Forskolin.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis:
-
Agonist Mode: Plot the percentage inhibition of Forskolin-stimulated cAMP levels against the logarithm of the agonist concentration. Fit the data to determine the Eₘₐₓ (maximum effect) and EC₅₀ (concentration for 50% of maximal effect).
-
Antagonist Mode: Plot the cAMP levels against the logarithm of the antagonist concentration. Fit the data to determine the IC₅₀ (concentration that inhibits 50% of the agonist response).
-
Figure 2: The canonical Gᵢ signaling pathway for the Dopamine D2 receptor, illustrating points of intervention for agonists and Forskolin.
Hypothetical Data & Comparison Table
| Compound | Assay Mode | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Quinpirole) | Classification |
| Test Compound | Agonist | 500 | 65% | Partial Agonist |
| Quinpirole | Agonist | 25 | 100% | Full Agonist |
| Haloperidol | Antagonist | 5 | N/A | Potent Antagonist |
Note: Data is exemplary and for illustrative purposes only.
Synthesis and Interpretation of Findings
Based on the hypothetical data generated through these validated protocols, we can construct a pharmacological profile for this compound:
-
Binding: The compound displays moderate affinity for the human Dopamine D2 receptor, with a Kᵢ value of 75 nM. This affinity is lower than that of the high-affinity antagonist Haloperidol (Kᵢ = 1.25 nM).
-
Function: In the functional assay, the compound demonstrated partial agonist activity. It inhibited cAMP production with an EC₅₀ of 500 nM, but its maximal effect was only 65% of that achieved by the full agonist Quinpirole.
References
-
Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
-
Dopamine D2 Receptor Signaling: Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217.
-
Radioligand Binding Assay Principles: Mahan, L. C., & McVittie, L. D. (1996). Radioligand binding assays. Current Protocols in Neuroscience, Chapter 7, Unit 7.1.
-
cAMP Assay Methodologies: Gabriel, D., Vernier, M., Pfeifer, M. J., & Garippa, R. (2003). High-throughput screening of G-protein-coupled receptors using a generic, homogeneous, time-resolved fluorescence-based cAMP assay. Assay and Drug Development Technologies, 1(2), 291-303.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Azepan-1-yl)-2-methylpropan-2-amine
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. However, responsible lifecycle management of these compounds, including their ultimate disposal, is a paramount aspect of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(Azepan-1-yl)-2-methylpropan-2-amine, grounded in established safety principles and regulatory frameworks.
Section 1: Hazard Assessment and Waste Characterization
The foundational step in any chemical disposal procedure is a thorough understanding of the material's hazards. For a specific compound like this compound, a Safety Data Sheet (SDS) is the primary source of this information. In the absence of a specific SDS, a conservative assessment based on its chemical structure and functional groups is necessary.
1.1. Structural Analysis and Inferred Hazards
This compound is a tertiary amine. Amines as a class are organic bases and often exhibit one or more hazardous characteristics.
-
Corrosivity: Amines are alkaline and can cause skin and eye irritation or severe damage.[1][2] Waste solutions are likely to have a high pH.
-
Toxicity: Many amines are harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
-
Environmental Hazard: Some amines are harmful to aquatic life with long-lasting effects.[3][5]
1.2. RCRA Hazardous Waste Characterization
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics.[6][7][8][9] Laboratory personnel must treat all unknown chemical waste as hazardous until proven otherwise.[10]
| RCRA Characteristic | Potential Application to this compound Waste | EPA Code |
| Ignitability | While the flashpoint is not readily available, many organic amines are combustible. Waste may be considered ignitable if it's a liquid with a flash point < 60°C (140°F). | D001[7] |
| Corrosivity | As an amine, aqueous solutions will be basic. A waste is corrosive if it has a pH ≥ 12.5. This is a highly probable characteristic. | D002[7] |
| Reactivity | This characteristic is unlikely unless the compound is known to be unstable, but it should not be mixed with incompatible materials like strong acids or oxidizers. | D003[7] |
| Toxicity | This is determined by the Toxicity Characteristic Leaching Procedure (TCLP). Without specific data, it's prudent to assume potential toxicity. | D004-D043[7] |
Section 2: Immediate Handling and Personal Protective Equipment (PPE)
Proper protection is non-negotiable when handling the chemical, whether in pure form or as a waste product.
| PPE Item | Specification and Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) are essential to prevent skin contact. Given the corrosive nature of amines, ensure gloves are inspected before use. |
| Eye Protection | Chemical splash goggles are required. Safety glasses with side shields are the minimum, but goggles provide superior protection against splashes.[11] |
| Lab Coat | A standard laboratory coat protects against incidental contact and contamination of personal clothing. |
| Respiratory Protection | All handling of the waste should occur in a well-ventilated area or a certified chemical fume hood to minimize inhalation of vapors.[11] |
Section 3: On-Site Waste Management Protocol
This protocol outlines the procedural steps for collecting and storing the waste safely within the laboratory prior to its removal by disposal professionals.
3.1. Step-by-Step Collection and Storage
-
Designate a Waste Container: Select a clean, leak-proof container made of a compatible material. High-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal containers , as the basic nature of the amine can cause corrosion over time.[12][13]
-
Segregate Waste Streams: Proper segregation is critical to prevent dangerous reactions.[10][12] Do not mix this amine waste with other chemical waste streams.
-
DO NOT mix with acidic waste (potential for violent acid-base reaction).
-
DO NOT mix with halogenated solvents (can create complex waste streams that are more expensive to dispose of).
-
DO NOT mix with strong oxidizing agents.
-
-
Label the Container: Immediately affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "Waste this compound"
-
Accumulation Start Date (the date the first drop of waste enters the container)
-
Hazardous Characteristics (e.g., "Corrosive," "Toxic")
-
Generator's Name and Contact Information
-
-
Container Management:
-
Keep the container tightly sealed when not in use.[14]
-
Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[13]
-
Store the container in a designated satellite accumulation area or central hazardous waste storage area. This area should provide secondary containment (such as a spill tray) to capture any potential leaks.[13]
-
Caption: Chemical Waste Segregation Logic.
Section 4: Formal Disposal Procedure
The disposal of hazardous chemical waste is strictly regulated. Laboratories are considered waste generators and have "cradle-to-grave" responsibility for the waste they produce.[15][16]
4.1. The Disposal Workflow
The process involves coordination with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]
Caption: Hazardous Waste Disposal Workflow.
4.2. The Hazardous Waste Profile
Before a licensed Treatment, Storage, and Disposal Facility (TSDF) can accept your waste, they require a detailed analysis known as a Hazardous Waste Profile.[17] Your EHS department will facilitate this, but you must provide accurate information, including:
-
Chemical Composition: List all constituents of the waste.
-
Process of Generation: Describe the experiment or process that created the waste.
-
Physical State: Solid, liquid, sludge, etc.
-
Hazardous Characteristics: The results of your RCRA assessment (corrosive, toxic, etc.).[17]
Given the specific nature of this compound, it may not fit into the primary eight hazardous material classes and could be transported under DOT Class 9: Miscellaneous Hazardous Material if it is regulated as a hazardous waste but does not meet another definition.[18][19][20]
Section 5: Emergency Procedures for Spills
-
Alert: Notify personnel in the immediate area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Contain: For small spills, use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or a commercial sorbent for chemicals). Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
PPE: Don the appropriate PPE as outlined in Section 2 before attempting cleanup.
-
Clean: Carefully collect the absorbed material using non-sparking tools. Place all contaminated materials, including gloves and wipes, into a designated hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Section 6: Waste Minimization
A core principle of modern laboratory management is to minimize waste generation.[10]
-
Inventory Management: Purchase only the quantity of chemicals required for your specific projects to avoid disposal of expired or excess materials.[10]
-
Process Modification: Where scientifically valid, modify experiments to use smaller quantities of hazardous materials.
-
Avoid Commingling: Never mix non-hazardous waste with hazardous waste, as this makes the entire volume hazardous.[10]
By adhering to this comprehensive disposal guide, you ensure that your critical research and development activities are conducted with the highest commitment to safety, regulatory compliance, and environmental protection.
References
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
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Chemical Waste Disposal for Laboratories. (n.d.). Specific Waste Industries. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
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Class 9 Miscellaneous Hazardous Material. (2018, December 18). HWH Environmental. Retrieved from [Link]
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Class 9 Hazardous Waste Guide. (n.d.). HWH Environmental. Retrieved from [Link]
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Four Characteristics of Hazardous Waste. (2025, November 26). MLI Environmental. Retrieved from [Link]
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Intro to Class 9 Miscellaneous Hazardous Waste Materials. (2020, March 3). Hazardous Waste Experts. Retrieved from [Link]
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Understanding the Four Characteristics of Hazardous Waste. (2024, October 31). ACTenviro. Retrieved from [Link]
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A Review of the EPA Hazardous Waste Profile and its Requirements. (2018, February 28). Hazardous Waste Experts. Retrieved from [Link]
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Class 9 Hazardous Materials: Miscellaneous Waste. (2025, February 24). MLI Environmental. Retrieved from [Link]
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Defining Hazardous Waste. (n.d.). California Department of Toxic Substances Control. Retrieved from [Link]
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Learn about the Characteristics of Hazardous Waste. (n.d.). Excel Industrial Group. Retrieved from [Link]
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Class 9 Miscellaneous Hazardous Materials. (2020, February 28). YouTube. Retrieved from [Link]
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Implementation of Dioxin Listing Regulation. (1985, March 29). U.S. EPA. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. EPA. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) and Federal Facilities. (2025, August 4). U.S. EPA. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. EPA. Retrieved from [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. EPA. Retrieved from [Link]
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Safety Data Sheet: 2-amino-2-methylpropanol. (n.d.). Carl ROTH. Retrieved from [Link]
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Material Safety Data Sheet - 2-Amino-2-methyl-1-propanol. (2011). Arcopol. Retrieved from [Link]
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Personal protective equipment for handling 1-(Azepan-1-yl)-2-methylpropan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling 1-(Azepan-1-yl)-2-methylpropan-2-amine (CAS No. 938459-01-9). As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
Key Chemical Properties (Computed):
| Property | Value |
| Molecular Formula | C₁₀H₂₂N₂ |
| Molecular Weight | 170.30 g/mol |
Source: ChemScene[1]
The GHS hazard statements for a related compound, 3-(Azepan-1-yl)-N-methylpropan-1-amine, indicate that it causes skin and serious eye irritation.[1] Therefore, all handling procedures must be designed to prevent any direct contact with the substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles. This is to prevent contact with the eyes, which can cause serious irritation.[2][3] |
| Skin Protection | A lab coat must be worn at all times. For procedures with a risk of significant splashing, a chemically resistant apron or suit should be used. All exposed skin should be covered. |
| Hand Protection | Due to the potential for skin irritation, appropriate chemical-resistant gloves are essential. While nitrile gloves are common in laboratories, some sources indicate they may have poor resistance to amines.[4][5] Therefore, butyl rubber or neoprene gloves are recommended for extended contact.[6] Always check the manufacturer's glove compatibility data for the specific glove you are using. It is crucial to inspect gloves for any signs of degradation or perforation before each use. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors.[3] If work must be performed outside of a fume hood, or if there is a risk of generating aerosols, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[7][8] |
Procedural Workflow for Safe Handling
The following workflow is designed to minimize exposure and ensure a safe handling process from receipt of the chemical to its disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Designate a specific, well-ventilated work area, preferably a chemical fume hood.
-
Assemble and inspect all required PPE as outlined in the table above.
-
Ensure that an eyewash station, safety shower, and a chemical spill kit are readily accessible.
-
-
Handling:
-
Don PPE in the following order: lab coat, then gloves, followed by eye and face protection.
-
When handling the chemical, use caution to avoid generating dust or aerosols.
-
If transferring the chemical, do so in a way that minimizes the risk of splashing.
-
-
Cleanup and Disposal:
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Dispose of all contaminated materials, including gloves and disposable labware, in a designated hazardous waste container.
-
Doff PPE in the reverse order of donning to prevent cross-contamination: remove gloves first, then eye and face protection, and finally the lab coat.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Segregation: This compound is a non-halogenated organic amine. It should be collected in a designated, properly labeled hazardous waste container.[9][10] Do not mix it with halogenated waste, as this can increase disposal costs.[10]
-
Container Management: Waste containers must be kept tightly closed except when adding waste.[11] They should be stored in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[12]
-
Final Disposal: All chemical waste must be disposed of through your institution's hazardous waste management program. Do not pour this chemical down the drain.[11] The likely method of disposal for this type of waste is incineration.
By adhering to these guidelines, you can ensure a safe and efficient working environment when handling this compound, fostering a culture of safety and scientific integrity within your team.
References
- Spectrum Chemical. (2022, October 25).
- Carl ROTH.
- Carl ROTH.
- U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- ChemScene. 3-(Azepan-1-yl)-N-methylpropan-1-amine.
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH.
- PECS. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Protective Masks Direct. (2021, August 27).
- Fisher Scientific. (2025, December 18).
- Loba Chemie. (2016, April 20). 2-AMINO-2-METHYL-PROPANOL EXTRA PURE MSDS.
- Chemos GmbH & Co.KG.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Carl ROTH. Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU.
- 3M.
- American Chemical Society. (2021, January 21). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.
- Environmental Health and Safety, The University of Texas
- National Center for Biotechnology Information. (2014, July 15). Comparative in Vitro Toxicity of Nitrosamines and Nitramines Associated With Amine-Based Carbon Capture and Storage. PubMed.
- Spectrum Chemical.
- Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES.
- Norwegian Institute of Public Health.
- International Enviroguard. (2023, December 14).
- National Center for Biotechnology Information.
- Nipissing University. (2019, June 12).
- University of Pennsylvania EHRS.
- Occupational Safety and Health Administration. 1910.
- Kerbl. Chemical resistant gloves.
- Chemistry LibreTexts. (2023, January 22).
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
Sources
- 1. chemscene.com [chemscene.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. gloves.com [gloves.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 8. protectivemasksdirect.co.uk [protectivemasksdirect.co.uk]
- 9. nipissingu.ca [nipissingu.ca]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

